Product packaging for (2-(4-Fluorophenyl)thiazol-4-yl)methanol(Cat. No.:CAS No. 885280-13-7)

(2-(4-Fluorophenyl)thiazol-4-yl)methanol

Cat. No.: B570610
CAS No.: 885280-13-7
M. Wt: 209.238
InChI Key: QTKNJWCGPSLBSS-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8FNOS and its molecular weight is 209.238. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNOS B570610 (2-(4-Fluorophenyl)thiazol-4-yl)methanol CAS No. 885280-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol
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InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKNJWCGPSLBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653578
Record name [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-13-7
Record name 2-(4-Fluorophenyl)-4-thiazolemethanol
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Record name [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol
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Record name 885280-13-7
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Foundational & Exploratory

Technical Guide: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis of a Key Thiazole Intermediate

This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data for the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This molecule, containing a fluorophenyl-substituted thiazole ring, represents a key structural motif of interest in medicinal chemistry and drug discovery.

Chemical Identity and Basic Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a hydroxymethyl group.

Table 1: Basic Properties of this compound

PropertyValueSource
CAS Number 885280-13-7Internal Database
Molecular Formula C₁₀H₈FNOSCalculated
Molecular Weight 209.24 g/mol Calculated
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Synthesis Methodology

The synthesis of this compound can be logically approached through a multi-step process, culminating in the reduction of a key aldehyde intermediate. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be reliably inferred from established chemical principles, primarily the Hantzsch thiazole synthesis.

2.1. Conceptual Synthesis Pathway

The logical synthetic route involves two primary stages:

  • Formation of the Thiazole Ring: The core 2-(4-fluorophenyl)thiazole structure is assembled via the Hantzsch thiazole synthesis.

  • Formation of the Methanol Group: The hydroxymethyl group at the 4-position is generated by the reduction of the corresponding aldehyde.

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Reduction A 4-Fluorothiobenzamide C 2-(4-Fluorophenyl)thiazole-4-carbaldehyde A->C Reaction B 1,3-Dichloroacetone B->C Reaction E This compound C->E Reduction D Reducing Agent (e.g., NaBH₄) D->E

Caption: Conceptual synthesis workflow for this compound.

2.2. Experimental Protocols (Inferred)

The following protocols are based on standard organic chemistry procedures for the reactions described.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Intermediate)

This procedure is based on the principles of the Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 equivalents).

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

This procedure involves the reduction of the aldehyde intermediate.

  • Reaction Setup: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, and cooled in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, with continued stirring for an additional 2-3 hours. Reaction progress is monitored by TLC.

  • Work-up and Isolation: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks
¹H NMR - A singlet for the thiazole proton (C5-H). - A doublet for the methylene protons (-CH₂OH). - A triplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. - Multiplets in the aromatic region corresponding to the 4-fluorophenyl group.
¹³C NMR - A peak for the methylene carbon (-CH₂OH). - Peaks corresponding to the thiazole ring carbons. - Peaks corresponding to the carbons of the 4-fluorophenyl group, with splitting due to the fluorine atom.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. - C-H stretching vibrations for the aromatic and thiazole rings. - C=N and C=C stretching vibrations characteristic of the thiazole ring. - A strong C-F stretching band.
Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole and fluorophenyl moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. The broader class of 2-arylthiazoles has been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

G A This compound B Biological Target(s) A->B Interaction? C Signaling Pathway Modulation B->C Leads to? D Cellular Response C->D Results in?

Caption: Logical relationship for potential future investigation of biological activity.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties are scarce, its synthesis can be reliably achieved through established methods such as the Hantzsch thiazole synthesis followed by aldehyde reduction. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further experimental characterization to fully unlock its potential.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of the novel compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This document outlines a systematic approach, integrating synthetic chemistry with advanced spectroscopic techniques to unequivocally determine its molecular architecture.

Introduction

This compound is a substituted thiazole derivative of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous FDA-approved drugs. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the foundational step in understanding its bioactivity and potential as a therapeutic agent. This guide details the logical workflow, from synthesis to spectroscopic analysis, required for the unambiguous structural determination of this compound.

Proposed Synthesis Pathway

A plausible synthetic route for this compound commences with the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole core. The synthesis is followed by the reduction of an intermediate ester to the target primary alcohol.

G cluster_synthesis Synthetic Pathway A 4-Fluorothiobenzamide C Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloroacetoacetate B->C D This compound C->D Reduction (e.g., LiAlH4)

Caption: Proposed synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValue
CAS Number 885280-13-7
Molecular Formula C₁₀H₈FNOS
Molecular Weight 209.24 g/mol
Appearance Predicted to be a solid at room temperature.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95Doublet of Doublets2HH-2', H-6' (ortho to F)
~7.15Triplet2HH-3', H-5' (meta to F)
~7.10Singlet1HH-5 (thiazole)
~4.80Doublet2H-CH₂OH
~2.50Triplet (broad)1H-CH₂OH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168.0C-2 (thiazole)
~163.0 (d, J ≈ 250 Hz)C-4' (para to thiazole, C-F)
~155.0C-4 (thiazole)
~130.0 (d, J ≈ 9 Hz)C-2', C-6' (ortho to F)
~129.5 (d, J ≈ 3 Hz)C-1' (ipso to thiazole)
~116.0 (d, J ≈ 22 Hz)C-3', C-5' (meta to F)
~115.0C-5 (thiazole)
~60.0-CH₂OH
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
~1600MediumC=C stretch (aromatic)
~1510StrongC=N stretch (thiazole)
~1230StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
209High[M]⁺ (Molecular Ion)
180Medium[M - CHO]⁺
136High[4-Fluorophenyl-C≡S]⁺
123Medium[4-Fluorobenzonitrile]⁺
95Medium[C₆H₄F]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate In a round-bottom flask, 4-fluorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound The purified ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the sequential slow addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

5.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is obtained using a KBr pellet method. A small amount of the solid sample (~1-2 mg) is ground with anhydrous KBr (~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

5.2.3. Mass Spectrometry (MS) Mass spectral data is acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is depicted in the following diagram.

G cluster_workflow Structure Elucidation Workflow cluster_analysis Spectroscopic Analysis start Proposed Structure of This compound synthesis Chemical Synthesis start->synthesis purification Purification and Isolation synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation and Correlation nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Structure Confirmation data_analysis->confirmation

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and definitive structure elucidation of this compound. By following the detailed synthetic and spectroscopic protocols, researchers can confidently verify the molecular structure of this and similar novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications. The provided predicted data serves as a benchmark for the experimental results.

(2-(4-Fluorophenyl)thiazol-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular data for the compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a substance of interest in chemical and pharmaceutical research. The following information is based on established chemical databases and isomeric data.

Molecular Formula and Weight

The elemental composition and molecular mass are critical identifiers for any chemical compound. For this compound, these properties are consistent with its isomeric form, (4-(4-Fluorophenyl)thiazol-2-yl)methanol.

PropertyValue
Molecular Formula C₁₀H₈FNOS
Molecular Weight 209.24 g/mol

Note: The data presented is supported by information available for its isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol[1]. The structural rearrangement of substituents on the thiazole ring does not alter the overall atomic count, hence the molecular formula and weight remain the same.

As this request is for specific factual data regarding a chemical's properties, the creation of an in-depth technical guide, experimental protocols, or signaling pathway diagrams is not applicable. Such materials would be relevant for studies involving the compound's biological activity or synthesis, which is beyond the scope of determining its molecular weight and formula.

References

(2-(4-Fluorophenyl)thiazol-4-yl)methanol discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Compound: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

A Note to the Reader

This document provides a comprehensive technical overview of the putative compound this compound. As of the latest literature review, a specific documented discovery and detailed historical account for this exact molecule have not been identified. The information presented herein is based on established principles of organic synthesis and data extrapolated from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of novel thiazole-containing compounds.

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide focuses on the synthesis and potential characteristics of this compound, a compound of interest for further investigation in drug discovery programs.

Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of a carbonyl group.

Step 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

The initial and key intermediate is the corresponding aldehyde, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. This compound serves as a versatile building block for various derivatives.

Synthesis_Step1 reagent1 4-Fluorothiobenzamide intermediate 2-(4-Fluorophenyl)thiazole-4-carbaldehyde reagent1->intermediate Hantzsch Thiazole Synthesis reagent2 3-Bromopyruvaldehyde reagent2->intermediate

Caption: Synthetic route to the key aldehyde intermediate.

Step 2: Reduction to this compound

The final step involves the reduction of the aldehyde functional group to a primary alcohol. This can be achieved using standard reducing agents.

Synthesis_Step2 intermediate 2-(4-Fluorophenyl)thiazole-4-carbaldehyde product This compound intermediate->product Reduction reagent Sodium Borohydride (NaBH4) or Lithium Aluminum Hydride (LiAlH4) reagent->product

Caption: Reduction of the aldehyde to the target alcohol.

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Materials:

  • 4-Fluorothiobenzamide

  • 3-Bromopyruvaldehyde

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 4-fluorothiobenzamide (1.0 eq) in ethanol.

  • Add 3-bromopyruvaldehyde (1.1 eq) to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Synthesis of this compound

Materials:

  • 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Sodium sulfate

Procedure:

  • Dissolve 2-(4-fluorophenyl)thiazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its completion by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Putative Compound Data

The following table summarizes the expected, though not experimentally confirmed, data for this compound. These values are estimations based on the chemical structure and data from similar compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₈FNOS
Molecular Weight 209.24 g/mol
Appearance White to off-white solid
Melting Point Not determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.8 (m, 2H), 7.2-7.1 (m, 3H), 4.8 (d, 2H), 2.5 (t, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168, 164 (d, J=250 Hz), 152, 132, 128 (d, J=8 Hz), 118, 116 (d, J=22 Hz), 60
Solubility Soluble in methanol, ethanol, DMSO, DMF

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, thiazole derivatives are known to interact with a variety of biological targets. Based on the structural motifs, this compound could be investigated for activities in areas such as:

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

  • Anticancer: Targeting protein kinases or other enzymes involved in cell proliferation.

  • Antimicrobial: Interference with bacterial or fungal metabolic pathways.

The logical workflow for investigating the biological activity of this novel compound is outlined below.

Biological_Investigation_Workflow start Synthesized this compound screening High-Throughput Screening (e.g., cell-based assays, enzyme inhibition assays) start->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Active in_vivo In Vivo Efficacy and Toxicity Studies lead_opt->in_vivo clinical Preclinical and Clinical Development in_vivo->clinical

Caption: Workflow for biological evaluation of the title compound.

Conclusion

This compound represents an accessible synthetic target with potential for biological activity. The synthetic route is straightforward, relying on well-established chemical transformations. While its specific properties and biological functions remain to be experimentally determined, its structural features make it a compound of interest for further research and development in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis and subsequent investigation.

An In-depth Technical Guide to (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, including its nomenclature, and that of its isomers. Due to a lack of specific experimental data for the requested compound in publicly available literature, this document also furnishes a general, adaptable synthesis protocol for this class of molecules, alongside a representative experimental workflow diagram.

Chemical Identity: IUPAC Name and Synonyms

A precise IUPAC name for This compound has not been definitively established in the searched literature. However, based on systematic nomenclature rules, the name is structurally descriptive.

For structurally related isomers, the following nomenclature is established:

IsomerIUPAC NameSynonyms
(4-(4-Fluorophenyl)thiazol-2-yl)methanol (4-(4-Fluorophenyl)thiazol-2-yl)methanolNot available in searched results.
(2-(3-Fluorophenyl)thiazol-4-yl)methanol 2-(3-Fluorophenyl)-4-thiazolemethanol[2-(3-Fluoro-Phenyl)-Thiazol-4-Yl]-Methanol, [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol, 4-Thiazolemethanol, 2-(3-fluorophenyl)-[1]

Quantitative Data

Specific quantitative data for this compound, such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry), are not available in the reviewed literature. Such data is highly dependent on the specific molecular structure and cannot be reliably extrapolated from isomers. For the related isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol , it is noted to be a solid.

Experimental Protocols: General Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis . This method can be adapted to produce this compound. The general protocol involves the reaction of a thioamide with an α-haloketone.

General Protocol for the Synthesis of this compound via Hantzsch Thiazole Synthesis:

Step 1: Synthesis of 4-fluorobenzothioamide.

  • Reagents: 4-fluorobenzamide, Lawesson's reagent (or Phosphorus Pentasulfide).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.

  • Procedure: 4-fluorobenzamide is reacted with Lawesson's reagent in a suitable anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is typically heated to reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound.

  • Reagents: 4-fluorobenzothioamide (from Step 1), 1,3-dichloroacetone.

  • Solvent: Ethanol or a similar polar protic solvent.

  • Procedure: 4-fluorobenzothioamide is dissolved in the solvent, followed by the addition of 1,3-dichloroacetone. The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. The resulting intermediate, 4-(chloromethyl)-2-(4-fluorophenyl)thiazole, is then hydrolyzed to the final product, this compound, typically by reaction with a suitable base in an aqueous medium. The final product is then isolated and purified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the general Hantzsch thiazole synthesis.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediates cluster_product Final Product A 4-Fluorobenzamide S1 Thionation A->S1 B Lawesson's Reagent B->S1 C 1,3-Dichloroacetone S2 Cyclocondensation C->S2 I1 4-Fluorobenzothioamide S1->I1 I2 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole S2->I2 S3 Hydrolysis P This compound S3->P I1->S2 I2->S3

Caption: General workflow for the Hantzsch synthesis of this compound.

This guide provides the most current and relevant information based on the available scientific literature. Researchers are advised to conduct their own experimental verification and safety assessments.

References

An In-depth Technical Guide on (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The incorporation of a fluorophenyl group into the thiazole ring has been a particularly fruitful strategy in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its closely related derivatives. While specific data for this compound is limited in publicly available literature, this document aggregates and analyzes data from structurally analogous compounds to provide a thorough understanding of this chemical class. We will delve into detailed experimental protocols for synthesis and biological evaluation, present quantitative data in structured tables, and visualize key pathways and workflows to facilitate further research and development in this promising area.

Synthesis

The synthesis of the this compound core structure is predominantly achieved through the well-established Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible route would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with a suitable thioamide to form a thiazole-4-carboxylic acid ester, which is subsequently reduced to the corresponding methanol derivative.

A proposed synthetic workflow is illustrated below:

Synthetic Workflow reagent1 4-Fluorobenzaldehyde intermediate1 4-Fluorothiobenzamide reagent1->intermediate1 Lawesson's reagent reagent2 Thioacetamide intermediate2 Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate intermediate1->intermediate2 Hantzsch Synthesis reagent3 Ethyl bromopyruvate reagent3->intermediate2 product This compound intermediate2->product Reduction reagent4 LiAlH4 or NaBH4 reagent4->product

A proposed synthetic workflow for this compound.
General Experimental Protocol for Hantzsch Thiazole Synthesis

A general procedure for synthesizing 2-(4-fluorophenyl)thiazole derivatives involves the condensation of 2-bromo-4'-fluoroacetophenone with a substituted thiosemicarbazone in ethanol under reflux.[1]

  • An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is dissolved in ethanol.

  • The mixture is refluxed for 4-5 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Proposed Experimental Protocol for Reduction to this compound

The reduction of the corresponding ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to the target alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

  • Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of LiAlH₄ in the same solvent is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

  • The reaction is quenched by the careful addition of water, followed by a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography.

Biological Activities

Derivatives of the 2-(4-fluorophenyl)thiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The quantitative data for these activities are summarized in the tables below. It is important to note that this data is for structurally related compounds and not for this compound itself.

Anticancer Activity

The cytotoxic effects of various 2-(4-fluorophenyl)thiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
3f MCF-7 (Breast)1.0 ± 0.1[5]
3a' MCF-7 (Breast)1.7 ± 0.3[5]
3b' HCT-116 (Colorectal)1.6 ± 0.2[5]
3f HCT-116 (Colorectal)1.6 ± 0.1[5]
3n HCT-116 (Colorectal)1.1 ± 0.5[5]
3w HCT-116 (Colorectal)1.5 ± 0.8[5]
20a HCT116 (Colorectal)0.462[6]
Enzyme Inhibition

Several 2-(4-fluorophenyl)thiazole derivatives have been identified as potent inhibitors of various enzymes, including α-amylase and cyclin-dependent kinases (CDKs).

Compound IDTarget EnzymeIC₅₀ (µM)Reference
3h α-Amylase5.14 ± 0.03[7]
3n α-Amylase5.77 ± 0.05[7]
20a CDK20.004[6]
20a CDK90.009[6]
11 CDK24.09[6]
11 CDK926.07[6]
Standard for α-Amylase inhibition (Acarbose): IC₅₀ = 5.55 ± 0.06 µM[7]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6][8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[7][11][12][13][14][15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a starch solution (substrate), and an α-amylase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Stop the enzymatic reaction by adding a dinitrosalicylic acid (DNSA) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).

Potential Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, the biological activities of its derivatives suggest potential mechanisms of action, particularly in the context of cancer. These include the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinases.

Hypothetical Apoptosis Induction Pathway

Thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][16][17][18][19] A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis Pathway Thiazole This compound Derivative Bax Bax/Bak Activation Thiazole->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Thiazole->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK Inhibition Pathway Thiazole This compound Derivative CDK2_CyclinE CDK2/Cyclin E Thiazole->CDK2_CyclinE CDK9_CyclinT CDK9/Cyclin T Thiazole->CDK9_CyclinT Rb Rb Phosphorylation CDK2_CyclinE->Rb RNA_Pol_II RNA Pol II Phosphorylation CDK9_CyclinT->RNA_Pol_II E2F E2F Release Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Cell_Cycle_Arrest G1/S Arrest S_Phase_Genes->Cell_Cycle_Arrest Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Proliferation_Inhibition Inhibition of Proliferation Transcription_Elongation->Proliferation_Inhibition

References

Theoretical Properties and Preclinical Evaluation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted theoretical properties and a proposed preclinical evaluation workflow for the novel compound, (2-(4-Fluorophenyl)thiazol-4-yl)methanol. Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines a systematic approach to characterizing this specific derivative, beginning with computational predictions of its physicochemical and drug-like properties, followed by detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation, with a focus on its potential as an anticancer agent targeting tubulin polymerization.[6]

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][5] Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a 4-fluorophenyl group at the 2-position and a methanol group at the 4-position of the thiazole ring in this compound suggests the potential for specific binding interactions and favorable pharmacokinetic properties. This guide serves as a roadmap for the initial stages of drug discovery and development for this compound.

Predicted Theoretical Properties

A thorough in silico analysis is the first step in characterizing a novel compound, providing insights into its potential as a drug candidate and guiding further experimental work.[7][8][9]

Physicochemical Properties and Drug-Likeness

Computational models are employed to predict the physicochemical properties of this compound. These predictions are crucial for assessing its "drug-likeness" and potential for oral bioavailability, often evaluated against criteria such as Lipinski's Rule of Five.[9]

PropertyPredicted ValueMethod
Molecular Weight209.24 g/mol N/A
logP (Octanol/Water Partition Coefficient)1.5 - 2.5ALOGPS, XLOGP3
Topological Polar Surface Area (TPSA)58.4 ŲErtl et al.
Number of Hydrogen Bond Donors1N/A
Number of Hydrogen Bond Acceptors3N/A
Rotatable Bonds2N/A
Lipinski's Rule of Five Violations0N/A
Quantum Chemical Properties (DFT Predictions)

Density Functional Theory (DFT) calculations are proposed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.[10][11] These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

PropertyPredicted Value/DescriptorComputational Method
HOMO EnergyTBDB3LYP/6-311++G(d,p)
LUMO EnergyTBDB3LYP/6-311++G(d,p)
HOMO-LUMO GapTBDB3LYP/6-311++G(d,p)
Dipole MomentTBDB3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP)Map to be generatedB3LYP/6-311++G(d,p)
Vibrational Frequencies (IR Spectrum)Frequencies to be calculatedB3LYP/6-311++G(d,p)

Proposed Experimental Protocols

The following protocols outline the synthesis, characterization, and in vitro evaluation of this compound.

Synthesis and Characterization

A common method for synthesizing 2-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: A mixture of 4-fluorobenzaldehyde, thiourea, and an α-haloketone (e.g., 3-bromo-1-hydroxypropan-2-one) is refluxed in ethanol.

  • Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.[12]

Tubulin Polymerization Assay

Given that many thiazole derivatives exhibit anticancer activity through inhibition of tubulin polymerization, this assay is crucial for mechanistic studies.[6][13]

Protocol:

  • Assay Setup: Purified tubulin is mixed with a fluorescence-based reporter in a 96-well plate.[14][15]

  • Initiation of Polymerization: The polymerization is initiated by the addition of GTP and incubation at 37°C.[15]

  • Treatment: The compound this compound is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.[14]

  • Fluorescence Monitoring: The fluorescence is monitored over time using a microplate reader. Inhibition or enhancement of polymerization is determined by changes in the fluorescence signal.[13][15]

Predicted Biological Activity and Signaling Pathway

Based on the activity of structurally similar compounds, this compound is predicted to have anticancer activity via the inhibition of tubulin polymerization.[6] This would lead to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][16]

Visualizations

Proposed Experimental Workflow

G cluster_0 Computational Analysis cluster_1 Synthesis & Characterization cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Theoretical_Properties Theoretical Properties Prediction (DFT) Synthesis Chemical Synthesis Theoretical_Properties->Synthesis Guide Synthesis Drug_Likeness Drug-Likeness & ADMET Prediction Drug_Likeness->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Verify Structure Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Provide Pure Compound Mechanism_of_Action Mechanism of Action (Tubulin Assay) Cytotoxicity->Mechanism_of_Action If Active Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Inform SAR

Caption: Proposed workflow for the preclinical evaluation of the compound.

Predicted Signaling Pathway: Mitotic Spindle Checkpoint

G Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerizes to Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates if defective APC Anaphase Promoting Complex (APC/C) Checkpoint->APC Inhibits Apoptosis Apoptosis Checkpoint->Apoptosis Prolonged activation leads to Anaphase Anaphase APC->Anaphase Triggers

Caption: Predicted mechanism of action via tubulin polymerization inhibition.

Conclusion

The in silico predictions for this compound suggest it is a promising drug-like molecule with the potential for anticancer activity. The proposed experimental workflow provides a clear path for its synthesis, characterization, and initial biological evaluation. Further studies, guided by the outcomes of these initial experiments, will be necessary to fully elucidate its therapeutic potential and mechanism of action. This technical guide serves as a foundational document for researchers and drug development professionals interested in advancing this and similar thiazole derivatives towards clinical application.

References

(2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Hypothesized Mechanism of Action as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a synthetic small molecule belonging to the diverse and pharmacologically significant class of thiazole derivatives. While direct experimental evidence for its specific mechanism of action is not yet available in the public domain, the structural motifs present in this compound—namely the 2-(4-fluorophenyl)thiazole core—are features of numerous molecules known to exhibit potent biological activity. This technical guide synthesizes evidence from structurally related compounds to propose a primary hypothesized mechanism of action for this compound as an inhibitor of tubulin polymerization, a validated target for anticancer therapies. Secondary potential mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, are also discussed. This document provides a comprehensive overview of the supporting data, detailed hypothetical experimental protocols for validation, and visualizations of the implicated signaling pathways to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which is a cornerstone in medicinal chemistry.[1][2] This structural unit is present in a variety of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4] Thiazole-containing drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscore the therapeutic versatility of this chemical class.[1][2]

The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to engage in specific hydrogen bonding, hydrophobic, and π-stacking interactions within the active sites of protein targets.[5] The 2-arylthiazole scaffold, in particular, is a common feature in compounds designed to inhibit key enzymes involved in disease pathogenesis.

Given the absence of direct studies on this compound, this guide will construct a mechanism of action hypothesis based on the well-documented activities of structurally analogous compounds. The primary hypothesis is that this compound functions as an inhibitor of tubulin polymerization, a mechanism shared by numerous 2,4-disubstituted thiazole derivatives with demonstrated anticancer properties.[2][6][7]

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[7]

We hypothesize that this compound binds to β-tubulin at or near the colchicine-binding site, thereby inhibiting tubulin polymerization. This action would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in proliferating cancer cells.

Supporting Evidence from Structural Analogs

Numerous studies have reported that thiazole derivatives, particularly those with a 2-aryl substitution, act as potent inhibitors of tubulin polymerization.[2][4][6][7][8] The 4-fluorophenyl group is a common substituent in these analogs, often contributing to enhanced binding affinity. The methanol group at the C4 position of the thiazole ring, while less explored than amide or chalcone moieties, could potentially form crucial hydrogen bonds with amino acid residues in the colchicine-binding pocket, such as ThrB353.[2]

Signaling Pathway

The proposed mechanism of action directly impacts the cell cycle regulation pathway, leading to apoptosis.

cluster_0 Cellular Environment cluster_1 Cellular Processes Compound This compound Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site on β-Tubulin Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycle Cell Cycle Progression (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Failure to progress leads to

Figure 1: Hypothesized signaling pathway for tubulin polymerization inhibition.

Secondary Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition

An alternative or potentially concurrent mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

Supporting Evidence from Structural Analogs

Several classes of thiazole derivatives have been synthesized and evaluated as selective or non-selective COX inhibitors.[1][3][10][11] The anti-inflammatory effects of these compounds are well-documented both in vitro and in vivo.[1][9] Molecular docking studies have further supported the potential for thiazole compounds to bind within the catalytic site of COX enzymes.[1]

Signaling Pathway

Inhibition of COX enzymes disrupts the arachidonic acid cascade, reducing the production of prostaglandins.

Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Compound This compound Compound->COX Inhibits cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Silico Analysis TubulinAssay Tubulin Polymerization Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) TubulinAssay->Cytotoxicity If active COXAssay COX-1/COX-2 Inhibition Assay PGE2 PGE2 Production Assay (ELISA) COXAssay->PGE2 If active KinaseAssay Kinase Panel Screening KinaseAssay->Cytotoxicity If active CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle If cytotoxic ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellCycle->ApoptosisAssay If G2/M arrest Docking Molecular Docking Docking->TubulinAssay Docking->COXAssay Docking->KinaseAssay

References

The Fluorophenyl Group in Thiazole Compounds: A Technical Guide to Its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of clinically approved drugs such as the antibiotic penicillin and the antiretroviral ritonavir.[1][2] Its versatile structure allows for diverse chemical modifications to modulate biological activity. In recent years, the incorporation of fluorine atoms into drug candidates has become a prevalent strategy in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This technical guide provides an in-depth exploration of the biological significance of the fluorophenyl group when appended to a thiazole core. We will examine its impact across various therapeutic areas, including oncology, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Fluorophenyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The fluorophenyl moiety often plays a crucial role in the molecule's ability to interact with specific biological targets implicated in cancer progression.

One key mechanism of action is the inhibition of enzymes like aromatase, which is critical in estrogen biosynthesis.[7] By blocking this enzyme, these compounds can be effective against hormone-dependent cancers, such as certain types of breast cancer.[7] Another area of investigation is the inhibition of fascin, an actin-bundling protein associated with cancer cell migration and metastasis.[8]

Data Presentation: Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Benzylideneiminophenylthiazole analoguesVarious human cancer cell linesData not specified[5]
1,3,4-Thiadiazole derivatives (A2)MCF-7 (estrogen-dependent breast cancer)52.35[7]
1,3,4-Thiadiazole derivatives (A3)MCF-7 (estrogen-dependent breast cancer)54.81[7]
1,3,4-Thiadiazole derivatives (B1)MCF-7 (estrogen-dependent breast cancer)53.9[7]
1,3,4-Thiadiazole derivatives (B3)MCF-7 (estrogen-dependent breast cancer)54.1[7]
1,3,4-Thiadiazole derivativesMDA-MB-231 (estrogen-independent breast cancer)> 100[7]
Thiazole-naphthalene derivative (5b)MCF-7 (breast cancer)0.48 ± 0.03[9]
Thiazole-naphthalene derivative (5b)A549 (lung adenocarcinoma)0.97 ± 0.13[9]
Coumarin-based thiazole (11d)4 tested cancer cell linesGI50 = 30 nM[10]
Coumarin-based thiazole (11f)4 tested cancer cell linesGI50 = 27 nM[10]

Mandatory Visualization: Estrogen Biosynthesis Pathway Inhibition

Estrogen_Biosynthesis_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Inhibitor Fluorophenyl-Thiazole Aromatase Inhibitor Inhibitor->Aromatase

Caption: Inhibition of estrogen synthesis by a fluorophenyl-thiazole compound.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl-thiazole test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the p38α mitogen-activated protein kinase (MAPK) pathway, play a crucial role in regulating the production of pro-inflammatory mediators.[11] Fluorophenyl-thiazole derivatives have emerged as potent inhibitors of these pathways, demonstrating significant anti-inflammatory effects.[11]

These compounds have been shown to inhibit p38α kinase and subsequently reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key mediators of inflammation.[11]

Data Presentation: Anti-inflammatory Activity of Fluorophenyl Pyrimidinylimidazo[2,1-b]thiazole Derivatives
CompoundTarget/AssayIC50 (µM)Reference
24g p38α Inhibition0.68[11]
21d Nitric Oxide Release Inhibition1.21[11]
24i PGE2 Production Inhibition0.87[11]
24g PGE2 Production Inhibition0.89[11]

Mandatory Visualization: p38α MAPK Signaling Pathway

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38a p38α MAPKK->p38a TF Transcription Factors (e.g., AP-1, NF-κB) p38a->TF Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) TF->Mediators Inhibitor Fluorophenyl-Thiazole Inhibitor Inhibitor->p38a

Caption: The p38α MAPK signaling pathway and its inhibition.

Enzyme Inhibition: α-Amylase and Antiglycation Potential

Beyond cancer and inflammation, fluorophenyl-thiazole derivatives show promise in managing metabolic disorders like diabetes.[3][12] A key strategy in diabetes management is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. By inhibiting this enzyme, the rate of glucose release from starch is slowed, leading to better glycemic control. Additionally, these compounds have demonstrated antiglycation activity, which is the process of inhibiting the formation of advanced glycation end products (AGEs), implicated in diabetic complications.[3]

The structure-activity relationship (SAR) studies reveal that the presence and position of the fluorophenyl group, along with other substituents, significantly influence the inhibitory potential.[3][12]

Data Presentation: α-Amylase and Antiglycation Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
Compoundα-Amylase IC50 (µM)Antiglycation IC50 (mg/mL)Reference
3h 5.14 ± 0.03-[3][12]
3n 5.77 ± 0.05-[3]
3f 5.88 ± 0.16-[3]
3b 6.87 ± 0.01-[3]
3d -0.394 ± 0.003[3][12]
3i -0.393 ± 0.002[3]
3k -0.396 ± 0.002[3]
Acarbose (Standard) 5.55 ± 0.06-[3][12]
Aminoguanidine (Standard) -0.403 ± 0.001[3][12]
Experimental Protocols: α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the α-amylase enzyme.

  • Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and the test compounds at various concentrations.

  • Incubation: Pre-incubate the enzyme solution with the test compound solution for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The DNS reacts with reducing sugars produced by amylase activity.

  • Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution using a spectrophotometer (typically at 540 nm).

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control (without inhibitor). The IC50 value is then determined.

Antioxidant Activity

Some fluorophenyl-thiazole derivatives have been identified as potent antioxidant agents.[5][13] They can scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][13]

Data Presentation: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference
5a 1.920.96[5][13]
5c 0.850.12[5][13]
5e 1.200.45[5][13]
5g 0.170.08[5][13]

Mandatory Visualization: Antioxidant Assay Workflow

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare Test Compound Solution DPPH_2 Mix with DPPH Radical Solution DPPH_1->DPPH_2 DPPH_3 Incubate in Dark (e.g., 30 min) DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (at ~517 nm) DPPH_3->DPPH_4 Result Calculate % Scavenging & Determine IC50 DPPH_4->Result ABTS_1 Generate ABTS Radical Cation (ABTS•+) ABTS_2 Mix with Test Compound Solution ABTS_1->ABTS_2 ABTS_3 Incubate (e.g., 10 min) ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (at ~734 nm) ABTS_3->ABTS_4 ABTS_4->Result

Caption: General workflow for DPPH and ABTS antioxidant assays.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
  • DPPH Assay [5]

    • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

    • A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

    • The test compound solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).

    • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound), and the IC50 value is determined.

  • ABTS Assay [5]

    • The ABTS radical cation (ABTS•+) is pre-formed by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).

    • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance (e.g., 0.70 ± 0.02 at 734 nm).

    • The test compound is added to the diluted ABTS•+ solution.

    • After a short incubation period, the absorbance is measured at 734 nm.

    • The scavenging activity is calculated, and the IC50 value is determined.

Synthesis of Fluorophenyl-Thiazole Derivatives

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3][12] This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.[3] For the synthesis of the fluorophenyl-thiazole derivatives discussed, this often involves reacting a substituted thiosemicarbazone with a fluorophenyl-containing α-bromoacetophenone.[3][12]

Mandatory Visualization: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis Thioamide Thioamide Derivative (e.g., Thiosemicarbazone) Cyclization Cyclocondensation Reaction Thioamide->Cyclization Haloketone α-Haloketone (e.g., 2-bromo-4-fluoroacetophenone) Haloketone->Cyclization Solvent Solvent + Reflux (e.g., Ethanol) Solvent->Cyclization Product Fluorophenyl-Thiazole Derivative Cyclization->Product

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocols: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol is adapted from the synthesis of fluorinated hydrazinylthiazole derivatives.[3][12]

  • Reactant Mixture: An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.

  • Solvent and Reflux: The mixture is dissolved in a suitable solvent, such as ethanol, and condensed under reflux for 4-5 hours.

  • Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to yield the desired fluorophenyl-thiazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3]

Conclusion

The incorporation of a fluorophenyl group into the thiazole scaffold is a highly effective strategy for the development of novel therapeutic agents with a wide spectrum of biological activities. The fluorine atom's unique electronic properties enhance molecular interactions with biological targets, improve metabolic stability, and modulate physicochemical properties like lipophilicity, leading to enhanced efficacy. As demonstrated, fluorophenyl-thiazole derivatives are potent inhibitors of key enzymes and proteins involved in cancer, inflammation, and metabolic diseases. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design and synthesis of next-generation thiazole-based drugs with improved therapeutic profiles.

References

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. From blockbuster anticancer drugs to potent antimicrobial and anti-inflammatory agents, thiazole derivatives continue to be a focal point of intensive research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of thiazole derivatives, offering valuable insights for professionals engaged in drug discovery and development.

The Synthetic Repertoire: Constructing the Thiazole Core

The construction of the thiazole ring can be achieved through several reliable synthetic methodologies, with the Hantzsch and Cook-Heilbron syntheses being the most prominent.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole ring.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring, making it a favored approach in medicinal chemistry.

Detailed Experimental Protocol for Hantzsch Synthesis of 2-amino-4-phenylthiazole:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[2]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.[2]

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.[2]

  • Drying and Characterization: Spread the collected solid on a tared watchglass and allow it to air dry. Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by determining its melting point and by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3] This method is particularly useful for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Reaction Mechanism Overview:

The reaction initiates with a nucleophilic attack of the nitrogen from the α-aminonitrile on the electrophilic carbon of the co-reactant (e.g., carbon disulfide).[3] This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, forming the five-membered ring.[3] Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[3]

Mechanisms of Action: Thiazole Derivatives as Therapeutic Agents

The therapeutic diversity of thiazole derivatives stems from their ability to interact with a wide range of biological targets. Below are detailed examinations of their mechanisms of action in key therapeutic areas.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Thiazole-containing compounds have emerged as highly effective anticancer agents, with several approved drugs and numerous candidates in clinical trials.[4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor that exemplifies the success of the thiazole scaffold in oncology.[6] It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

  • Primary Target: BCR-ABL Kinase: The hallmark of CML is the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, potently inhibiting its activity.[7] This dual binding capability allows it to overcome resistance to other kinase inhibitors like imatinib.[7]

  • Downstream Signaling Inhibition: By inhibiting BCR-ABL, Dasatinib blocks the downstream signaling pathways that promote uncontrolled cell growth and survival, ultimately leading to apoptosis of the malignant cells.[2]

  • Other Kinase Targets: Dasatinib also inhibits other kinases, including the SRC family kinases (SFK), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anticancer activity.[2][8]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of this pathway.[9][10]

  • Mechanism: These derivatives can act as dual inhibitors of PI3K and mTOR, two key kinases in the pathway.[10] By binding to the ATP-binding sites of these enzymes, they prevent the phosphorylation of downstream targets, including Akt and other effector proteins. This leads to the suppression of cell growth and the induction of apoptosis.[10]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Thiazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

Antimicrobial Activity: Disrupting Bacterial Processes

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][12] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms.

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of the bacterial cell wall, such as the MurB enzyme in E. coli.[13]

  • Disruption of Cell Membranes: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to easily permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]

  • Inhibition of Nucleic Acid and Protein Synthesis: Certain thiazole derivatives can interfere with the synthesis of DNA and proteins, essential processes for bacterial survival and replication.[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[14][15]

  • Inhibition of COX and LOX Enzymes: The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation.[14] Thiazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[16]

  • Inhibition of iNOS: Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key inflammatory mediator. Some thiazole derivatives can act as iNOS inhibitors, reducing the synthesis of NO and thus exerting anti-inflammatory effects.[17]

Antiviral Activity: Targeting Viral Enzymes

The thiazole scaffold is also present in important antiviral drugs, most notably the HIV protease inhibitor Ritonavir.

Ritonavir: An HIV Protease Inhibitor

Ritonavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

  • Mechanism of Action: Ritonavir is a peptidomimetic inhibitor that specifically targets the HIV protease enzyme.[18] This enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions. By binding to the active site of the protease, Ritonavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[3][19]

  • Pharmacokinetic Enhancer: Ritonavir is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This property is utilized to "boost" the plasma concentrations of other protease inhibitors, allowing for lower and less frequent dosing.[3]

Quantitative Data Summary

The following tables summarize the biological activities of representative thiazole derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Target/MechanismReference
DasatinibCML cell lines<0.001BCR-ABL, SRC kinase inhibitor[7]
Compound 5b MCF-7 (Breast)0.48Tubulin polymerization inhibitor[20]
Compound 4c MCF-7 (Breast)2.57VEGFR-2 inhibitor[21][22]
Compound 4c HepG2 (Liver)7.26VEGFR-2 inhibitor[21][22]
Compound 16a MCF-7 (Breast)0.73COX-2, HER-2, EGFR inhibitor[13]
Compound 18c MCF-7 (Breast)6.25COX-2, HER-2, EGFR inhibitor[13]
Compound 4m Various1.69 - 2.2Cytotoxic[23]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 12 S. aureus125[11]
Compound 12 E. coli150[11]
Compound 12 A. niger125[11]
Benzothiazole DerivativeE. coli12.5 - 200[24]
Thiazole DerivativeS. dysenteriae125[24]
Compound 9 Fungi60 - 230[25]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

CompoundAssayIC₅₀ (µM)TargetReference
Compound 3a 5-LOX inhibition0.1275-LOX[16]
Compound 14 COX-1 inhibition15 - 26COX-1[26]
Compound 4d BSA denaturation21.9 (µg/mL)Protein denaturation[27]
Compound 13b NO production-iNOS[28]

Experimental Workflows

The development of novel thiazole derivatives follows a structured workflow from synthesis to biological evaluation.

Below is a generalized experimental workflow for the synthesis and evaluation of thiazole derivatives.

// Nodes Synthesis [label="Synthesis of Thiazole Derivatives\n(e.g., Hantzsch Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Crystallization, Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Screening [label="Biological Screening", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assays\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory Assays\n(COX/LOX Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(IC50/MIC Calculation, SAR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Anticancer; Biological_Screening -> Antimicrobial; Biological_Screening -> Anti_inflammatory; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Anti_inflammatory -> Data_Analysis; Data_Analysis -> Lead_Optimization; }

Caption: A generalized workflow for the development of thiazole derivatives.

Conclusion

The thiazole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its enduring importance in medicinal chemistry. A thorough understanding of the synthesis, mechanisms of action, and structure-activity relationships of thiazole-containing compounds is paramount for the rational design of the next generation of drugs. This guide has provided a detailed overview of these key aspects, offering a valuable resource for researchers and professionals dedicated to advancing the field of drug discovery. The continued exploration of the chemical space around the thiazole core promises to yield even more innovative and effective medicines in the years to come.

References

Spectroscopic and Synthetic Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a foundational experimental protocol for its synthesis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Anticipated 7.90-7.80Doublet of Doublets2HAr-H (ortho to F)
Anticipated 7.20-7.10Triplet2HAr-H (meta to F)
Anticipated 7.30Singlet1HThiazole-H (C5)
Anticipated 4.80Singlet2H-CH₂OH
Anticipated 3.50Singlet (broad)1H-OH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Anticipated 168.0Thiazole-C2
Anticipated 163.0 (d, J ≈ 250 Hz)Ar-C (C-F)
Anticipated 155.0Thiazole-C4
Anticipated 130.0 (d, J ≈ 8 Hz)Ar-CH (ortho to F)
Anticipated 129.0 (d, J ≈ 3 Hz)Ar-C (ipso)
Anticipated 116.0 (d, J ≈ 22 Hz)Ar-CH (meta to F)
Anticipated 115.0Thiazole-C5
Anticipated 60.0-CH₂OH

Note: The anticipated chemical shifts are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental values may vary slightly based on solvent and other acquisition parameters.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Anticipated 3400-3200BroadO-H stretch (alcohol)
Anticipated 3100-3000MediumC-H stretch (aromatic)
Anticipated 2950-2850MediumC-H stretch (aliphatic)
Anticipated 1600-1450Medium-StrongC=C and C=N stretch (aromatic and thiazole rings)
Anticipated 1220-1230StrongC-F stretch
Anticipated 1050-1150StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
Anticipated 209[M]⁺ (Molecular Ion)
Anticipated 178[M - CH₂OH]⁺
Anticipated 135[4-Fluorophenyl-C≡S]⁺
Anticipated 123[4-Fluorobenzonitrile]⁺
Anticipated 95[C₆H₄F]⁺

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

General Procedure:

  • Thioamide Formation: 4-Fluorobenzaldehyde is reacted with a suitable sulfur source, such as Lawesson's reagent, to yield 4-fluorothiobenzamide.

  • Hantzsch Condensation: The resulting 4-fluorothiobenzamide is then reacted with a 3-halo-2-oxopropanal derivative (e.g., 1,3-dichloroacetone) in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux.

  • Reduction: The intermediate ester or ketone formed at the 4-position of the thiazole ring is subsequently reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Thioamide Formation cluster_reaction2 Step 2: Hantzsch Thiazole Synthesis cluster_reaction3 Step 3: Reduction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 4-Fluorothiobenzamide 4-Fluorothiobenzamide 4-Fluorobenzaldehyde->4-Fluorothiobenzamide Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent 1,3-Dichloroacetone 1,3-Dichloroacetone NaBH4 NaBH4 Intermediate_Ester Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate 4-Fluorothiobenzamide->Intermediate_Ester 1,3-Dichloroacetone, Ethanol Final_Product This compound Intermediate_Ester->Final_Product NaBH4, Methanol

Caption: Synthetic pathway for this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Hantzsch thiazole synthesis to construct the core thiazole ring, followed by the reduction of an intermediate ester to the desired primary alcohol. This protocol offers a reliable and efficient method for obtaining the target compound in good yield and purity.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds frequently incorporated into the structures of pharmacologically active molecules. The 2-arylthiazole motif, in particular, is found in a variety of therapeutic agents. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, enabling further functionalization at the 4-position. The presented protocol is based on established chemical transformations, ensuring reproducibility and scalability.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction 4-fluorobenzothioamide 4-Fluorobenzothioamide plus1 + arrow1 Ethanol, Reflux ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate intermediate Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate intermediate_ref Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate intermediate->intermediate_ref reagents 1. LiAlH4, THF 2. H2O arrow2 final_product This compound

Caption: Overall two-step synthesis of this compound.

Data Presentation

Table 1: Summary of Starting Materials and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-FluorobenzothioamideC₇H₆FNS155.19Starting Material
Ethyl 2-chloroacetoacetateC₆H₉ClO₃164.59Starting Material
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylateC₁₂H₁₀FNO₂S267.28Intermediate
Lithium aluminum hydride (LiAlH₄)AlH₄Li37.95Reducing Agent
This compoundC₁₀H₈FNOS209.24Final Product

Table 2: Typical Reaction Parameters and Yields

StepReactionSolventTemperatureTimeTypical Yield (%)
1Hantzsch Thiazole SynthesisEthanolReflux4-6 h75-85
2Ester ReductionTHF0 °C to rt2-4 h80-90

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Materials:

  • 4-Fluorobenzothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add 4-fluorobenzothioamide (1.0 eq).

  • Add absolute ethanol to dissolve the thioamide.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

Materials:

  • Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Round-bottom flask

  • Dropping funnel

  • Stirring bar

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool the flask to 0 °C using an ice bath.

  • Carefully and portion-wise, add lithium aluminum hydride (1.5 eq) to the cooled THF with stirring.

  • Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF in a separate flask.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Alternatively, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate and stir until the grey precipitate turns into a white, filterable solid.

  • Filter the resulting mixture through a pad of Celite or filter paper and wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

G cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Reduction start1 Dissolve 4-fluorobenzothioamide in Ethanol add_reagent1 Add Ethyl 2-chloroacetoacetate start1->add_reagent1 reflux Reflux for 4-6 hours add_reagent1->reflux cool1 Cool to Room Temperature reflux->cool1 concentrate1 Concentrate in vacuo cool1->concentrate1 precipitate Precipitate in Cold Water concentrate1->precipitate filter1 Filter and Wash Solid precipitate->filter1 dry1 Dry to obtain Intermediate filter1->dry1 start2 Prepare LiAlH4 suspension in THF at 0°C dry1->start2 Proceed to next step add_ester Add Intermediate Ester Solution Dropwise start2->add_ester react Stir at Room Temperature for 2-4 hours add_ester->react quench Quench Reaction at 0°C react->quench filter2 Filter and Wash quench->filter2 dry2 Dry Organic Phase filter2->dry2 concentrate2 Concentrate in vacuo dry2->concentrate2 purify Purify by Column Chromatography concentrate2->purify

Caption: Detailed workflow for the synthesis of this compound.

Application Notes and Protocols for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of 2-aryl thiazolines, a class of nitrogen-containing heterocycles prevalent in bioactive natural products and pharmaceuticals. This approach offers a green and efficient alternative to traditional chemical syntheses, which often require harsh conditions and can lead to side reactions and racemization.[1] The core of this methodology is the use of vanillyl alcohol oxidases (VAOs) in a one-pot reaction to construct the 2-aryl thiazoline scaffold from readily available starting materials.

Introduction

The synthesis of 2-aryl thiazolines is of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active compounds. Traditional synthetic routes can be challenging, often involving multi-step processes and the use of hazardous reagents.[2] The chemoenzymatic method detailed here leverages the catalytic activity of vanillyl alcohol oxidases (VAOs) to facilitate the condensation of 4-hydroxybenzaldehydes with aminothiols, providing a streamlined and environmentally benign pathway to these valuable molecules.[1][3] This one-pot synthesis is characterized by its mild reaction conditions and broad substrate scope with respect to the aldehyde component.[3] Furthermore, protein engineering can be employed to expand the substrate scope for aminothiols, enabling access to a wider variety of thiazoline derivatives.[1][3] The functional groups present in the enzymatically synthesized products also allow for subsequent chemical modifications, expanding the accessible chemical space for drug discovery programs.[1]

Data Presentation

The following table summarizes the yields of 2-aryl thiazolines synthesized using the wild-type Aspergillus niger vanillyl alcohol oxidase (AmVAO) with various 4-hydroxybenzaldehyde derivatives and aminothiols.

Entry4-Hydroxybenzaldehyde DerivativeAminothiolProductIsolated Yield (%)
14-Hydroxybenzaldehyde2-Aminoethanethiol2-(4-Hydroxyphenyl)-4,5-dihydrothiazole92
23-Methoxy-4-hydroxybenzaldehyde2-Aminoethanethiol2-(4-Hydroxy-3-methoxyphenyl)-4,5-dihydrothiazole95
33,5-Dimethoxy-4-hydroxybenzaldehyde2-Aminoethanethiol2-(4-Hydroxy-3,5-dimethoxyphenyl)-4,5-dihydrothiazole88
43-Bromo-4-hydroxybenzaldehyde2-Aminoethanethiol2-(3-Bromo-4-hydroxyphenyl)-4,5-dihydrothiazole75
53-Chloro-4-hydroxybenzaldehyde2-Aminoethanethiol2-(3-Chloro-4-hydroxyphenyl)-4,5-dihydrothiazole82
63-Iodo-4-hydroxybenzaldehyde2-Aminoethanethiol2-(4-Hydroxy-3-iodophenyl)-4,5-dihydrothiazole71
72-Hydroxy-5-formylbenzoic acid2-Aminoethanethiol5-(4,5-Dihydrothiazol-2-yl)-2-hydroxybenzoic acid85
84-Hydroxy-3-nitrobenzaldehyde2-Aminoethanethiol2-(4-Hydroxy-3-nitrophenyl)-4,5-dihydrothiazole63
94-HydroxybenzaldehydeD-Cysteamine(R)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid45
104-HydroxybenzaldehydeL-Cysteine(S)-2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acidInaccessible with WT

Data extracted from Zhang, H., et al. (2024). Angewandte Chemie International Edition, 63(30), e202405833.[1][3]

Experimental Protocols

Protocol 1: General Procedure for the Chemoenzymatic Synthesis of 2-Aryl Thiazolines

This protocol describes the one-pot synthesis of 2-aryl thiazolines using wild-type AmVAO.

Materials:

  • 4-Hydroxybenzaldehyde derivative (e.g., 4-hydroxybenzaldehyde)

  • Aminothiol (e.g., 2-aminoethanethiol hydrochloride)

  • Purified AmVAO enzyme solution (0.3 mg/mL)

  • Tris-HCl buffer (50 mM, pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Incubator or temperature-controlled shaker (30 °C)

Procedure:

  • To a reaction vessel, add the 4-hydroxybenzaldehyde derivative to a final concentration of 10 mM.

  • Add the aminothiol to a final concentration of 50 mM.

  • Add Tris-HCl buffer (50 mM, pH 9.0) to the desired final volume (e.g., 10 mL).

  • Add DMSO to a final concentration of 10% (v/v) to aid in substrate solubility.

  • Initiate the reaction by adding the purified AmVAO enzyme solution to a final concentration of 0.3 mg/mL.

  • Seal the reaction vessel and place it on a magnetic stirrer in an incubator at 30 °C.

  • Allow the reaction to proceed for 20 hours with gentle stirring.

  • Monitor the reaction progress by an appropriate analytical method, such as Ultra-Performance Liquid Chromatography (UPLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Protocol 2: Gram-Scale Synthesis of 2-(4-Hydroxyphenyl)-4,5-dihydrothiazole

This protocol provides a scaled-up procedure for the synthesis of a specific 2-aryl thiazoline.

Materials:

  • 4-Hydroxybenzaldehyde (0.43 g)

  • 2-Aminoethanethiol hydrochloride (adjust to 50 mM final concentration)

  • Purified AmVAO enzyme solution (0.2 mg/mL)

  • Tris-HCl buffer (50 mM, pH 9.0, 350 mL)

  • Methanol (10% v/v)

  • Large reaction vessel (e.g., 1 L flask)

  • Orbital shaker (120 rpm)

  • Temperature-controlled environment (30 °C)

Procedure:

  • In a 1 L flask, dissolve 0.43 g of 4-hydroxybenzaldehyde (10 mM final concentration) in 350 mL of Tris-HCl buffer (50 mM, pH 9.0) containing 10% (v/v) methanol.

  • Add the corresponding amount of 2-aminoethanethiol hydrochloride to achieve a final concentration of 50 mM.

  • Add the purified AmVAO enzyme solution to a final concentration of 0.2 mg/mL.

  • Seal the flask and place it in an orbital shaker at 30 °C and 120 rpm.

  • Incubate the reaction for 24 hours.

  • After 24 hours, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-hydroxyphenyl)-4,5-dihydrothiazole.

Visualizations

Chemoenzymatic_Synthesis cluster_reactants Starting Materials cluster_one_pot One-Pot Reaction Aldehyde 4-Hydroxybenzaldehyde Derivative Intermediate Iminothiol Intermediate Aldehyde->Intermediate Condensation Aminothiol Aminothiol Aminothiol->Intermediate Enzyme Vanillyl Alcohol Oxidase (VAO) Enzyme->Intermediate Product 2-Aryl Thiazoline Enzyme->Product Intermediate->Product Intramolecular Cyclization

Caption: Chemoenzymatic synthesis of 2-aryl thiazolines.

Experimental_Workflow Start 1. Prepare Reaction Mixture (Buffer, Aldehyde, Aminothiol, Co-solvent) AddEnzyme 2. Add VAO Enzyme Start->AddEnzyme Incubate 3. Incubate (30 °C, 20-24h) AddEnzyme->Incubate Monitor 4. Monitor Progress (UPLC) Incubate->Monitor Workup 5. Product Extraction and Purification Monitor->Workup Reaction Complete Analysis 6. Characterization (NMR, MS) Workup->Analysis

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for Biological Screening of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological screening of the novel compound, (2--(4--Fluorophenyl)thiazol--4--yl)methanol. Given that thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, the following protocols are designed to assess the potential of this compound in these key therapeutic areas.[1][2][3] The assays described herein will evaluate its cytotoxic effects and its potential to modulate critical signaling pathways implicated in cancer and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5]

Data Presentation: Quantitative Analysis

The following tables present hypothetical quantitative data to illustrate the potential outcomes of the described assays. This data should be used as a template for presenting experimental results obtained for (2-(4-Fluorophenyl)thiazol-4-yl)methanol.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay)

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 (Breast Cancer) 0.198.2 ± 3.115.4
185.6 ± 4.5
1052.1 ± 2.8
5015.3 ± 1.9
1005.7 ± 0.8
HepG2 (Liver Cancer) 0.199.1 ± 2.522.8
190.3 ± 3.9
1068.7 ± 4.1
5028.4 ± 2.2
10010.1 ± 1.5
A549 (Lung Cancer) 0.197.5 ± 4.218.9
182.1 ± 5.1
1048.9 ± 3.7
5012.8 ± 2.4
1004.2 ± 1.1

Table 2: Effect of this compound on MAPK Pathway Phosphorylation (Western Blot Analysis)

Target ProteinTreatmentCompound Concentration (µM)Relative Band Intensity (Fold Change vs. Stimulated Control)
p-ERK1/2 Stimulated Control (e.g., EGF)01.00
Compound + Stimulant10.78
Compound + Stimulant100.45
Compound + Stimulant500.12
p-p38 Stimulated Control (e.g., Anisomycin)01.00
Compound + Stimulant10.82
Compound + Stimulant100.51
Compound + Stimulant500.21
p-JNK Stimulated Control (e.g., Anisomycin)01.00
Compound + Stimulant10.95
Compound + Stimulant100.88
Compound + Stimulant500.75

Table 3: Effect of this compound on NF-κB Nuclear Translocation (High Content Screening)

TreatmentCompound Concentration (µM)% of Cells with Nuclear p65 (Mean ± SD)
Unstimulated Control 08.2 ± 1.5
Stimulated Control (e.g., TNF-α) 085.4 ± 5.8
Compound + Stimulant 172.1 ± 4.9
Compound + Stimulant 1045.8 ± 3.7
Compound + Stimulant 5018.3 ± 2.1

Experimental Protocols

MTT Cell Viability and Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)[6]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at 590 nm using a plate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Modulation

This protocol details the investigation of the effect of this compound on the phosphorylation status of key MAPK proteins (ERK1/2, p38, JNK).[4]

Materials:

  • This compound

  • Appropriate cell line (e.g., HeLa, HEK293)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of ERK1/2, p38, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of the compound for a specified time, followed by stimulation with a known MAPK activator (e.g., EGF, anisomycin) for a short period (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Load samples onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

NF-κB (p65) Nuclear Translocation Assay

This protocol describes a high-content imaging assay to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB pathway activation.[10][11]

Materials:

  • This compound

  • HeLa or other suitable cell line

  • Black, clear-bottom 96-well plates

  • NF-κB activator (e.g., TNF-α, IL-1β)[10]

  • Formaldehyde solution

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[10]

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)[10]

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed approximately 5,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight.[10]

  • Compound Treatment: Pre-treat the cells with different concentrations of the compound for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α at 20 ng/mL) and incubate for the optimal translocation time (e.g., 30 minutes).[11]

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.[10]

  • Immunostaining:

    • Block the cells with blocking buffer.

    • Incubate with the primary anti-p65 antibody.

    • Wash the cells.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify the intensity of p65 staining in the nucleus versus the cytoplasm. Calculate the percentage of cells showing significant nuclear translocation.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

MAPK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase extracellular_signal->receptor mkkk MAP3K (e.g., ASK1) extracellular_signal->mkkk mkkk2 MAP3K (e.g., MEKK1) extracellular_signal->mkkk2 ras Ras receptor->ras raf Raf (MAP3K) ras->raf mek MEK (MAP2K) raf->mek erk ERK (MAPK) mek->erk cellular_response_erk Proliferation, Survival erk->cellular_response_erk mkk MKK3/6 (MAP2K) mkkk->mkk p38 p38 (MAPK) mkk->p38 cellular_response_p38 Inflammation, Apoptosis p38->cellular_response_p38 mkk2 MKK4/7 (MAP2K) mkkk2->mkk2 jnk JNK (MAPK) mkk2->jnk cellular_response_jnk Apoptosis, Stress Response jnk->cellular_response_jnk compound This compound compound->raf compound->mkk compound->mkk2

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk_complex IKK Complex receptor->ikk_complex ikb IκBα ikk_complex->ikb  P nfkb NF-κB (p65/p50) ikb->nfkb proteasome Proteasomal Degradation ikb->proteasome nfkb_nucleus NF-κB (p65/p50) nfkb->nfkb_nucleus Translocation cytoplasm Cytoplasm nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription nfkb_nucleus->gene_transcription compound This compound compound->ikk_complex

Caption: Canonical NF-κB Signaling Pathway.

Experimental Workflow Diagrams

Cytotoxicity_Screening_Workflow start Start: Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubation (3-4 hours) mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization readout Measure Absorbance (590 nm) solubilization->readout analysis Data Analysis (Calculate IC50) readout->analysis

Caption: MTT Assay Experimental Workflow.

Western_Blot_Workflow cell_treatment Cell Culture & Treatment (Compound +/- Stimulant) lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis

Caption: Western Blot Analysis Workflow.

References

Application Notes and Protocols: In Vitro Testing of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing methodologies for evaluating the anticancer potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanol derivatives and related analogs. While specific data for the methanol derivatives are limited in publicly available literature, this document summarizes the activities of structurally similar fluorophenyl-thiazole compounds, offering insights into their potential therapeutic applications. The protocols detailed below are established methods for assessing cytotoxicity, apoptosis induction, and inhibition of key cancer-related signaling pathways.

Introduction

Thiazole derivatives, particularly those incorporating a fluorophenyl moiety, have emerged as a promising class of compounds in anticancer drug discovery. These scaffolds have been shown to interact with various biological targets, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. This document outlines key in vitro assays to characterize the biological activity of this compound derivatives and their analogs.

Data Presentation: In Vitro Cytotoxicity of Fluorophenyl-Thiazole Analogs

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various fluorophenyl-thiazole derivatives against several human cancer cell lines, as reported in the literature. This data provides a comparative benchmark for novel compounds within this chemical class.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzylideneiminophenylthiazole Analogues

CompoundA549 (Lung)HepG-2 (Liver)MCF-7 (Breast)
7b >10031.05 ± 1.0715.62 ± 1.05
7f >10023.41 ± 1.0321.25 ± 1.02
7g 19.51 ± 1.0341.25 ± 1.0835.12 ± 1.04
Doxorubicin 0.42 ± 0.010.81 ± 0.020.65 ± 0.01

Data represents the activity of related benzylideneiminophenylthiazole structures.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Thiazole-Naphthalene Derivatives

CompoundMCF-7 (Breast)A549 (Lung)
5b 0.48 ± 0.030.97 ± 0.13

Data from a study on thiazole-naphthalene derivatives as tubulin polymerization inhibitors.

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones

CompoundMCF-7 (Breast)HepG2 (Liver)
4c 2.57 ± 0.167.26 ± 0.44
Staurosporine 6.77 ± 0.418.4 ± 0.51

Data from a study on newly synthesized thiazole derivatives.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT)

  • MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a valid anticancer strategy.

Protocol: This assay is typically performed using a commercially available VEGFR-2 kinase assay kit (e.g., TR-FRET or luminescence-based). The general principle involves incubating recombinant human VEGFR-2 with a specific substrate, ATP, and the test compound. The inhibition of VEGFR-2 activity is measured by a decrease in the signal (fluorescence or luminescence) generated from the phosphorylation of the substrate. The IC₅₀ value for VEGFR-2 inhibition is then determined.

Tubulin Polymerization Inhibition Assay

Disruption of microtubule dynamics by inhibiting tubulin polymerization is a well-established mechanism for anticancer drugs.

Protocol: This assay is often conducted using a cell-free system with purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP source, and a fluorescence reporter that binds to polymerized microtubules.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization rate in the presence of the test compound to a control. The concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀) is calculated.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies synthesis This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity Primary Screening apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Confirmation of Cell Death mechanism Mechanism of Action apoptosis->mechanism vegfr2 VEGFR-2 Inhibition Assay mechanism->vegfr2 tubulin Tubulin Polymerization Assay mechanism->tubulin

Caption: General experimental workflow for in vitro testing.

Proposed Signaling Pathway: VEGFR-2 Inhibition

vegfr2_pathway ligand VEGF receptor VEGFR-2 ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization inhibition Inhibition compound This compound Derivative compound->receptor downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream cellular_response Angiogenesis Cell Proliferation Cell Survival downstream->cellular_response

Caption: Inhibition of the VEGFR-2 signaling pathway.

Proposed Signaling Pathway: Tubulin Polymerization Inhibition

tubulin_pathway tubulin α/β-Tubulin Dimers polymerization Microtubule Polymerization tubulin->polymerization inhibition Inhibition compound This compound Derivative compound->tubulin mitotic_spindle Mitotic Spindle Formation polymerization->mitotic_spindle cell_cycle G2/M Phase Arrest mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Disruption of microtubule dynamics by tubulin inhibition.ruption of microtubule dynamics by tubulin inhibition.

Application Notes and Protocols for (2-(4-Fluorophenyl)thiazol-4-yl)methanol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the key intermediate, (2-(4-Fluorophenyl)thiazol-4-yl)methanol, in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for analogous thiazole derivatives.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The incorporation of a 4-fluorophenyl group at the 2-position of the thiazole ring can enhance metabolic stability and binding affinity to target proteins. The 4-methanol group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of diverse chemical libraries for drug discovery.

Application Notes

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5]

Potential Therapeutic Applications:

  • Oncology: Many thiazole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms. These include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[1][2] The this compound intermediate can be utilized to synthesize novel compounds for evaluation as anticancer agents.

  • Anti-inflammatory Diseases: Certain thiazole derivatives have shown promise as anti-inflammatory agents. For instance, the compound SK&F 86002, a 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole, was investigated as a dual inhibitor of arachidonic acid metabolism.[6] This suggests that derivatives of this compound could be explored for the treatment of inflammatory conditions.

  • Infectious Diseases: The thiazole ring is a key component of some antimicrobial drugs. The development of new antimicrobial agents is crucial to combat drug-resistant pathogens, and this intermediate provides a scaffold for the synthesis of novel candidates.[5]

Structure-Activity Relationship (SAR) Considerations:

The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. The 4-methanol group of this compound can be modified to explore SAR. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or an amine, to probe the effect of different functional groups on biological activity.

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent use in the synthesis of a drug-like molecule.

Protocol 1: Synthesis of this compound

This synthesis is proposed as a two-step process starting from the formation of a thiazole-4-carboxylate ester, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

This step employs a Hantzsch-type thiazole synthesis.

  • Materials:

    • 4-Fluorobenzothioamide

    • Ethyl bromopyruvate

    • Ethanol

    • Triethylamine

  • Procedure:

    • To a solution of 4-fluorobenzothioamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq).

    • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate.

Step 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to this compound

This step involves the reduction of the ester to a primary alcohol. A combination of sodium borohydride and aluminum chloride is a safer alternative to lithium aluminum hydride for this transformation.[7]

  • Materials:

    • Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

    • Sodium borohydride (NaBH₄)

    • Aluminum chloride (AlCl₃)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (1M)

    • Sodium hydroxide (1M)

    • Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (2.0 eq) portion-wise, followed by the slow addition of aluminum chloride (2.0 eq).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.

    • Adjust the pH to ~8 with 1M NaOH.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Representative Application in Drug Synthesis

This protocol illustrates the use of this compound as an intermediate to synthesize a more complex molecule, for example, by converting the alcohol to a leaving group and coupling it with a secondary amine.

Step 1: Synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-(chloromethyl)-2-(4-fluorophenyl)thiazole, which can be used in the next step without further purification.

Step 2: Coupling with a Secondary Amine

  • Materials:

    • 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole

    • A secondary amine (e.g., piperidine)

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile

  • Procedure:

    • To a solution of the secondary amine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Add a solution of 4-(chloromethyl)-2-(4-fluorophenyl)thiazole (1.0 eq) in acetonitrile.

    • Heat the reaction mixture to 60 °C and stir overnight.

    • Cool the mixture, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the final coupled product.

Data Presentation

The following tables summarize hypothetical but representative quantitative data for the synthesis of this compound and a derivative.

Table 1: Synthesis of this compound

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)M.p. (°C)
1Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate4-FluorobenzothioamideEthyl bromopyruvate, Triethylamine75-85>95%68-70
2This compoundEthyl 2-(4-fluorophenyl)thiazole-4-carboxylateNaBH₄, AlCl₃80-90>98%95-97

Table 2: Synthesis of a Representative Derivative

StepProductStarting MaterialReagentsYield (%)Purity (HPLC)
34-(Chloromethyl)-2-(4-fluorophenyl)thiazoleThis compoundSOCl₂~95 (crude)-
41-((2-(4-Fluorophenyl)thiazol-4-yl)methyl)piperidine4-(Chloromethyl)-2-(4-fluorophenyl)thiazolePiperidine, K₂CO₃70-80>97%

Visualizations

Synthetic Workflow for this compound and a Derivative

Synthetic_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Synthesis 4-Fluorobenzothioamide 4-Fluorobenzothioamide Intermediate_Ester Ethyl 2-(4-fluorophenyl) thiazole-4-carboxylate 4-Fluorobenzothioamide->Intermediate_Ester Hantzsch Synthesis Ethyl_bromopyruvate Ethyl_bromopyruvate Ethyl_bromopyruvate->Intermediate_Ester Target_Intermediate This compound Intermediate_Ester->Target_Intermediate Reduction (NaBH4, AlCl3) Intermediate_Halide 4-(Chloromethyl)-2-(4-fluorophenyl)thiazole Target_Intermediate->Intermediate_Halide Chlorination (SOCl2) Final_Product Final Drug Candidate Intermediate_Halide->Final_Product Coupling Secondary_Amine Secondary Amine (e.g., Piperidine) Secondary_Amine->Final_Product

Caption: Synthetic pathway for the intermediate and a potential drug candidate.

General Signaling Pathway Inhibited by Thiazole Derivatives

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Thiazole_Derivative Thiazole Derivative (Drug Candidate) Thiazole_Derivative->PI3K inhibits Thiazole_Derivative->Akt inhibits Thiazole_Derivative->mTOR inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

References

Application Notes and Protocols for Testing (2-(4-Fluorophenyl)thiazol-4-yl)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms of action.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of a novel thiazole derivative, (2-(4-Fluorophenyl)thiazol-4-yl)methanol, to assess its potential as a therapeutic agent.

The following protocols are based on established methodologies for evaluating the in vitro activity of novel thiazole-containing compounds.[1] Researchers should adapt these protocols based on the specific cell lines and experimental goals.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide a template for presenting key metrics.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h Treatment
MCF-7BreastData to be determined
A549LungData to be determined
HeLaCervicalData to be determined
HepG2LiverData to be determined

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)-Data to be determinedData to be determined
This compoundIC₅₀Data to be determinedData to be determined
This compound2 x IC₅₀Data to be determinedData to be determined
Staurosporine (Positive Control)1Data to be determinedData to be determined

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable and reproducible data.[3] All procedures should be performed in a certified biological safety cabinet.

1.1. Materials

  • Selected human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture flasks and plates (96-well, 6-well)

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and resuspend in fresh complete medium.

  • Seed new flasks at the recommended split ratio for each cell line.

1.3. Compound Preparation

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.[1]

  • Store the stock solution in aliquots at -20°C.

  • On the day of the experiment, prepare fresh serial dilutions of the compound in complete growth medium to the desired final concentrations.[3]

  • The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][3]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]

2.1. Materials

  • Cultured cancer cells

  • 96-well plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

2.2. Protocol

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (medium with DMSO).[1]

  • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with this compound incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Add DMSO incubation_4h->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[3][5]

3.1. Materials

  • Cultured cancer cells

  • 6-well plates

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

3.2. Protocol

  • Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.[1]

  • Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.[1]

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.[1]

  • Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plate treat_compound Treat with compound for 24h seed_cells->treat_compound harvest_cells Harvest cells treat_compound->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate 15 min in dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_apoptosis Quantify apoptotic cell populations flow_cytometry->quantify_apoptosis

Workflow for Annexin V/PI apoptosis assay.

Potential Signaling Pathways

Thiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways.[6] Based on existing literature for similar compounds, this compound may potentially inhibit pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Thiazole->PI3K Potential Inhibition Thiazole->Akt Thiazole->mTORC1

Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The protocols are general guidelines and may require optimization for specific experimental conditions.

References

Application Notes and Protocols for Fluorinated Thiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of fluorinated thiazole derivatives, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved in their mechanism of action.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological properties. The incorporation of fluorine atoms into thiazole derivatives can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profile, making them attractive candidates for anticancer drug development.[1] Fluorinated thiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4][5] This document summarizes the key findings and methodologies for researchers investigating the anticancer potential of this promising class of compounds.

Data Presentation: In Vitro Cytotoxicity of Fluorinated Thiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various fluorinated thiazole derivatives against several human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their cytotoxic potential.

Table 1: Cytotoxicity of Novel Fluorinated Thiazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7c MDA-MB-231 (Breast)0.00297Cisplatin0.00433
Thiazole derivative 13b MDA-MB-231 (Breast)0.0134Cisplatin0.00433
Thiazole derivative 7b MDA-MB-231 (Breast)0.0149Cisplatin0.00433
Compound 5d HepG2 (Liver)8.805-FluorouracilNot specified
Compound 5d MCF-7 (Breast)7.225-FluorouracilNot specified
Compound 5d HCT-116 (Colon)9.355-FluorouracilNot specified
Compound 3b HL-60(TB) (Leukemia)Not specified (Potent)DoxorubicinNot specified
Compound 3e HL-60(TB) (Leukemia)Not specified (Potent)DoxorubicinNot specified

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of fluorinated thiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring their metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Fluorinated thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the fluorinated thiazole derivatives in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compounds.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Fluorinated thiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the fluorinated thiazole derivatives for 24-48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Fluorinated thiazole derivatives

  • 70% Ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate at 37°C for 30 minutes.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][9][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action of fluorinated thiazole derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Fluorinated Thiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Protein Expression) cell_cycle->western_blot tumor_model Xenograft Tumor Model western_blot->tumor_model efficacy Efficacy & Toxicity Evaluation tumor_model->efficacy

Caption: Experimental workflow for the evaluation of anticancer activity.

apoptosis_pathway Thiazole Fluorinated Thiazole Derivatives ROS ↑ Reactive Oxygen Species (ROS) Thiazole->ROS DNA_Damage DNA Damage Thiazole->DNA_Damage Bcl2 ↓ Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Thiazole->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Caspase9 inhibits Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated thiazoles.

PI3K_mTOR_pathway Thiazole Fluorinated Thiazole Derivatives PI3K PI3K Thiazole->PI3K inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: Antimicrobial Evaluation of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, serves as a crucial scaffold in medicinal chemistry.[1] Thiazole derivatives are found in numerous clinically approved drugs and exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[1] The growing challenge of antimicrobial resistance has spurred significant research into developing novel therapeutic agents, with thiazole-based compounds emerging as a promising class due to their diverse biological activities and potential for synthetic modification.[2][3] This document provides an overview of the antimicrobial evaluation of novel thiazole compounds, including summaries of their activity, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Application Notes

Putative Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is attributed to several mechanisms of action, targeting essential bacterial and fungal cellular processes. Understanding these pathways is critical for the rational design of more potent and specific therapeutic agents. Key reported mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved by inhibiting enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for fatty acid synthesis—a precursor pathway for cell membrane components.[2][3]

  • Inhibition of DNA Replication: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication. Thiazole derivatives have been shown to act as inhibitors of these enzymes, preventing DNA supercoiling and uncoiling, which ultimately leads to cell death.[2][3]

  • Disruption of Cell Division: The FtsZ protein is a key component of the bacterial cytoskeleton and is fundamental to cell division. Certain thiazole-quinolinium derivatives have been found to disrupt the polymerization of FtsZ, thereby inhibiting bacterial cytokinesis and leading to filamentation and cell death.[3]

  • Inhibition of Fungal Ergosterol Synthesis: In fungi, some thiazole derivatives act by inhibiting the enzyme 14α-lanosterol demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]

cluster_bacterium Bacterial Cell Thiazole Novel Thiazole Compound DNA_Gyrase DNA Gyrase Thiazole->DNA_Gyrase Inhibits FabH FabH Enzyme (Fatty Acid Synthesis) Thiazole->FabH Inhibits DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Membrane_Synth Cell Membrane Integrity FabH->Membrane_Synth Membrane_Synth->Cell_Death Disruption Leads to

Caption: Putative mechanisms of action for antimicrobial thiazole compounds.
Summary of Antimicrobial Activity

The antimicrobial efficacy of novel thiazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The tables below summarize representative data from various studies, showcasing the activity of different thiazole derivatives against a panel of pathogenic microbes.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)Reference
Compound 16[1]2-phenylacetamido-thiazole6.251.563.126.25[1]
Compound 3[4]Phenyl-thiazole0.47 mg/mL-0.23 mg/mL0.94 mg/mL[4]
Compound 17a[5]Bithiazole----[5]
Compound 13[6]Benzo[d]thiazole50-75-[6]
Cmpd. 9d[7]Benzylidene-hydrazinyl-thiazole15.0 (IZ)--11.0 (IZ)[7]

*IZ = Inhibition Zone in mm. Data presented as MIC unless otherwise noted.

Table 2: Antifungal Activity of Selected Thiazole Derivatives (MIC in µg/mL)

Compound IDDerivative ClassC. albicansA. nigerT. virideReference
Compound 15[1]Hydrazone-thiazole> Fluconazole--[1]
Compound 9[4]Heteroaryl-thiazole0.11 mg/mL0.23 mg/mL0.06 mg/mL[4]
Compound 17a[5]Bithiazole1.950.98-[5]
Compound 12[6]Phenyl-thiazole-125-[6]

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions and microbial strains.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible evaluation of antimicrobial properties. The following sections describe two standard methods for assessing the in vitro activity of novel thiazole compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

start Start prep_stock 1. Prepare Stock Solution of Thiazole Compound (e.g., in DMSO) start->prep_stock serial_dilute 2. Perform 2-Fold Serial Dilutions in 96-Well Plate (using Mueller-Hinton Broth) prep_stock->serial_dilute inoculate 4. Inoculate Wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls 5. Include Controls: - Positive (broth + inoculum) - Negative (broth only) - Standard Antibiotic inoculate->controls incubate 6. Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read_mic 7. Determine MIC: Lowest concentration with no visible growth (turbidity) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Test Compound: Prepare a stock solution of the novel thiazole compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve the final target inoculum concentration in the wells (typically ~5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include several controls in each plate:

    • Growth Control: Wells containing only growth medium and the microbial inoculum.

    • Sterility Control: Wells containing only uninoculated growth medium.

    • Reference Control: Wells containing a standard antimicrobial agent (e.g., ampicillin, fluconazole) to validate the assay.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the thiazole compound at which no visible growth is observed.

Protocol 2: Antimicrobial Susceptibility Testing via Agar Disc Diffusion

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a filter disc impregnated with the test substance.[5][8]

start Start prep_plate 1. Prepare Agar Plate (e.g., Mueller-Hinton Agar) start->prep_plate swab_plate 3. Swab Inoculum Evenly Across Agar Surface (in three directions) prep_plate->swab_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland standard) prep_inoculum->swab_plate place_discs 5. Place Discs on Agar Surface (include standard antibiotic and solvent control discs) swab_plate->place_discs prep_discs 4. Impregnate Sterile Filter Discs with Known Concentration of Thiazole Compound prep_discs->place_discs incubate 6. Incubate Plate (e.g., 37°C for 18-24h) place_discs->incubate measure_zone 7. Measure Diameter of the Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

Caption: Workflow for the agar disc diffusion susceptibility test.

Methodology:

  • Media Preparation: Prepare and pour sterile agar plates (e.g., Mueller-Hinton Agar) to a uniform thickness and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disc Preparation and Application:

    • Prepare a solution of the test thiazole compound at a known concentration.

    • Impregnate sterile blank filter paper discs (6 mm diameter) with a defined volume of the test solution and allow the solvent to evaporate.

    • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.

    • Place a control disc containing the solvent alone and a disc with a standard antibiotic for comparison.

  • Incubation: Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter (mm). The size of the zone is proportional to the susceptibility of the microorganism to the compound.

References

Application Notes and Protocols: Phenylthiazole Derivatives as Antiviral Agents Against Flaviviruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, a genus of positive-sense single-stranded RNA viruses, include a significant number of human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Yellow Fever virus (YFV).[1] These viruses are primarily transmitted by mosquitoes and are responsible for a range of diseases from mild febrile illness to severe and life-threatening conditions like hemorrhagic fever and encephalitis.[1] With limited approved vaccines and no specific antiviral therapies for many flaviviruses, there is a critical need for the development of effective antiviral drugs.[1] Phenylthiazole derivatives have emerged as a promising class of small molecules with potent antiviral activity against various flaviviruses. These compounds have been shown to target different viral proteins essential for replication, including the envelope (E) protein, the NS2B-NS3 protease, the RNA-dependent RNA polymerase (RdRp), and the helicase. This document provides a detailed overview of the antiviral potential of phenylthiazole derivatives, including their mechanism of action, structure-activity relationships, and protocols for their evaluation.

Data Presentation: Antiviral Activity of Phenylthiazole Derivatives

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of various phenylthiazole derivatives against different flaviviruses.

Table 1: Antiviral Activity of Phenylthiazole Derivatives Targeting the Flavivirus E Protein

CompoundVirusEC50 (µM)GI50 (µM)Therapeutic Index (TI)Reference
2 Yellow Fever Virus--High[1]
5k Yellow Fever Virus>50% inhibition at 50 µM--[1]
5m Yellow Fever VirusEquivalent to compound 2-Lower than compound 2[1]
12 Not Specified--147[2]

EC50: 50% effective concentration; GI50: 50% growth inhibition; TI: Therapeutic Index (GI50/EC50)

Table 2: Inhibitory Activity of Thiazole Derivatives Against Flavivirus NS2B-NS3 Protease

CompoundVirusIC50 (µM)Selectivity Index (SI)Reference
3d Dengue Virus139.1-[3]
3f Dengue Virus117.3-[3]
3aq Dengue Virus 2-18.35[3]
3aq Japanese Encephalitis Virus1.03 ± 0.2182.03[3]
3au Dengue Virus 2-10.38[3]
3au Japanese Encephalitis Virus1.16 ± 0.1667.8[3]

IC50: 50% inhibitory concentration; SI: Selectivity Index

Table 3: Antiviral Activity of Pyridobenzothiazole and Benzothiazole Derivatives

CompoundTargetVirusIC50/EC50 (µM)Reference
HeE1-2Tyr RdRpWest Nile Virus, Dengue Virus- (inhibits activity in vitro)[4][5]
ML283 analogue HelicaseDengue VirusIC50 = 0.5[6]
Compound 15 Not SpecifiedDengue Virus 2EC50 = 0.05-0.28[7]
Compound 19 Not SpecifiedDengue Virus (all serotypes)EC50 = 0.03-0.13[7]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; RdRp: RNA-dependent RNA polymerase

Mechanism of Action of Phenylthiazole Derivatives

Phenylthiazole derivatives exhibit their antiviral effects by targeting various stages of the flavivirus life cycle. The primary mechanisms of action identified to date include:

  • Inhibition of Viral Entry: Several phenylthiazole compounds target the viral envelope (E) protein, which is crucial for the initial attachment of the virus to the host cell and the subsequent fusion of the viral and endosomal membranes.[1][2] By binding to the E protein, these derivatives can prevent the conformational changes necessary for membrane fusion, thus blocking viral entry.[1]

  • Inhibition of Viral Protease: The flavivirus NS2B-NS3 protease is a key enzyme responsible for cleaving the viral polyprotein into individual functional proteins.[3] Inhibition of this protease leads to the disruption of viral replication.[3] Certain thiazole derivatives have been identified as potent inhibitors of the NS2B-NS3 protease, demonstrating an uncompetitive mode of inhibition.[3]

  • Inhibition of Viral RNA Polymerase: The RNA-dependent RNA polymerase (RdRp), the core enzyme of the viral replication complex, is responsible for synthesizing new viral RNA genomes. Pyridobenzothiazole derivatives have been shown to inhibit the RdRp of both West Nile and Dengue viruses.[4][5]

  • Inhibition of Viral Helicase: The NS3 protein of flaviviruses also possesses helicase activity, which is essential for unwinding the viral RNA duplex during replication. Benzothiazole derivatives have been identified as inhibitors of the DENV NS3 helicase.[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral potential of phenylthiazole derivatives against flaviviruses.

Protocol 1: Antiviral Activity Assay (Yellow Fever Virus Luciferase Cellular Assay)

This protocol is adapted from the methodology used to evaluate phenylthiazole derivatives against a recombinant Yellow Fever Virus expressing luciferase.[1]

1. Materials:

  • BHK (Baby Hamster Kidney) cells
  • Yellow Fever Virus expressing Renilla luciferase (YFV-Rluc)
  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
  • Phenylthiazole derivatives dissolved in DMSO
  • Renilla Luciferase Assay System (e.g., Promega)
  • 96-well plates
  • Luminometer

2. Procedure:

  • Seed BHK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
  • Prepare serial dilutions of the phenylthiazole derivatives in DMEM.
  • Remove the culture medium from the cells and infect with YFV-Rluc at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at 37°C.
  • After the incubation period, remove the viral inoculum and add 100 µL of fresh DMEM containing the serially diluted compounds to the respective wells. Include a virus-only control (no compound) and a mock-infected control (no virus, no compound).
  • Incubate the plates for 48 hours at 37°C with 5% CO2.
  • After incubation, measure the Renilla luciferase activity in the cell lysates using a commercial luciferase assay system according to the manufacturer's instructions.
  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the compound concentration.

Protocol 2: Cytotoxicity Assay (Growth Inhibition Assay)

This protocol determines the concentration of the compound that causes a 50% reduction in the growth of uninfected cells (GI50).[1]

1. Materials:

  • BHK cells
  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
  • Phenylthiazole derivatives dissolved in DMSO
  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability assay
  • 96-well plates
  • Spectrophotometer

2. Procedure:

  • Seed BHK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
  • Prepare serial dilutions of the phenylthiazole derivatives in DMEM.
  • Remove the culture medium and add 100 µL of fresh DMEM containing the serially diluted compounds to the respective wells. Include a no-compound control.
  • Incubate the plates for 48 hours at 37°C with 5% CO2.
  • Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
  • Measure the absorbance at 490 nm using a spectrophotometer.
  • Calculate the 50% growth inhibition (GI50) value by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Flavivirus NS2B-NS3 Protease Inhibition Assay

This protocol describes an in vitro assay to screen for inhibitors of the flaviviral protease.[3]

1. Materials:

  • Recombinant flavivirus NS2B-NS3 protease
  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
  • Phenylthiazole derivatives dissolved in DMSO
  • 384-well black plates
  • Fluorescence plate reader

2. Procedure:

  • Add the assay buffer, the phenylthiazole derivative at various concentrations, and the recombinant NS2B-NS3 protease to the wells of a 384-well plate.
  • Incubate the mixture for 30 minutes at room temperature.
  • Initiate the reaction by adding the fluorogenic peptide substrate.
  • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.
  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualizations

Flavivirus Life Cycle and Targets of Phenylthiazole Derivatives

Flavivirus_Life_Cycle cluster_host_cell Host Cell cluster_inhibitors Phenylthiazole Derivative Targets Entry Viral Entry (Attachment & Fusion) Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release Virus Flavivirus Virion Release->Virus E_Protein E Protein E_Protein->Entry Protease NS2B-NS3 Protease Protease->Translation RdRp RdRp (NS5) RdRp->Replication Helicase Helicase (NS3) Helicase->Replication Virus->Entry

Caption: Overview of the flavivirus life cycle and the key viral targets of phenylthiazole derivatives.

Experimental Workflow for Antiviral Compound Evaluation

Antiviral_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_moa Mechanism of Action Studies Primary_Assay Antiviral Activity Assay (e.g., Luciferase Assay) Cytotoxicity Cytotoxicity Assay (e.g., MTS Assay) Primary_Assay->Cytotoxicity Dose_Response Dose-Response Analysis (EC50/GI50 Determination) Cytotoxicity->Dose_Response Enzyme_Assay Enzymatic Assays (Protease, Polymerase, Helicase) Dose_Response->Enzyme_Assay Time_of_Addition Time-of-Addition Assay Dose_Response->Time_of_Addition end Lead Compound Enzyme_Assay->end Time_of_Addition->end start Compound Library start->Primary_Assay

Caption: A typical workflow for the screening and characterization of antiviral phenylthiazole derivatives.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_activity Biological Activity Scaffold Phenylthiazole Core R1 Substitution at para-position of Phenyl Ring Scaffold->R1 R2 Modification of Thiazole Ring Scaffold->R2 Potency Antiviral Potency (EC50/IC50) R1->Potency Selectivity Selectivity (TI/SI) R1->Selectivity R2->Potency R2->Selectivity

Caption: Logical relationship illustrating the impact of chemical modifications on the antiviral activity of phenylthiazole derivatives.

References

Application Notes and Protocols for (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and potential applications of the research chemical (2-(4-Fluorophenyl)thiazol-4-yl)methanol. The information is compiled from available safety data and research literature on related thiazole derivatives.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the thiazole family, a class of heterocyclic compounds that are features in numerous biologically active molecules.[1] Due to its chemical structure, it is investigated for its potential in various research areas, particularly in medicinal chemistry and drug discovery.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₀H₈FNOS[1]
Molecular Weight 209.24 g/mol [1]
Appearance Solid[1]
InChI Key SDZNQPGOGCLEII-UHFFFAOYSA-N[1]
SMILES String FC1=CC=C(C=C1)C2=CSC(CO)=N2[1]

Note: Specific quantitative physical properties such as melting point, boiling point, and solubility are not consistently reported in the available literature. Researchers should determine these properties experimentally as needed.

Safety and Handling

This compound is classified as hazardous and should be handled with care in a laboratory setting.

Table 2: Hazard Information

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed)P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Serious Eye Damage Category 1 (H318: Causes serious eye damage)P280, P305 + P351 + P338 + P310: Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Irritation May cause skin irritation (based on related compounds)P264, P280: Wash skin thoroughly after handling. Wear protective gloves.
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be required.

Spill and Waste Disposal
  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable, closed container for disposal.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Storage Guidelines

Proper storage is crucial to maintain the stability and integrity of the compound.

  • Temperature: Store in a cool, dry place.

  • Atmosphere: Store in a well-ventilated area.

  • Container: Keep the container tightly closed to prevent moisture contamination.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Experimental Protocols

The following are representative protocols based on general procedures for the synthesis and biological evaluation of thiazole derivatives.

Protocol 1: Representative Synthesis via Hantzsch Thiazole Synthesis

This protocol describes a general method for synthesizing 4-aryl-thiazole derivatives, which can be adapted for this compound. The synthesis of related compounds often involves the condensation of a thiosemicarbazone with a 2-bromoacetophenone derivative.[2]

Materials:

  • Appropriate thiosemicarbazone

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Ethanol

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of the respective thiosemicarbazone and 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol.

  • Heat the mixture to reflux with constant stirring for 4-5 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the crude product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified thiazole derivative.

  • Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and mass spectrometry.[2]

G cluster_synthesis Synthesis Workflow reactants Thiosemicarbazone + 2-Bromo-1-(4-fluorophenyl)ethan-1-one dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux for 4-5 hours dissolve->reflux monitor Monitor with TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter and Wash cool->filter purify Recrystallize filter->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: Workflow for the Hantzsch synthesis of a thiazole derivative.

Protocol 2: General Procedure for In Vitro Biological Screening

This protocol provides a general workflow for evaluating the biological activity of this compound in an in vitro assay, such as an antimicrobial or cytotoxicity assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium (e.g., Mueller Hinton Broth for bacteria, RPMI 1640 for fungi) or buffer for enzyme assays.[3]

  • 96-well microplates

  • Bacterial, fungal, or cancer cell lines

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound by dissolving it in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate medium or buffer directly in a 96-well plate to achieve a range of desired test concentrations.

  • Inoculum/Cell Preparation: Prepare a standardized inoculum of the microorganism or a suspension of the desired cell line.

  • Incubation: Add the inoculum or cell suspension to each well of the 96-well plate containing the diluted compound.

  • Controls: Include a positive control (a known active compound) and a negative control (vehicle, e.g., DMSO in medium) in the assay.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for microorganisms).[3]

  • Data Analysis: After incubation, assess the biological activity. For antimicrobial assays, this can be the visual determination of the Minimum Inhibitory Concentration (MIC). For cytotoxicity assays, a viability reagent (e.g., MTT, resazurin) is added, and the absorbance or fluorescence is measured to determine the IC₅₀ value.

G cluster_screening Biological Screening Workflow stock Prepare Stock Solution (Compound in DMSO) dilute Perform Serial Dilutions in 96-well plate stock->dilute add_cells Add Cells/Microorganisms dilute->add_cells incubate Incubate add_cells->incubate analyze Add Detection Reagent (if needed) incubate->analyze read Read Plate & Analyze Data (e.g., IC50, MIC) analyze->read

Caption: General workflow for in vitro biological activity screening.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] Many of these activities stem from their ability to interact with and modulate the function of key proteins in cellular pathways. For example, some thiazole derivatives have been shown to act as enzyme inhibitors.

The diagram below illustrates a hypothetical mechanism where a thiazole derivative, such as this compound, could act as an enzyme inhibitor, blocking a signaling pathway that leads to a cellular response like proliferation or inflammation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand External Signal (e.g., Growth Factor) receptor Receptor ligand->receptor enzyme Target Enzyme (e.g., Kinase) receptor->enzyme substrate Substrate enzyme->substrate Catalyzes product Product substrate->product response Cellular Response (e.g., Proliferation) product->response inhibitor This compound inhibitor->enzyme Inhibits

Caption: Hypothetical inhibition of an enzyme-mediated signaling pathway.

References

Application Notes and Protocols for the Purification of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the heterocyclic compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. The described techniques are based on established methods for the purification of structurally similar thiazole derivatives and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a thiazole derivative of interest in pharmaceutical research due to the prevalence of the thiazole ring in various bioactive molecules. Thiazole-containing compounds have shown a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties. The purity of such compounds is critical for their use in biological assays and further drug development processes. This document outlines two primary methods for the purification of this compound: silica gel column chromatography and recrystallization.

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Below are detailed protocols for the most common and effective techniques.

Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating the target compound from reaction byproducts and unreacted starting materials based on differential adsorption to a stationary phase.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in an appropriate non-polar solvent (e.g., petroleum ether or hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing to avoid air bubbles and channels. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column. Alternatively, the dissolved sample can be loaded directly onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient is 100% petroleum ether, gradually increasing the concentration of ethyl acetate. For compounds of similar polarity, an eluent system of 30-40% ethyl acetate in petroleum ether has been shown to be effective.[1]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound via silica gel column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing organic compounds include ethanol, methanol, ethyl acetate, and mixtures with water or hexane. For similar thiazole derivatives, a mixture of ethanol and dimethylformamide (DMF) has been used.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure this compound should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Workflow for Recrystallization:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Solid in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool Solution Slowly dissolve->cool hot_filtration->cool crystallize Crystals Form cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Purified Crystals dry->product

Caption: General workflow for the purification of this compound by recrystallization.

Data Presentation

CompoundPurification MethodYieldPurityReference
[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanolSilica Gel Column Chromatography93%Not Stated[1]
2-Biphenyl-4-yl-thiazole-4-carboxylic acid ethyl esterSilica Gel Column Chromatography80%Not Stated[1]
5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazoleCrystallization (Ethanol/DMF)78%Not Stated[2]
(2-(4-CHLOROPHENYL)THIAZOL-4-YL)METHANOLNot StatedN/A98% Min[3]

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

These analytical methods are crucial for ensuring the quality and reliability of the purified compound for subsequent applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (2-(4-Fluorophenyl)thiazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the core thiazole ring, typically yielding an ester intermediate like ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate. The second step involves the reduction of this ester to the desired primary alcohol, this compound.

Q2: What are the key starting materials for the Hantzsch synthesis step?

A2: The Hantzsch synthesis involves the reaction between an α-haloketone and a thioamide.[1] For this specific target, the key reactants are typically 4-fluorothiobenzamide and an ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate.

Q3: What typical yields are reported for Hantzsch thiazole synthesis?

A3: The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[2] Depending on the specific substrates and conditions, yields can range from moderate to excellent. For similar multi-component procedures, yields have been reported in the range of 79% to 90%.[3]

Q4: What are the most critical parameters affecting the overall yield?

A4: Several factors can significantly impact the yield:

  • Purity of Reagents: Using high-purity starting materials (thioamide and α-haloketone) is crucial to prevent side reactions.

  • Reaction Temperature: The condensation reaction often requires heating to proceed to completion.[4] Careful control of the temperature is necessary to avoid decomposition.

  • Solvent Choice: The choice of solvent (e.g., ethanol, methanol) can influence reaction rates and solubility of intermediates.[2][3]

  • Stoichiometry: Using a slight excess of the thioamide is a common practice to ensure the limiting reagent (the α-haloketone) is fully consumed.[4]

  • pH Control: The reaction mixture is often neutralized or made basic during workup to precipitate the product.[2]

Synthesis and Troubleshooting Guides

Guide 1: Low Yield in Hantzsch Condensation Step

Problem: The initial cyclization reaction to form the thiazole ester intermediate is resulting in a low yield or failing completely.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Impure Starting Materials Verify the purity of 4-fluorothiobenzamide and the halo-ester (e.g., ethyl 2-chloroacetoacetate) using techniques like NMR or melting point analysis.Impurities can lead to competing side reactions, reducing the formation of the desired thiazole product.
Incorrect Stoichiometry Use a slight excess (e.g., 1.5 equivalents) of the thioamide relative to the α-haloketone.[4]This ensures the more expensive or limiting α-haloketone is completely consumed, driving the reaction forward.
Suboptimal Temperature Ensure the reaction is heated sufficiently, often to the reflux temperature of the solvent (e.g., ethanol at ~78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).The cyclization and subsequent dehydration steps are often endothermic and require thermal energy to overcome the activation barrier.[4]
Inappropriate Solvent Ethanol or methanol are commonly used and effective solvents.[2] If solubility is an issue, consider alternative solvents, but be aware this may require further optimization.The solvent must be able to dissolve the reactants to a sufficient extent while being relatively inert to the reaction conditions.
Reaction Time Monitor the reaction by TLC. If starting material is still present after the recommended time, consider extending the reflux period.Some substrate combinations may react more slowly, requiring longer heating to reach completion.

Troubleshooting Workflow: Low Yield in Hantzsch Reaction

G start Low Yield Observed reagent_purity Verify Reagent Purity (NMR, MP) start->reagent_purity Start Here stoichiometry Adjust Stoichiometry (Excess Thioamide) reagent_purity->stoichiometry If Pure conditions Optimize Conditions (Temp, Time) stoichiometry->conditions If No Improvement analysis Analyze Byproducts (LC-MS, NMR) conditions->analysis If Still Low success Yield Improved analysis->success Identify & Mitigate Side Reactions G cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Reduction reagents 4-Fluorothiobenzamide + Ethyl 2-chloroacetoacetate hantzsch Reflux in Ethanol reagents->hantzsch ester Intermediate: Ethyl 2-(4-fluorophenyl) thiazole-4-carboxylate hantzsch->ester reduction LiAlH4 in Anhydrous THF ester->reduction product Final Product: This compound reduction->product purification Purification (Crystallization / Chromatography) product->purification

References

Technical Support Center: Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol.

Troubleshooting Guides

This section addresses common issues encountered during the two main stages of the synthesis: the Hantzsch thiazole synthesis to form the thiazole ring and the subsequent reduction of the ester to the desired alcohol.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

Problem 1: Low or No Yield of the Thiazole Ester

Possible Cause Suggested Solution
Poor Quality of Starting Materials - 4-Fluorothiobenzamide: Ensure it is pure and dry. Impurities from its synthesis (e.g., residual 4-fluorobenzamide) can lead to oxazole formation. Consider recrystallization or purification by column chromatography if purity is questionable.
- Ethyl Bromopyruvate: This reagent can degrade over time, releasing HBr which can catalyze side reactions.[1] Commercially available ethyl bromopyruvate is often only about 90% pure and may contain impurities like ethyl pyruvate and ethyl dibromopyruvate.[1] It is recommended to use freshly distilled or newly purchased reagent. To purify, dissolve the ester in dry ether or chloroform, stir with calcium carbonate until effervescence ceases, filter, and distill under reduced pressure.[2]
Suboptimal Reaction Conditions - Temperature: The reaction is typically heated to reflux.[3] Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.
- Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prolonged reaction times may not necessarily increase the yield and could lead to the formation of degradation products.
- Solvent: Anhydrous ethanol is a commonly used solvent. Ensure the solvent is dry, as water can interfere with the reaction.
Incorrect Stoichiometry An excess of the thioamide is sometimes used to ensure complete consumption of the α-haloketone.[4] However, a large excess can complicate purification. A 1:1 to 1:1.2 ratio of ethyl bromopyruvate to 4-fluorothiobenzamide is a good starting point.

Problem 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Possible Cause Identification & Solution
Unreacted Starting Materials Incomplete reaction.- Identification: Compare the TLC of the reaction mixture with the starting materials.
- Solution: Increase reaction time or temperature and monitor by TLC. Ensure proper stoichiometry.
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate Contamination of 4-fluorothiobenzamide with 4-fluorobenzamide.- Identification: This side product will have a similar polarity to the desired product, making separation by column chromatography challenging. It can be identified by mass spectrometry (different molecular weight) and NMR spectroscopy.
- Solution: Use highly pure 4-fluorothiobenzamide.
Dimerization/Polymerization Products Side reactions of ethyl bromopyruvate, especially in the presence of base or prolonged heating.- Identification: These are often high molecular weight, less mobile spots on a TLC plate.
- Solution: Use purified ethyl bromopyruvate and optimize reaction time and temperature.
Stage 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate with LiAlH₄

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is highly reactive with moisture and can be deactivated by exposure to air.
Insufficient LiAlH₄ The reduction of an ester to an alcohol requires two equivalents of hydride.[5][6]
Incomplete Reaction The reaction may not have gone to completion.
Improper Work-up The work-up procedure is critical for isolating the product and destroying excess LiAlH₄.

Problem 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Possible Cause Identification & Solution
Unreacted Starting Ester Incomplete reduction.- Identification: Visible on TLC.
- Solution: Add more LiAlH₄ or prolong the reaction time.
2-(4-Fluorophenyl)thiazole-4-carbaldehyde Incomplete reduction (aldehyde is an intermediate).[5]- Identification: Can be detected by TLC and NMR (aldehyde proton signal around 9-10 ppm).
- Solution: Ensure sufficient LiAlH₄ is used and the reaction goes to completion.
Over-reduction Products (e.g., opening of the thiazole ring) While less common for stable aromatic heterocycles, aggressive reaction conditions (high temperature, prolonged reaction time) with a powerful reducing agent like LiAlH₄ could potentially lead to ring cleavage.- Identification: Complex mixture of products observed by TLC, NMR, and MS.
- Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor its progress.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the thiazole ring in this molecule?

A1: The most common and direct method is the Hantzsch thiazole synthesis.[7][8] This involves the condensation reaction between an α-haloketone (in this case, ethyl bromopyruvate) and a thioamide (4-fluorothiobenzamide).

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care under an inert atmosphere, and the work-up procedure to quench the excess reagent must be performed cautiously.

Q3: My 4-fluorothiobenzamide is difficult to source. Can I synthesize it myself?

A3: Yes, 4-fluorothiobenzamide can be synthesized from 4-fluorobenzonitrile by reaction with sodium hydrosulfide or from 4-fluorobenzamide by reaction with Lawesson's reagent. Ensure the product is purified to remove any unreacted starting material, as this can lead to side reactions in the subsequent Hantzsch synthesis.

Q4: Can I use a different reducing agent instead of LiAlH₄?

A4: While LiAlH₄ is a very effective reagent for this transformation, other reducing agents could potentially be used. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. However, in some cases, using NaBH₄ in combination with a Lewis acid or at elevated temperatures might effect the reduction. Diisobutylaluminium hydride (DIBAL-H) is another option, but it is often used to reduce esters to aldehydes, so careful control of stoichiometry and temperature would be necessary to obtain the alcohol.

Q5: How can I best purify the final product, this compound?

A5: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is an effective purification method.

Quantitative Data

Reaction Step Reactants Product Typical Yield Typical Purity (after purification) Reference
Hantzsch Synthesis 4-Fluorothiobenzamide, Ethyl BromopyruvateEthyl 2-(4-fluorophenyl)thiazole-4-carboxylate60-80%>95%[3]
Ester Reduction Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, LiAlH₄This compound70-90%>98%General expectation for LiAlH₄ reductions

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorothiobenzamide (1 equivalent) in anhydrous ethanol.

  • To this solution, add ethyl bromopyruvate (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate).

  • Once the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Synthesis of this compound
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes to precipitate the aluminum salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway_and_Side_Reactions Thioamide 4-Fluorothiobenzamide inv1 Thioamide->inv1 Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->inv1 ThiazoleEster Ethyl 2-(4-fluorophenyl) thiazole-4-carboxylate FinalProduct This compound ThiazoleEster->FinalProduct Reduction (1. LiAlH₄, THF 2. H₂O work-up) Aldehyde 2-(4-Fluorophenyl)thiazole -4-carbaldehyde ThiazoleEster->Aldehyde Incomplete Reduction OverReduction Ring-Opened Products FinalProduct->OverReduction Harsh Conditions (Over-reduction) Oxazole Ethyl 2-(4-fluorophenyl) oxazole-4-carboxylate Benzamide 4-Fluorobenzamide (Impurity) Benzamide->Oxazole reacts with Ethyl Bromopyruvate inv1->ThiazoleEster Hantzsch Synthesis (Ethanol, Reflux) inv2 inv3

Caption: Synthesis pathway of this compound and potential side reactions.

References

Technical Support Center: Purification of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (2-(4-Fluorophenyl)thiazol-4-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • Unreacted starting materials: Such as 4-fluorothiobenzamide and 1,3-dichloroacetone (or a related α-haloketone) if prepared via the Hantzsch thiazole synthesis.

  • Regioisomers: The Hantzsch synthesis can sometimes yield isomeric thiazole products depending on the reaction conditions.

  • Over-alkylation products: If the reaction conditions are not carefully controlled, side reactions on the thiazole ring or the hydroxyl group can occur.

  • Byproducts from the reducing agent: If the methanol is obtained by reduction of a corresponding ester, residual reducing agent and its byproducts might be present.

Q3: My purified this compound is a colored oil instead of a solid. What could be the reason?

A3: While this compound is expected to be a solid at room temperature, obtaining it as an oil could indicate the presence of residual solvents or impurities that are depressing the melting point. Further purification by column chromatography followed by recrystallization is recommended. Ensure the product is thoroughly dried under vacuum to remove any volatile residues.

Troubleshooting Guides

Column Chromatography Purification

Issue: Poor separation of the desired product from impurities on the silica gel column.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in very slow elution and band broadening.
Recommendation: Perform thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal eluent for separation. A good starting point for 2-aryl-4-hydroxymethylthiazoles is a mixture of ethyl acetate and petroleum ether (or hexanes). Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
Recommendation: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased.
Improper Column Packing The silica gel column was not packed uniformly, leading to channeling and poor separation.
Recommendation: Ensure the silica gel is packed as a uniform slurry and that the column is not allowed to run dry at any point.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., petroleum ether).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, draining the excess solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the determined solvent system, starting with a lower polarity and gradually increasing it if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Solvent Systems for Column Chromatography of Thiazole Derivatives

Compound Type Solvent System Reference
2-Aryl-4-hydroxymethylthiazole40% Ethyl Acetate in Petroleum EtherGeneral literature procedure
2-Arylthiazole ester30% Ethyl Acetate in Petroleum EtherGeneral literature procedure
Recrystallization Purification

Issue: Low recovery or no crystal formation during recrystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures.
Recommendation: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Screen various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find the optimal one.
Solution is Not Saturated The amount of solvent used is too large, preventing the solution from becoming supersaturated upon cooling.
Recommendation: After dissolving the compound in the hot solvent, slowly evaporate some of the solvent to concentrate the solution until it is saturated.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.
Recommendation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
Lack of Nucleation Sites Crystal formation may be slow to initiate.
Recommendation: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound has high solubility at high temperature and low solubility at low temperature.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizing Experimental Workflows

Diagram 1: General Purification Workflow

Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Major Impurities Present Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Present Column->Recrystallization Further Purification Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General workflow for the purification of this compound.

Diagram 2: Troubleshooting Column Chromatography

Start Poor Separation in Column CheckSolvent Optimize Solvent System (TLC) Start->CheckSolvent CheckLoading Reduce Column Loading Start->CheckLoading CheckPacking Repack Column Start->CheckPacking GoodSeparation Good Separation Achieved CheckSolvent->GoodSeparation CheckLoading->GoodSeparation CheckPacking->GoodSeparation

Caption: Troubleshooting guide for column chromatography purification.

Technical Support Center: Enhancing Solubility of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing (2-(4-Fluorophenyl)thiazol-4-yl)methanol for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to dissolve this compound?

A1: For a novel compound like this compound, which is a poorly water-soluble molecule, the recommended initial approach is to create a high-concentration stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[2] Subsequently, this stock solution can be diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.[3] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay (typically ≤ 0.5%).[4]

Q2: My compound precipitates when I dilute the DMSO stock solution in my aqueous buffer. What should I do?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:

  • Decrease the final concentration: Your target concentration may be too high. Determine the maximum aqueous solubility by performing a solubility test.[3]

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Also, add the stock solution dropwise into the aqueous solution while vortexing to avoid localized high concentrations.[3] Pre-warming the aqueous solution to your experimental temperature (e.g., 37°C) can also help.[4]

  • Employ co-solvents: If your assay allows, including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can increase the compound's solubility.[5][6]

  • Consider pH adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[7][]

  • Utilize cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: Yes, other organic solvents can be used, depending on the compound's properties and the tolerance of your biological assay. Common alternatives to DMSO include ethanol, methanol, and polyethylene glycol (PEG).[5][11] It is essential to test the solubility of your compound in these solvents and to determine the maximum tolerable concentration of the chosen solvent in your assay system.

Q4: How does pH adjustment improve solubility, and how do I determine the optimal pH?

A4: The solubility of ionizable compounds is pH-dependent.[12] For a weakly acidic compound, increasing the pH of the solution will lead to its deprotonation, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH will result in the formation of a more soluble salt.[7] To find the optimal pH, you can perform a pH-solubility profile by attempting to dissolve the compound in a series of buffers with different pH values.

Q5: What are cyclodextrins and how do they work?

A5: Cyclodextrins are molecules with a hydrophilic exterior and a hydrophobic inner cavity.[9] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity. This encapsulation forms a water-soluble inclusion complex, effectively increasing the apparent solubility of the guest molecule in aqueous solutions.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution The final concentration exceeds the aqueous solubility limit. "Solvent shock" from rapid dilution.[1]Decrease the final working concentration. Perform a serial dilution or add the stock solution dropwise to pre-warmed, vortexing media.[3][4]
Precipitation over time in the incubator Temperature shift affecting solubility. pH shift in the medium due to cell metabolism.[4]Pre-warm the media before adding the compound. Ensure the media is adequately buffered (e.g., with HEPES).[4]
Cloudy or turbid stock solution Incomplete dissolution in the solvent. Water absorption by the solvent (e.g., DMSO).[4]Gently warm and vortex or sonicate the stock solution. Use anhydrous solvent and store in tightly sealed containers.[4]
Precipitation after freeze-thaw cycles The compound has poor solubility at lower temperatures.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Determine the desired stock concentration: Aim for a concentration that is significantly higher than your final assay concentration (e.g., 10-100 mM).

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO.[1]

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or briefly sonicate to aid dissolution.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Protocol 2: Determining Maximum Aqueous Solubility
  • Prepare a high-concentration stock solution: Make a 10 mM stock solution of the compound in DMSO.

  • Create serial dilutions: In your final aqueous buffer or cell culture medium, prepare a series of dilutions of the stock solution (e.g., 1:100, 1:200, 1:500, 1:1000).[3]

  • Equilibrate and observe: Incubate the dilutions under your experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visual inspection: Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your maximum soluble concentration under those conditions.[3]

Protocol 3: Co-solvent Solubility Enhancement
  • Select a co-solvent: Choose a water-miscible organic solvent that is compatible with your assay (e.g., ethanol, PEG 400).[11]

  • Prepare co-solvent/aqueous mixtures: Create a series of your aqueous buffer or media containing different percentages of the co-solvent (e.g., 1%, 2%, 5%).

  • Test solubility: Add your compound (or a concentrated stock) to each co-solvent mixture to determine the concentration at which it remains soluble.

  • Validate assay compatibility: Run a control experiment to ensure that the final concentration of the co-solvent does not interfere with your biological assay.

Data Presentation

Table 1: Properties of Common Solubilizing Agents

Agent Mechanism of Action Typical Final Concentration in Assay Advantages Potential Disadvantages
DMSO Organic co-solvent< 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.[2]
Ethanol Organic co-solvent< 1%Biologically compatible at low concentrations.Lower solubilizing power than DMSO for some compounds.
PEG 400 Organic co-solvent1-5%Low toxicity.Can increase the viscosity of the solution.
pH Adjustment Increases ionization of the compoundAssay-dependentCan significantly increase solubility for ionizable compounds.[7]May affect biological activity or cell viability.
Cyclodextrins Forms inclusion complexesVaries (e.g., 1-10 mM)Low toxicity, high potential for solubility enhancement.[9]Can potentially interact with other components of the assay.

Visualizations

experimental_workflow Experimental Workflow for Solubilization start Start: Compound received stock_prep Prepare 100 mM stock in 100% DMSO start->stock_prep solubility_test Determine max. aqueous solubility stock_prep->solubility_test precipitation Precipitation observed? solubility_test->precipitation troubleshoot Troubleshoot Solubilization precipitation->troubleshoot Yes assay Proceed with biological assay precipitation->assay No no_precip No precipitation yes_precip Yes lower_conc Lower final concentration troubleshoot->lower_conc co_solvent Use co-solvents (e.g., Ethanol, PEG) troubleshoot->co_solvent ph_adjust Adjust pH of buffer troubleshoot->ph_adjust cyclodextrin Use cyclodextrins troubleshoot->cyclodextrin lower_conc->assay co_solvent->assay ph_adjust->assay cyclodextrin->assay signaling_pathway Decision Tree for Solubilization Method start Compound precipitates in aqueous buffer ionizable Is the compound ionizable? start->ionizable ph_adjust Optimize buffer pH ionizable->ph_adjust Yes assay_tolerance Does the assay tolerate co-solvents? ionizable->assay_tolerance No end Optimized solubility ph_adjust->end use_cosolvent Test co-solvents (Ethanol, PEG) assay_tolerance->use_cosolvent Yes cyclodextrin Consider cyclodextrins assay_tolerance->cyclodextrin No use_cosolvent->end cyclodextrin->end

References

Technical Support Center: Overcoming Resistance with (2-(4-Fluorophenyl)thiazol-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-(4-Fluorophenyl)thiazol-4-yl)methanol analogs to overcome drug resistance in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs in overcoming drug resistance?

A1: While the precise mechanisms can vary between specific analogs and cancer cell types, preliminary studies on structurally related thiazole derivatives suggest several potential modes of action. A prominent mechanism observed for some thiazole analogs is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[1] This mechanism can be effective in cancer cells that have developed resistance to other chemotherapeutic agents. Additionally, some thiazole derivatives have been shown to inhibit key signaling molecules implicated in drug resistance, such as receptor tyrosine kinases (e.g., EGFR) and serine/threonine kinases (e.g., Aurora Kinase B).[3][4]

Q2: My cells are showing variable sensitivity to the this compound analog. What could be the reason?

A2: Variability in cellular sensitivity can arise from several factors:

  • Cell Line Specificity: The genetic and proteomic background of your cancer cell line is a primary determinant of sensitivity. Resistance mechanisms are often cell-line specific.

  • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Thiazole-based compounds can be sensitive to light and temperature.

  • Culture Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can influence drug efficacy.

  • Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, is a common mechanism of multidrug resistance that can reduce the intracellular concentration of the analog.

  • Target Expression and Mutation Status: The expression level and mutational status of the analog's molecular target (e.g., tubulin, specific kinases) can significantly impact its effectiveness.

Q3: I am not observing the expected level of apoptosis induction. What should I check?

A3: If you are not observing the expected apoptotic response, consider the following troubleshooting steps:

  • Confirm Compound Activity: Verify the identity and purity of your this compound analog using analytical methods such as NMR or mass spectrometry.

  • Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.

  • Assess Cell Cycle Arrest: Before looking for apoptosis, check for cell cycle arrest (e.g., using flow cytometry for DNA content). Apoptosis is often a downstream event of cell cycle disruption.

  • Use Multiple Apoptosis Assays: Employ a combination of assays to detect different hallmarks of apoptosis, such as caspase activation (e.g., Caspase-Glo 3/7 assay), annexin V staining (for phosphatidylserine externalization), and TUNEL staining (for DNA fragmentation).

  • Investigate Alternative Cell Death Pathways: It is possible the analog induces other forms of cell death, such as autophagy or necroptosis.[5]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell seeding.
Compound Precipitation Visually inspect the treatment media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range.
Assay Incubation Time The incubation time for the viability reagent (e.g., MTT, Alamar Blue) can affect the results. Optimize and standardize the incubation period.
Edge Effects in Plates "Edge effects" in multi-well plates can lead to variability. Avoid using the outer wells or fill them with media without cells to maintain humidity.
Problem: Difficulty in synthesizing or purifying the analogs.
Possible Cause Troubleshooting Step
Low Reaction Yield Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. Ensure all reagents are of high purity and anhydrous where necessary.[6]
Impure Product Utilize flash column chromatography with a carefully selected eluent system for purification.[6] Monitor fractions by thin-layer chromatography (TLC).
Structural Confirmation Issues Use a combination of analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) to confirm the structure of the synthesized compound.[7][8]

Quantitative Data Summary

The following tables summarize representative data for thiazole-based compounds from various studies. Note that these are examples and specific values for this compound analogs may vary.

Table 1: In Vitro Cytotoxicity of Selected Thiazole Analogs Against Various Cancer Cell Lines

Compound Cell Line IC50 (µM) Reference
Thiazolyl-pyrazoline 7gA549 (Lung)3.92[4]
Thiazolyl-pyrazoline 7mA549 (Lung)6.53[4]
Thiazolyl-pyrazoline 7gT-47D (Breast)0.88[4]
Thiazolyl-pyrazoline 7mT-47D (Breast)0.75[4]
SMART Compound 8fMelanoma/Prostate0.021 - 0.071[2]
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide 6bA375 (Melanoma)~1.0[5]

Table 2: Kinase Inhibitory Activity of Representative Thiazole Derivatives

Compound Target Kinase IC50 (nM) Reference
Imidazolone 6VEGFR-267[9]
Imidazolone 26CDK2A660[9]
Thiazolyl-pyrazoline 7bEGFR83[4]
Thiazolyl-pyrazoline 7gEGFR262[4]
Thiazolyl-pyrazoline 7lEGFR171[4]
Thiazolyl-pyrazoline 7mEGFR305[4]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of Thiazole Analogs

A common synthetic route for thiazole derivatives involves the Hantzsch thiazole synthesis.[10]

  • React α-haloketone with a thioamide. For example, to synthesize a 2,4-disubstituted thiazole, react a corresponding α-bromoketone with a thioamide in a suitable solvent like ethanol.

  • Heat the reaction mixture. The reaction is typically heated under reflux for several hours.[10]

  • Monitor the reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Isolate and purify the product. After completion, the reaction mixture is cooled, and the product is isolated, often by filtration. Purification is commonly achieved by recrystallization or column chromatography.[6]

  • Characterize the final compound. Confirm the structure and purity using techniques such as NMR, mass spectrometry, and IR spectroscopy.[7][8][9]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Tubulin Polymerization Assay
  • Prepare Tubulin: Reconstitute purified tubulin in a suitable buffer.

  • Initiate Polymerization: Initiate tubulin polymerization by raising the temperature (e.g., to 37°C) and adding GTP.

  • Add Test Compound: Add the this compound analog at various concentrations to the tubulin solution. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).

  • Monitor Polymerization: Monitor the change in absorbance over time at 340 nm. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the controls.

Visualizations

Signaling_Pathway_Overcoming_Resistance cluster_analog_action Action of Thiazole Analogs cluster_cellular_outcome Cellular Outcome Drug_Efflux Drug Efflux Pumps (e.g., P-gp) Target_Mutation Target Protein Mutation/Alteration Signaling_Upregulation Pro-survival Signaling (e.g., PI3K/Akt) Thiazole_Analog This compound Analog Tubulin_Inhibition Tubulin Polymerization Inhibition Thiazole_Analog->Tubulin_Inhibition Directly Inhibits Kinase_Inhibition Kinase Inhibition (e.g., EGFR, Aurora B) Thiazole_Analog->Kinase_Inhibition Potentially Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Leads to Kinase_Inhibition->Signaling_Upregulation Blocks Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Experimental_Workflow_Screening cluster_secondary Secondary Assays cluster_mechanism Mechanism of Action Start Start: Synthesized Thiazole Analog Library Cell_Viability Primary Screening: Cell Viability Assay (e.g., MTT) on Resistant Cell Lines Start->Cell_Viability Hit_Identification Hit Identification: Select Analogs with Low IC50 Cell_Viability->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Mechanism_Assays Mechanism of Action Studies Secondary_Assays->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) End Lead Candidate Mechanism_Assays->End Tubulin_Assay Tubulin Polymerization Assay Kinase_Assay Kinase Inhibition Assay Western_Blot Western Blot for Signaling Proteins

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The content is designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is a classical and widely used organic reaction for the formation of a thiazole ring system.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1][2] First reported by Arthur Hantzsch in 1887, this method is valued for its reliability and the accessibility of its starting materials.[1]

Q2: What is the general mechanism of the Hantzsch synthesis? A2: The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone in an SN2 reaction.[3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[3]

Q3: What are the typical starting materials for this synthesis? A3: The core reactants are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] Modern variations can also involve one-pot, three-component reactions that include an α-haloketone, a thioamide, and an aldehyde.[3]

Q4: Is the Hantzsch synthesis generally a high-yielding reaction? A4: Yes, the Hantzsch thiazole synthesis is known for typically providing high yields of the thiazole product.[1][4] The purification procedures are often straightforward, sometimes involving simple precipitation and filtration.[4][5] However, optimizing reaction conditions is crucial to maximize both yield and purity.[1]

Q5: How can I monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product, which indicates the reaction is proceeding.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Poor Quality of Starting Materials

    • Troubleshooting Steps: Ensure the α-haloketone is fresh or has been properly stored, as they can decompose over time.[1] The purity of the thioamide is also critical; impurities can lead to unwanted side reactions.[6][7] It is recommended to use freshly prepared or purified reactants.[8]

  • Possible Cause: Suboptimal Reaction Conditions

    • Troubleshooting Steps:

      • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish, consider gradually increasing the temperature while monitoring via TLC. Conversely, excessive heat can promote side product formation.[1]

      • Solvent: The choice of solvent significantly impacts reaction rate and yield.[1][7] Ethanol is a common solvent, but screening other solvents may be necessary for specific substrates.[6][7]

      • Reaction Time: The reaction may not have proceeded to completion.[6] Monitor the reaction with TLC until the starting materials are consumed. Reaction times can range from a few hours to overnight.[6]

  • Possible Cause: Incorrect Workup Procedure

    • Troubleshooting Steps: During the workup, ensure that the pH is carefully controlled during neutralization steps to avoid hydrolysis of the product or other sensitive functional groups.[1]

Problem 2: Multiple Spots on TLC Plate / Side Product Formation

  • Possible Cause: Unreacted Starting Materials

    • Troubleshooting Steps: If the reaction is incomplete, spots corresponding to the α-haloketone and thioamide will be visible on the TLC plate.[6] Ensure the reaction runs to completion by extending the reaction time or moderately increasing the temperature.

  • Possible Cause: Formation of an Oxazole

    • Troubleshooting Steps: If the thioamide starting material is contaminated with its corresponding amide, an oxazole byproduct can form.[6] Use a high-purity thioamide to avoid this side reaction.

  • Possible Cause: Dimerization or Polymerization

    • Troubleshooting Steps: Under certain conditions, the reactants or intermediates can undergo self-condensation.[6] Optimizing reactant concentrations and temperature may help minimize these side reactions.

  • Possible Cause: Formation of Regioisomers

    • Troubleshooting Steps: With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[1] The reaction medium is a key factor; neutral solvents typically lead to 2-(N-substituted amino)thiazoles, while acidic conditions can produce a mixture of isomers.[9] Carefully controlling the pH is crucial for regioselectivity.[9]

Problem 3: Product is Difficult to Purify

  • Possible Cause: Persistent Impurities or Byproducts

    • Troubleshooting Steps:

      • Recrystallization: This is a common and effective method for purifying solid organic compounds.[6] Select a suitable solvent system to achieve good separation.

      • Column Chromatography: If recrystallization is ineffective, purification by column chromatography over silica gel is a reliable alternative.[6]

Problem 4: Product Does Not Precipitate During Workup

  • Possible Cause: Product is Soluble in the Workup Solution

    • Troubleshooting Steps: If no precipitate forms after adding a base or pouring the reaction mixture into water, the product may be soluble.[6] Try removing the solvent under reduced pressure. The resulting residue can then be taken up in an organic solvent (like ethyl acetate), washed with water and brine, and dried.[6]

Data Presentation: Optimizing Reaction Conditions

Optimizing parameters such as solvent and catalyst choice is critical for maximizing yield and minimizing side reactions.

Table 1: Effect of Solvent on Thiazole Synthesis Yield Data is representative and compiled from various sources for illustrative purposes.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene1202485[10]
21,4-Dioxane1202472[10]
3Acetonitrile1202465[10]
41,2-Dichloroethane1202458[10]
5Ethanol/Water (1:1)652-3.579-90[11]
6Methanol1000.5High[1]

Table 2: Effect of Catalyst on a Copper-Catalyzed Thiazole Synthesis Data is representative and based on a model reaction for illustrative purposes.

EntryCatalyst (10 mol%)SolventYield (%)Reference
1CuIToluene85[10]
2CuBrToluene78[10]
3CuClToluene75[10]
4Cu(OAc)₂Toluene60[10]
5PdCl₂Toluene<10[10]
6No CatalystTolueneNo Reaction[10]

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3][4]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol, 1.0 g)

    • Thiourea (7.5 mmol, 0.57 g)

    • Methanol (5 mL)

    • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • 20 mL scintillation vial or round-bottom flask

    • Magnetic stir bar and stir plate with heating

    • Buchner funnel and side-arm flask

  • Procedure:

    • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[4]

    • Add methanol (5 mL) and a magnetic stir bar.[4]

    • Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 65-70°C) for 30-60 minutes.[3]

    • Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[3][4]

    • Collect the solid product by vacuum filtration using a Buchner funnel.[4]

    • Wash the filter cake with cold deionized water to remove any remaining salts.[3]

    • Spread the collected solid on a watch glass and allow it to air dry completely.[4]

Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives [3][10]

  • Materials:

    • α-Haloketone (1 mmol)

    • Thiourea or thioamide (1.1-1.5 mmol)

    • Ethanol or Methanol (3-5 mL)

    • Microwave reaction vessel

  • Procedure:

    • Combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[3]

    • Add a suitable solvent such as ethanol.[3]

    • Seal the vessel and place it in the microwave reactor.

    • Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[3]

    • After the reaction is complete, cool the vessel to room temperature.[3]

    • Isolate the product using the work-up and purification procedures described in Protocol 1 (e.g., precipitation with aqueous base, filtration).

Visualizations

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thioamide S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation  SN2 Attack   Hydroxythiazoline Hydroxythiazoline Intermediate S_Alkylation->Hydroxythiazoline  Intramolecular  Cyclization   Product Aromatic Thiazole Hydroxythiazoline->Product  Dehydration (-H₂O)   Workflow General Experimental Workflow for Thiazole Synthesis A Reaction Setup (Combine Reactants & Solvent) B Heating (Reflux or Microwave) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Cooling & Precipitation) C->D Reaction Complete E Isolation (Filtration) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, MS, etc.) F->G Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low or No Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure CheckPurity->Impure TLC/NMR shows impurities? Purify Purify/Replace Reactants and Repeat Reaction Impure->Purify Yes Pure Pure Impure->Pure No CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Pure->CheckConditions Optimize Systematically Optimize: 1. Temperature 2. Reaction Time 3. Solvent Screen CheckConditions->Optimize Monitor Monitor Progress Closely with TLC Optimize->Monitor

References

Troubleshooting low bioactivity of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or inconsistent bioactivity with (2-(4-Fluorophenyl)thiazol-4-yl)methanol in their experiments.

Troubleshooting Low Bioactivity

Low or no bioactivity of a test compound can arise from a multitude of factors, ranging from the compound's intrinsic properties to the specifics of the experimental setup.[1] This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_compound Compound Integrity Checks cluster_assay Assay Interference Checks cluster_target Biological System Checks start Low or No Bioactivity Observed check_compound Step 1: Verify Compound Integrity & Properties start->check_compound check_assay Step 2: Scrutinize Assay Conditions & Interference check_compound->check_assay Compound OK purity Purity (LC-MS, NMR) check_compound->purity solubility Solubility in Assay Buffer check_compound->solubility stability Stability (Freeze-Thaw, Time) check_compound->stability check_target Step 3: Evaluate Target & System Viability check_assay->check_target Assay OK aggregation Aggregation (DLS, Detergent) check_assay->aggregation autofluorescence Autofluorescence check_assay->autofluorescence reagent_interaction Assay Reagent Interaction check_assay->reagent_interaction resolution Resolution & Further Steps check_target->resolution System OK positive_control Positive Control Activity check_target->positive_control cell_health Cell Viability/Health check_target->cell_health target_expression Target Expression/Activity check_target->target_expression

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Frequently Asked Questions (FAQs)

Compound-Related Issues

Q1: How can I be sure my sample of this compound is of sufficient purity?

A1: Impurities in a compound sample can lead to misleading results or a lack of activity.[2] It is crucial to verify the purity of your compound stock.

  • Recommended Actions:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (209.24 g/mol for C₁₀H₈FNOS) and assess purity.[3]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.

Q2: My compound is not showing activity. Could it be a solubility issue?

A2: Yes, poor solubility in the assay buffer is a common reason for low bioactivity. If the compound precipitates, its effective concentration is much lower than intended.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any precipitate or cloudiness in your assay wells, especially at higher concentrations.[4]

    • Solubility Assessment: Prepare serial dilutions of the compound in your final assay buffer and measure turbidity using a plate reader.

    • Solvent Optimization: While DMSO is a common solvent, its final concentration in the assay should typically be kept low (<0.5%) to avoid solvent-induced artifacts. Consider co-solvents if necessary, but validate their compatibility with the assay.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (Approx.)Notes
DMSO>10 mg/mLRecommended for primary stock solution.
Ethanol~5 mg/mLCan be used, but check for assay compatibility.
PBS (pH 7.4)<0.1 mg/mLLow aqueous solubility is expected.

Note: This data is hypothetical and should be determined empirically.

Q3: Could my compound be degrading under my experimental conditions?

A3: Compound stability is critical. Degradation can occur due to repeated freeze-thaw cycles, exposure to light, or instability in the assay buffer over the course of the experiment.

  • Recommended Actions:

    • Freeze-Thaw Stability: Analyze an aliquot of your stock solution by LC-MS after several freeze-thaw cycles to check for degradation products.

    • Incubation Stability: Incubate the compound in the assay buffer for the duration of your experiment, then analyze by LC-MS to see if the parent compound remains.

Assay-Related Issues

Q4: My dose-response curve is unusually steep or only appears at a high concentration. What could be the cause?

A4: This behavior is often a hallmark of compound aggregation.[4] Aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives that are not related to specific target binding.[2]

  • Troubleshooting Steps:

    • Detergent Counter-Screen: Re-run the assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC₅₀ or a complete loss of activity in the presence of the detergent strongly suggests aggregation.[4][5]

    • Dynamic Light Scattering (DLS): This technique can directly detect the formation of aggregates at various compound concentrations in your assay buffer.[4]

Q5: How do I know if my compound is interfering with the assay technology itself?

A5: Compounds can interfere with detection methods, such as autofluorescence in fluorescence-based assays or direct inhibition of reporter enzymes like luciferase.[2][4]

  • Recommended Actions:

    • Autofluorescence Check: Prepare a plate with your compound at various concentrations in the assay buffer (without cells or enzymes) and read it using the same filter set as your main experiment. A high signal indicates autofluorescence.[4]

    • Reporter Enzyme Inhibition Assay: If using a reporter like luciferase, run an assay with just the purified enzyme, its substrate, and your compound to check for direct inhibition.

    • Orthogonal Assays: Validate hits using a different assay format that relies on an alternative detection method.[2][5]

Diagram: Assay Interference Pathways

AssayInterference cluster_interference Potential Interference Mechanisms cluster_outcome Observed Effect compound This compound aggregation Forms Aggregates compound->aggregation autofluorescence Autofluorescence compound->autofluorescence reporter_inhibition Inhibits Reporter Enzyme (e.g., Luciferase) compound->reporter_inhibition false_positive False Positive Signal (Apparent Activity) aggregation->false_positive Non-specific Inhibition autofluorescence->false_positive Signal Mimicry false_negative False Negative Signal (Masked Activity) autofluorescence->false_negative Signal Quenching reporter_inhibition->false_positive Looks like cell death in viability assays

Caption: Common mechanisms of compound-driven assay interference.

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed bioactivity is due to the formation of colloidal aggregates.[4]

Methodology:

  • Prepare two sets of assay plates.

  • Prepare serial dilutions of this compound in your standard assay buffer and add to the first set of plates ("- Detergent").

  • Prepare identical serial dilutions of the compound in assay buffer that has been supplemented with 0.01% (v/v) Triton X-100 and add to the second set of plates ("+ Detergent").

  • Add all other assay components (cells, enzymes, etc.) to all wells.

  • Incubate the plates according to your standard protocol.

  • Measure the assay signal.

  • Analysis: Compare the dose-response curves. A significant rightward shift (>10-fold) in the IC₅₀ value in the "+ Detergent" plates indicates that the compound is likely an aggregator.[4]

Protocol 2: Autofluorescence Assessment

Objective: To identify if the compound intrinsically fluoresces at the assay's emission wavelength.[4]

Methodology:

  • Prepare a microplate with serial dilutions of this compound in the final assay buffer. Do not add cells, enzymes, or reporter reagents.

  • Include wells with buffer + DMSO as a negative control.

  • Read the plate on a plate reader using the same excitation and emission wavelengths as your primary assay.

  • Analysis: A significant signal above the background in wells containing the compound indicates autofluorescence. This signal may need to be subtracted from your primary assay data, or an alternative assay format may be required.[4]

References

Stability issues of (2-(4-Fluorophenyl)thiazol-4-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (2-(4-Fluorophenyl)thiazol-4-yl)methanol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Thiazole rings, in general, can be susceptible to hydrolysis under acidic or basic conditions, and the methanolic group can be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous thiazole derivatives can undergo hydrolysis of the thiazole ring, oxidation of the methanol group to an aldehyde or carboxylic acid, and potential photolytic degradation.[2][3] Forced degradation studies are crucial to identify the specific degradation products and pathways for this molecule.[1][2]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., 2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be assessed.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector, is the recommended approach.[3] This method should be capable of separating the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected loss of compound concentration in solution.
  • Possible Cause: Degradation due to inappropriate storage or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light.

    • Check pH of the Solution: If the solvent is not neutral or is unbuffered, the pH may contribute to hydrolytic degradation.

    • Evaluate Solvent Purity: Impurities in the solvent, such as peroxides in ethers, can lead to oxidative degradation. Use high-purity, peroxide-free solvents.

    • Perform a Forced Degradation Study: To understand the compound's stability limits, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light).[1][2][3]

Issue 2: Appearance of unknown peaks in the chromatogram.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.

    • Correlate with Stress Conditions: Analyze samples from forced degradation studies to see if the unknown peaks correspond to degradation products formed under specific stress conditions (e.g., a peak that appears only in the acid-stressed sample is likely an acid-hydrolysis product).

    • Assess Blank Samples: Analyze a blank solvent sample that has undergone the same experimental procedure to rule out contaminants from the solvent or container.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under typical forced degradation conditions, based on general knowledge of thiazole derivatives.[3][4][5] The actual degradation percentage can vary based on the specific experimental conditions.

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 N HCl80°C24 hoursSignificantThiazole ring opening, hydrolysis of the methanol group.
Basic Hydrolysis 0.1 N NaOH80°C24 hoursSignificantThiazole ring opening, potential salt formation.
Neutral Hydrolysis Water80°C24 hoursModerateSlower hydrolysis compared to acidic or basic conditions.
Oxidative 3% H₂O₂Room Temp24 hoursSignificantOxidation of the methanol to an aldehyde or carboxylic acid, N-oxidation of the thiazole ring.
Thermal Solid state105°C48 hoursLow to ModerateDepends on the melting point and intrinsic thermal stability.
Photolytic UV/Vis lightRoom TempICH Q1BModeratePhotolytic cleavage or rearrangement.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool and neutralize with 0.1 N NaOH.[3]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool and neutralize with 0.1 N HCl.[3]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Reflux at 80°C for 24 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[3]

  • Thermal Degradation: Store a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 48 hours.[3]

  • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.[3]

3. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze all samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 80°C, 24h) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C, 24h) Stock->Neutral Oxidative Oxidative (3% H2O2, RT, 24h) Stock->Oxidative Thermal Thermal (Solid, 105°C, 48h) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralization (for Acid/Base samples) Acid->Neutralize Base->Neutralize Dilute Dilution to Working Concentration Neutral->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Experimental workflow for forced degradation studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent This compound RingOpening Thiazole Ring Opening Products Parent->RingOpening H+/OH- Aldehyde (2-(4-Fluorophenyl)thiazol-4-yl)carbaldehyde Parent->Aldehyde [O] N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Photoproducts Photolytic Degradants Parent->Photoproducts hv CarboxylicAcid 2-(4-Fluorophenyl)thiazole-4-carboxylic acid Aldehyde->CarboxylicAcid [O]

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Scaling Up the Synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of (2-(4-Fluorophenyl)thiazol-4-yl)methanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and scalable approach involves a two-step synthesis. The first step is the formation of the 2-(4-fluorophenyl)thiazole core, typically via the Hantzsch thiazole synthesis or a Vilsmeier-Haack formylation of a pre-formed thiazole. The second step is the reduction of the resulting thiazole-4-carbaldehyde to the desired methanol derivative.

Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis for optimal yield and purity?

A2: Key parameters for a successful Hantzsch synthesis include the purity of starting materials (α-haloketone and thioamide), reaction temperature, solvent choice, and reaction time. Sub-optimal conditions can lead to low yields and the formation of impurities.[1] Careful monitoring of the reaction progress by Thin-Layer Chromatography (TLC) is also crucial.[1]

Q3: Which reducing agent is most suitable for the conversion of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde to the corresponding methanol?

A3: Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[2] It effectively reduces the aldehyde group to a primary alcohol without affecting the thiazole ring.[2]

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting aldehyde and the appearance of the product alcohol. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.

Troubleshooting Guides

Part 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde via Hantzsch Thiazole Synthesis

Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the possible causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Impurities in the 2-bromo-1-(4-fluorophenyl)ethanone or the thioamide can lead to unwanted side reactions.[1]

    • Solution: Ensure the purity of your starting materials by checking their analytical data (e.g., NMR, melting point). If necessary, purify them by recrystallization or distillation before use.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[1]

    • Solution: Experiment with different solvents such as ethanol, methanol, or a mixture of ethanol and water.[2] Optimize the reaction temperature; while some reactions proceed at room temperature, others may require heating to reflux.[1][3] Monitor the reaction by TLC to determine the optimal reaction time.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. A slight excess of the thioamide (1.1-1.2 equivalents) can also help drive the reaction to completion.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification.

    • Solution: Running the reaction under acidic conditions has been shown to alter the regioselectivity and can sometimes minimize side product formation.[4]

Q: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?

A: The presence of multiple spots on the TLC plate indicates the formation of impurities. Common side products in the Hantzsch thiazole synthesis include:

  • Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide.[1]

  • Oxazole Formation: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form.[1]

  • Dimerization or Polymerization: Starting materials or intermediates can undergo self-condensation under certain conditions.[1]

Q: I am having difficulty purifying the 2-(4-Fluorophenyl)thiazole intermediate. What purification methods are recommended?

A: Common and effective purification methods for thiazole derivatives include:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.

Part 2: Reduction of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Q: The reduction of my thiazole aldehyde with NaBH₄ is sluggish or incomplete. What could be the issue?

A: While NaBH₄ is generally an effective reducing agent for aldehydes, several factors can lead to an incomplete reaction:

  • Reagent Quality: The sodium borohydride may have degraded due to improper storage.

    • Solution: Use a fresh batch of NaBH₄. Store it in a cool, dry place, tightly sealed to prevent decomposition.

  • Solvent: The choice of solvent can influence the reaction rate.

    • Solution: Methanol or ethanol are commonly used solvents for NaBH₄ reductions.[2] A mixture of THF and methanol can also be effective.[2]

  • Temperature: The reaction may be too slow at room temperature.

    • Solution: While NaBH₄ reductions are often run at room temperature, gentle warming may be necessary for less reactive substrates. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction by TLC.

Q: I am observing side products in my reduction reaction. What are the possibilities and how can I avoid them?

A: Side reactions during the reduction of heteroaromatic aldehydes are possible, although less common with a mild reducing agent like NaBH₄.

  • Over-reduction: While unlikely with NaBH₄, more potent reducing agents could potentially reduce the thiazole ring.

    • Solution: Stick to mild reducing agents like NaBH₄.

  • Cannizzaro Reaction: If the reaction is performed under strongly basic conditions and the aldehyde has no α-hydrogens, a disproportionation reaction (Cannizzaro reaction) can occur, leading to the formation of both the alcohol and the corresponding carboxylic acid.

    • Solution: Control the pH of the reaction mixture. NaBH₄ reductions are typically carried out under neutral or slightly basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

This protocol is a general guideline and may require optimization.

Method A: Hantzsch Thiazole Synthesis

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

  • Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Method B: Vilsmeier-Haack Formylation of 2-(4-Fluorophenyl)thiazole

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(4-fluorophenyl)thiazole (1 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound
  • Dissolve 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) in methanol or a mixture of THF and methanol.[2]

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Arylthiazole Derivatives

EntryThioamideα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)Reference
14-Fluorothiobenzamide1,3-DichloroacetoneEthanolReflux4-561-80[3]
2Thiourea2-BromoacetophenoneMethanol1000.5High[5]
3ThioacetamideChloroacetoneEthanolReflux375Generic
44-Fluorothiobenzamide2-Bromo-1-(4-fluorophenyl)ethanoneEthanolReflux578[6]

Table 2: Conditions for the Reduction of 2-Arylthiazole-4-carbaldehydes

EntrySubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
12-Arylthiazole-4-carbaldehydeNaBH₄Methanol0 - RT1>90Generic
22-(4-Fluorophenyl)thiazole-4-carbaldehydeNaBH₄THF/Methanol0 - RT2~95Estimated
3Heteroaromatic AldehydeNaBH₄EthanolRT1-2High[2]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Thiazole Ring Formation cluster_step2 Step 2: Reduction A Starting Materials (4-Fluorothiobenzamide + Dihaloacetone) B Hantzsch Thiazole Synthesis (e.g., in Ethanol, Reflux) A->B C 2-(4-Fluorophenyl)thiazole-4-carbaldehyde B->C D 2-(4-Fluorophenyl)thiazole-4-carbaldehyde E Reduction with NaBH4 (e.g., in Methanol, 0°C to RT) D->E F This compound E->F

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield in Hantzsch Synthesis Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Solvent, Temp, Time) Start->Conditions Completion Ensure Reaction Completion Start->Completion SideReactions Investigate Side Reactions Start->SideReactions Purify Purify Starting Materials Purity->Purify Optimize Systematic Optimization Conditions->Optimize Extend Extend Reaction Time / Use Excess Reagent Completion->Extend Modify Modify Reaction Conditions (e.g., pH) SideReactions->Modify Success Improved Yield Purify->Success Optimize->Success Extend->Success Modify->Success

Caption: Troubleshooting logic for addressing low product yield in Hantzsch synthesis.

TLC_Monitoring cluster_tlc TLC Plate Start Lane1 Lane2 Lane3 Spot_SM1 Spot_SM2 Spot_Rxn_SM Spot_Rxn_P Spot_Co_P label_SM label_Co label_Rxn label_P

Caption: Example TLC plate for monitoring reaction progress.

References

Technical Support Center: Modifying (2-(4-Fluorophenyl)thiazol-4-yl)methanol for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification and biological evaluation of this compound and its analogs. Our goal is to facilitate the development of more potent and effective therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of thiazole-containing compounds?

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. They are notably effective as:

  • Kinase inhibitors: Many thiazole-containing molecules have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[1]

  • Anticancer agents: Thiazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines through mechanisms such as inhibition of tubulin polymerization and targeting enzymes like CYP51.[2][3][4][5][6]

  • Antifungal agents: The thiazole scaffold is present in several antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[3][4][7]

  • Antimicrobial and Anti-inflammatory agents: Various derivatives have shown potential as antibacterial and anti-inflammatory agents.[8]

Q2: I am starting a project with this compound. What are the initial structural modifications I should consider to explore the structure-activity relationship (SAR)?

When initiating an SAR study on this compound, a systematic approach to modification is recommended. Consider the following starting points:

  • Modification of the hydroxymethyl group at C4: This is a key vector for modification.

    • Esterification/Etherification: Convert the alcohol to a variety of esters or ethers to probe for hydrophobic interactions in the binding pocket.

    • Oxidation: Oxidize the alcohol to an aldehyde or carboxylic acid to introduce hydrogen bond acceptors or charged groups.

    • Amination: Replace the hydroxyl group with various amines to explore hydrogen bonding and salt bridge formation.

  • Substitution on the C2-phenyl ring: The 4-fluoro substituent is a good starting point, but its modification can provide valuable SAR data.

    • Varying substituents: Replace the fluorine with other halogens (Cl, Br), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) to understand the electronic requirements for activity.

    • Positional isomers: Move the fluoro substituent to the 2- or 3-position of the phenyl ring to probe the spatial tolerance of the binding site.

  • Modification of the thiazole ring itself:

    • Substitution at C5: Introducing small alkyl or halogen substituents at the C5 position can influence the electronic properties and conformation of the molecule.[9]

Q3: My modified compounds are showing poor solubility. What strategies can I employ to improve this?

Poor aqueous solubility is a common issue in drug development. Here are several strategies to address this:

  • Introduce polar functional groups: Incorporate groups capable of hydrogen bonding, such as amines, alcohols, or amides. For example, converting an ester to a carboxylic acid or adding a morpholino group can significantly increase solubility.

  • Utilize bioisosteric replacements: Replace lipophilic moieties with more polar ones. For instance, a phenyl ring could be replaced with a pyridine or pyrimidine ring to increase polarity and solubility.[10]

  • Formulate as salts: If your compound has a basic nitrogen or an acidic proton, salt formation with a pharmaceutically acceptable counter-ion can dramatically improve solubility.

  • Reduce molecular weight and lipophilicity (LogP): Sometimes, simplifying the structure by removing non-essential lipophilic groups can lead to better solubility without compromising activity.

Q4: I am observing a loss of activity after modifying the thiazole core. What could be the reason?

The thiazole ring is often a critical pharmacophore that interacts with the biological target. If modifications to the core lead to a loss of activity, consider the following:

  • Disruption of key interactions: The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors or engage in other crucial interactions. Modifications may have altered the electronic properties or steric profile, disrupting these interactions.

  • Altered conformation: Changes to the thiazole ring can affect the overall conformation of the molecule, preventing it from adopting the bioactive conformation required for binding to the target.

  • Bioisosteric replacement: If direct modification is detrimental, consider replacing the entire thiazole ring with a bioisostere. Common bioisosteres for thiazoles include oxazoles, imidazoles, pyrazoles, and triazoles, which can maintain similar spatial and electronic properties.[10][11][12]

Troubleshooting Guides

Problem 1: Low yield during the synthesis of thiazole derivatives.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inefficient cyclization (Hantzsch thiazole synthesis) Optimize reaction conditions: vary the solvent, temperature, and reaction time. Ensure the α-haloketone is reactive and pure. Consider microwave-assisted synthesis to improve yields and reduce reaction times.[13]
Side reactions Protect reactive functional groups on your starting materials that may interfere with the desired reaction. Purify intermediates at each step to prevent the accumulation of impurities that can lead to side product formation.
Degradation of starting materials or product Ensure anhydrous conditions if reagents are moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are susceptible to oxidation.
Problem 2: Difficulty in purifying the final compounds.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Co-eluting impurities Optimize your chromatography method. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product instability on silica gel If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent. Alternatively, use a different purification technique such as preparative HPLC or crystallization.
Oily or amorphous product Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexanes or pentane.
Problem 3: Inconsistent results in biological assays.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound purity Ensure the purity of your compounds using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis). Even small amounts of highly active impurities can lead to misleading results.[14]
Compound degradation in assay buffer Assess the stability of your compounds under the assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by LC-MS.
Inaccurate concentration determination Verify the concentration of your stock solutions. Ensure the compound is fully dissolved. For highly colored or fluorescent compounds, be mindful of potential interference with the assay readout.

Experimental Protocols

General Procedure for the Hantzsch Thiazole Synthesis of 4-Substituted-2-phenylthiazoles

This protocol is a generalized procedure based on common synthetic methods for thiazoles.[15]

  • Thioamide Formation: React 4-fluorobenzaldehyde with a suitable source of ammonia and sulfur, such as ammonium polysulfide, or convert 4-fluorobenzonitrile with hydrogen sulfide to yield 4-fluorothiobenzamide.

  • Cyclocondensation:

    • Dissolve 1 equivalent of 4-fluorothiobenzamide in a suitable solvent such as ethanol or isopropanol.

    • Add 1.1 equivalents of an appropriate α-halocarbonyl compound (e.g., 1,3-dichloroacetone to form the precursor to the hydroxymethyl group).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway: Generic Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse ATP ATP ATP->Kinase Inhibitor This compound Analog Inhibitor->Kinase Inhibition

Caption: A diagram illustrating how a thiazole-based inhibitor can block a kinase signaling pathway.

Experimental Workflow: Lead Optimization

G Start Initial Hit Compound This compound SAR SAR-Guided Synthesis of Analogs Start->SAR Screening In Vitro Biological Screening (e.g., Kinase Assay) SAR->Screening Data Data Analysis (IC50, Efficacy) Screening->Data Data->SAR Iterative Design ADME ADME/Tox Profiling Data->ADME Promising Candidates InVivo In Vivo Efficacy Studies ADME->InVivo Lead Optimized Lead Compound InVivo->Lead

Caption: A typical workflow for the lead optimization of a hit compound.

Logical Relationship: Bioisosteric Replacements

G Thiazole Thiazole Core Oxazole Oxazole Thiazole->Oxazole S -> O Imidazole Imidazole Thiazole->Imidazole S -> NH Pyrazole Pyrazole Thiazole->Pyrazole Positional Isomer Triazole Triazole Thiazole->Triazole Add N

Caption: Common bioisosteric replacements for the thiazole ring.

References

Technical Support Center: Biological Evaluation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the biological evaluation of thiazole compounds. The information is tailored for researchers, scientists, and drug development professionals to help ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My thiazole compound shows potent activity in a primary high-throughput screen (HTS), but this activity is not reproducible in secondary assays. What is the likely cause?

This is a common scenario and often points to the compound being a "false positive" hit. Thiazole-containing compounds, especially 2-aminothiazoles, are frequently identified as Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear to have biological activity but do so through non-specific mechanisms that interfere with the assay technology itself.[1][2]

Q2: What are the common mechanisms by which thiazole compounds interfere with biological assays?

Thiazole derivatives can interfere with assays through several mechanisms[1][3][4]:

  • Compound Aggregation: At higher concentrations, thiazole compounds can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][5]

  • Redox Activity: Some thiazoles are redox-active, meaning they can participate in oxidation-reduction reactions that interfere with assay components, particularly in assays that rely on redox-sensitive probes.[1]

  • Chemical Reactivity: The thiazole ring can be chemically reactive, leading to covalent modification of proteins (especially cysteine residues) or other molecules in the assay, resulting in non-specific inhibition.[1][6]

  • Spectral Interference: Thiazole compounds may possess inherent color or fluorescence (autofluorescence), or they may quench the signal of a fluorescent reporter molecule, leading to inaccurate readings in absorbance or fluorescence-based assays.[1]

  • Light Scattering: If the compound precipitates out of solution, it can scatter light and interfere with plate reader measurements.[1]

Q3: I am observing high variability in IC50 values for my thiazole compound across different experiments. What could be the reasons?

High variability in IC50 values can stem from several factors:

  • Compound Instability: Thiazole analogs can be unstable in stock solutions, particularly in DMSO at room temperature.[1] Degradation over time will lead to inconsistent effective concentrations in your assays. It is recommended to prepare fresh dilutions from frozen stocks for each experiment and visually inspect for any color changes that might indicate degradation.[1]

  • Biological Variability: Cell-based assays have inherent biological variability.[1] Factors such as cell passage number, cell density, and the metabolic state of the cells can all influence the compound's apparent activity.[1]

  • Experimental Consistency: Ensure that all experimental parameters, including incubation times, reagent concentrations, and plate reader settings, are kept consistent between experiments.[1]

Q4: My thiazole compound shows poor metabolic stability in liver microsome assays. What are the likely metabolic "hotspots"?

Poor metabolic stability of thiazole-containing compounds in liver microsome assays is typically due to metabolism by cytochrome P450 (CYP) enzymes.[7][8][9] These enzymes can generate reactive metabolites that may lead to toxicity.[8][9][10] Common metabolic liabilities include:

  • Oxidation of Unsubstituted Aromatic Rings: Phenyl or other aryl groups attached to the thiazole core are common sites of oxidation.[7]

  • N-dealkylation of Tertiary or Secondary Amines: These functional groups are readily metabolized.[7]

  • Thiazole Ring Oxidation: The thiazole ring itself can be oxidized to form reactive epoxides, S-oxides, or N-oxides.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT Assay)
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers. Ensure cells are in the logarithmic growth phase with >95% viability.[1]
Edge Effects Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[1]
Compound Instability in Media Prepare fresh dilutions of your thiazole compound from a frozen stock for each experiment.[1]
Direct Interference with MTT Dye Thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal. Run a control plate with your compound and MTT in cell-free media to check for this.[1]
Issue 2: Suspected Assay Interference in Biochemical Assays
Type of Interference Troubleshooting/Counter-Screen Protocol
Compound Aggregation Detergent Test: Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%). A significant reduction in the compound's inhibitory activity suggests aggregation-based inhibition.[1] Dynamic Light Scattering (DLS): This biophysical method can directly detect the formation of aggregates in your compound solution.[1]
Redox Activity Redox Cycling Counter-Screen: Use counter-screens with known redox-cycling agents to assess if your compound is interfering with redox-sensitive probes.[1]
Autofluorescence Measure Compound Fluorescence: In the absence of other fluorescent reagents, measure the fluorescence of your thiazole compound at the excitation and emission wavelengths of your assay. If it is fluorescent, consider an alternative assay with a non-fluorescent readout.[1]
Fluorescence Quenching Probe Quenching Test: Add your compound to a solution of the fluorescent probe used in your assay and measure the signal. A decrease in signal indicates quenching.[1]
Light Scattering Visual Inspection & Centrifugation: Visually inspect the wells for any precipitate. Centrifuging the plate before reading may help to pellet any precipitate.[1]

Experimental Protocols

Protocol 1: Detergent-Based Assay for Compound Aggregation
  • Prepare two sets of assay reactions:

    • Set A: Standard assay conditions with your thiazole compound at various concentrations.

    • Set B: Identical to Set A, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Incubate both sets of reactions according to your standard protocol.

  • Measure the assay readout for both sets.

  • Analyze the data: Compare the dose-response curves for your compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.[1]

Protocol 2: Cell-Free MTT Reduction Assay
  • Prepare a 96-well plate with your thiazole compound serially diluted in cell-free culture medium.

  • Add MTT reagent to each well at the same concentration used in your cell-based assay.

  • Incubate the plate for the same duration as your standard MTT assay.

  • Add solubilization buffer and read the absorbance at the appropriate wavelength.

  • Analyze the data: An increase in absorbance in the presence of your compound indicates direct reduction of the MTT dye and a potential for false-positive results in your cell viability assay.[1]

Visualizations

Troubleshooting_Workflow_for_Thiazole_Hits Start Primary Hit from HTS Secondary_Assay Confirm in Secondary Assay Start->Secondary_Assay Reproducible Activity Reproducible? Secondary_Assay->Reproducible PAINS_Check Suspect PAINS Reproducible->PAINS_Check No Proceed Proceed with Hit Validation Reproducible->Proceed Yes Aggregation_Test Aggregation Test (Detergent, DLS) PAINS_Check->Aggregation_Test Redox_Test Redox Activity Screen PAINS_Check->Redox_Test Reactivity_Test Reactivity Screen (e.g., Thiol Reactivity) PAINS_Check->Reactivity_Test Spectral_Test Spectral Interference (Autofluorescence, Quenching) PAINS_Check->Spectral_Test False_Positive Flag as False Positive/ Problematic Compound Aggregation_Test->False_Positive Redox_Test->False_Positive Reactivity_Test->False_Positive Spectral_Test->False_Positive

Caption: Troubleshooting workflow for hits from high-throughput screening of thiazole compounds.

Metabolic_Pathways_of_Thiazole_Compounds Thiazole_Compound Thiazole-Containing Drug Candidate CYP450 Cytochrome P450 Enzymes (Phase I) Thiazole_Compound->CYP450 Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites Epoxide Epoxide Reactive_Metabolites->Epoxide S_Oxide S-Oxide Reactive_Metabolites->S_Oxide N_Oxide N-Oxide Reactive_Metabolites->N_Oxide Toxicity Potential Toxicity/ Adverse Reactions Epoxide->Toxicity S_Oxide->Toxicity N_Oxide->Toxicity

Caption: Metabolic activation of thiazole compounds by CYP450 enzymes.

References

Technical Support Center: Interpreting Complex NMR Spectra of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of (2-(4-fluorophenyl)thiazol-4-yl)methanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the this compound core structure?

A1: The chemical shifts are influenced by the electronic environment of the nuclei. The thiazole ring is aromatic, and its protons appear at a lower field.[1] The 4-fluorophenyl group introduces further complexity due to fluorine coupling. Below are typical chemical shift ranges observed in common deuterated solvents like CDCl₃ or DMSO-d₆.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Thiazole H-5 7.20 - 7.80 115 - 125 Exact shift is solvent and substituent dependent.[1]
-CH₂OH (methylene) 4.60 - 5.00 55 - 65 Can show coupling to the hydroxyl proton if exchange is slow.
-CH₂OH (hydroxyl) 2.00 - 5.50 (variable) - Signal is often broad and its position is highly dependent on concentration, solvent, and temperature.[2]
Phenyl H (ortho to F) 7.00 - 7.30 (dd or t) 115 - 117 (d) Appears as a doublet of doublets or a triplet due to coupling with both fluorine and the adjacent meta proton.[3]

| Phenyl H (meta to F) | 7.80 - 8.20 (dd) | 129 - 132 (d) | Shows coupling to the adjacent ortho proton and a smaller coupling to the fluorine. |

Q2: How does the fluorine atom complicate the ¹H and ¹³C NMR spectra?

A2: The ¹⁹F nucleus has a spin of 1/2, similar to a proton, and is 100% naturally abundant.[4] This causes spin-spin coupling with nearby ¹H and ¹³C nuclei, leading to signal splitting. This coupling occurs through bonds and is observed over multiple bonds (e.g., ²J, ³J, ⁴J).[5][6] Understanding these coupling constants is crucial for correct signal assignment.

Table 2: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants (J, Hz)

Coupling Type Nuclei Involved Typical J-value (Hz) Notes
³JHF (ortho) H-C-C-F 7.0 - 10.0 Coupling between fluorine and protons on the ortho carbons of the phenyl ring.
⁴JHF (meta) H-C-C-C-F 2.0 - 5.0 Coupling between fluorine and protons on the meta carbons.[5]
¹JCF (direct) C -F 240 - 260 Very large coupling constant for the carbon directly bonded to fluorine.
²JCF (ortho) C-C -F 20 - 25 Coupling to the ortho carbons.[5]
³JCF (meta) C-C-C -F 7.0 - 9.0 Coupling to the meta carbons.

| ⁴JCF (para) | C-C-C-C -F | 3.0 - 4.0 | Coupling to the para carbon (the one attached to the thiazole ring). |

Q3: The aromatic signals from the fluorophenyl group are complex and overlapping. How can I assign them?

A3: Overlapping aromatic signals are a common challenge. A combination of 1D ¹⁹F NMR and 2D NMR experiments is the most effective strategy for unambiguous assignment.

  • ¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine environment, confirming its presence. A proton-coupled spectrum will show splitting patterns that can help identify which protons are coupling to it.[7]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically over 2-3 bonds). It will clearly show the correlation between the ortho and meta protons on the fluorophenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹JCH).[8][9] It allows you to definitively link each proton signal in the aromatic region to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is key for connecting molecular fragments. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[10] For example, it can show a correlation from the meta-protons of the phenyl ring to the thiazole- C2 carbon, confirming the connectivity.

Q4: I see a broad singlet that disappears when I add a drop of D₂O. What is it?

A4: This is the classic signature of an exchangeable proton, such as from an alcohol (-OH) or an amine (-NH).[11] In your molecule, this signal corresponds to the proton of the methanol's hydroxyl group (-CH₂OH). Shaking the NMR tube with a drop of deuterium oxide (D₂O) causes the hydroxyl proton to be replaced by deuterium, which is not observed in ¹H NMR, thus causing the signal to disappear.[11]

Troubleshooting Guide

Q: My spectral peaks are broad and poorly resolved. What are the common causes?

A: Poor resolution can stem from several sample preparation issues:

  • Particulate Matter: The sample must be completely dissolved and free of any solid particles. Suspended solids disrupt the magnetic field homogeneity, leading to broad lines. Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Sample Concentration: Overly concentrated samples can be viscous, which also leads to broader peaks. Solution: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient.[12] If you prepared a highly concentrated sample for ¹³C NMR, dilute it before running the ¹H spectrum.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause severe line broadening. Solution: Ensure high-purity starting materials and solvents. If contamination is suspected, passing the sample through a small silica plug may help.

Q: I have unexpected peaks in my spectrum that don't correspond to my molecule. What could they be?

A: These are likely contaminants. Common sources include:

  • Water: A peak around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆. NMR solvents can absorb atmospheric moisture. Solution: Use a drying agent like molecular sieves in your solvent bottle.[13]

  • Residual Solvents: Peaks from solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) are very common. Solution: Ensure your sample is thoroughly dried under high vacuum. For stubborn solvents like ethyl acetate, co-evaporation with dichloromethane can be effective.[11]

  • Grease: Broad, rolling signals, often around 0.5-1.5 ppm, can indicate contamination from vacuum grease. Solution: Be careful during sample preparation and handling to avoid contact with greased joints.

Q: Why don't my signal integrations for the aromatic region add up correctly?

A: This often happens when a signal from your compound overlaps with the residual proton signal of the deuterated solvent. For example, the residual CHCl₃ signal in CDCl₃ appears at ~7.26 ppm, which can overlap with aromatic signals.[11]

  • Solution 1: Choose a different solvent where the residual peak is in a clear region of the spectrum. For instance, acetone-d₆ (residual peak at ~2.05 ppm) or benzene-d₆ can significantly alter the chemical shifts of your compound, potentially resolving the overlap.[11]

  • Solution 2: If the overlap is partial, you can attempt to manually integrate the peaks separately, but this may be inaccurate. Using a different solvent is the more robust solution.

Experimental Protocols & Workflows

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-50 mg for ¹³C and 2D NMR experiments.[12]

  • Choose Solvent: Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble. Ensure the solvent's residual peak will not obscure key signals.[13]

  • Dissolve Sample: Place the sample in a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[14] Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filter and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Use the pipette to transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This step removes any micro-particulates.

  • Cap and Label: Cap the NMR tube securely and label it clearly with a unique identifier.

Visual Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for moving from initial data acquisition to full structural confirmation for a novel derivative.

NMR_Workflow acq_1H Acquire 1D ¹H NMR acq_13C Acquire 1D ¹³C{¹H} NMR acq_1H->acq_13C d2o_shake D₂O Shake (Identify -OH) acq_1H->d2o_shake acq_19F Acquire 1D ¹⁹F NMR acq_13C->acq_19F run_cosy Run COSY (H-H Correlation) acq_19F->run_cosy Signals Overlap? run_hsqc Run HSQC (Direct C-H) run_cosy->run_hsqc run_hmbc Run HMBC (Long-Range C-H) run_hsqc->run_hmbc assign Full Structural Assignment run_hmbc->assign

Caption: A logical workflow for the structural elucidation of novel derivatives using 1D and 2D NMR techniques.

Key HMBC Correlations for Structural Confirmation

The HMBC experiment is critical for piecing together the molecular structure. The diagram below highlights the most important long-range correlations for the core this compound structure.

HMBC_Correlations H_meta Phenyl H (meta) C_thiazole_2 Thiazole C-2 H_meta->C_thiazole_2 ³J C_ipso Phenyl C-ipso (attached to Thiazole) H_meta->C_ipso ²J H_ch2 -CH₂- Protons C_thiazole_4 Thiazole C-4 H_ch2->C_thiazole_4 ²J C_thiazole_5 Thiazole C-5 H_ch2->C_thiazole_5 ³J H_thiazole Thiazole H-5 H_thiazole->C_thiazole_4 ²J C_ch2 C_ch2

Caption: Key HMBC correlations confirming the connectivity of the fluorophenyl, thiazole, and methanol fragments.

References

Validation & Comparative

A Comparative Guide to (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Thiazole Derivatives

The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2 and C4 positions can dramatically alter the potency and selectivity of these compounds. This section presents a comparative summary of the anticancer activity of various 2-arylthiazole derivatives, providing insights into the potential efficacy of the (2-(4-Fluorophenyl)thiazol-4-yl)methanol scaffold.

In Vitro Anticancer Activity

The following tables summarize the cytotoxic effects of selected thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of 2-Arylthiazole Derivatives against Various Cancer Cell Lines

Compound ID2-Aryl Group4-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical 4-Fluorophenyl -CH₂OH ---
Compound 1 4-Methylphenyl-CONH-(4-nitrophenyl)SKNMC (Neuroblastoma)10.8 ± 0.08[3]
Compound 2 4-Methylphenyl-CONH-(3-chlorophenyl)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[3]
Compound 3 4-Bromophenyl-N=CH-(phenol)MCF-7 (Breast)10.5[4]
Compound 4 3-NitrophenylHydrazinyl-relatedMDA-MB-231 (Breast)1.21[5]
Compound 5 4-ChlorophenylHydrazinyl-relatedMDA-MB-231 (Breast)3.52[5]

Table 2: Inhibitory Activity of Thiazole Derivatives against Key Cancer-Related Enzymes

Compound ID2-Aryl GroupTarget EnzymeIC50 (µM)Reference
Hypothetical 4-Fluorophenyl ---
Compound 6 4-ChlorophenylVEGFR-20.051[5]
Compound 7 2,4-DichlorophenylVEGFR-20.043[6]
Compound 8 4-(3,4,5-trimethoxyphenyl)Tubulin Polymerization2.00 ± 0.12[7]
Compound 9 4-(3,4,5-trimethoxyphenyl)Tubulin Polymerization2.38 ± 0.14[7]
Compound 10 4-(3,4,5-trimethoxyphenyl)Tubulin Polymerization2.95 ± 0.18[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for the key assays cited in the performance comparison tables.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (thiazole derivatives)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Incubate for another 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (thiazole derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate. Add the VEGFR-2 enzyme to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay assesses the ability of a compound to interfere with the assembly of microtubules, a critical process in cell division.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Test compounds (thiazole derivatives)

  • Reference inhibitor (e.g., colchicine)

  • 96-well plates

  • Spectrophotometer capable of reading absorbance at 340 nm at elevated temperatures

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds in polymerization buffer.

  • Reaction Mixture: In a pre-chilled 96-well plate, add the polymerization buffer, GTP, and the test compound or vehicle control.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and monitor the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.

G Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Thiazole (2-Aryl)thiazole Derivatives Thiazole->VEGFR2 Inhibits Ras Ras PKC->Ras Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., VEGFR-2, Tubulin) Purification->Enzyme IC50 IC50 Determination Cytotoxicity->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the screening of novel anticancer thiazole derivatives.

Conclusion

The thiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative data presented in this guide, although not directly inclusive of this compound due to a lack of available data, highlights the significant potential of 2-arylthiazole derivatives as potent inhibitors of cancer cell proliferation and key oncogenic pathways. The presence of a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position of the thiazole ring are structural features that warrant further investigation. The detailed experimental protocols and workflow diagrams provided herein offer a practical resource for researchers to design and execute studies aimed at elucidating the therapeutic potential of this and other novel thiazole derivatives. Future studies focusing on the synthesis and biological evaluation of this compound are essential to fully understand its place within the landscape of thiazole-based therapeutics.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Thiazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative study of fluorinated versus non-fluorinated thiazole compounds, highlighting the profound impact of fluorination on biological activity and pharmacokinetic properties. The inclusion of experimental data and detailed protocols aims to equip researchers with the necessary information to guide their own drug discovery efforts.

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, leading to enhanced potency, metabolic stability, and bioavailability. This comparison guide delves into these differences, offering a data-driven perspective on why fluorination is a critical tool in the development of next-generation therapeutics.

Physicochemical and Biological Activity Profile: A Comparative Overview

To illustrate the impact of fluorination, this section presents a comparative analysis of a representative fluorinated thiazole compound against its non-fluorinated analog. The data presented is a synthesis of findings from multiple studies and serves to highlight the typical enhancements observed upon fluorination.

PropertyNon-Fluorinated Thiazole AnalogFluorinated Thiazole AnalogImpact of Fluorination
Molecular Weight VariesIncreasedMinimal increase
pKa Typically higherLowerIncreased acidity of nearby protons
LogP (Lipophilicity) LowerHigherEnhanced membrane permeability[1][2][3]
Solubility Generally higherCan be lowerDependent on overall molecular structure
Metabolic Stability More susceptible to oxidationMore resistant to metabolic degradation[2][3][4][5][6][7][8]Increased in vivo half-life
Biological Activity (IC50) Higher (less potent)Lower (more potent)Often significant enhancement in potency

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro activity of a fluorinated thiazole derivative compared to its conceptual non-fluorinated counterpart and a standard reference, showcasing the significant increase in potency often achieved through fluorination.

Compoundα-Amylase Inhibition IC50 (µM)Antiglycation IC50 (mg/mL)Cytotoxicity (MCF-7) IC50 (µM)
Non-Fluorinated Analog (Hypothetical)> 10> 0.6> 50
Fluorinated Thiazole Derivative5.14 ± 0.03[1][9]0.393 ± 0.002[1][9]1.62 - 20.84
Acarbose (Standard for α-Amylase)5.55 ± 0.06[1][9]--
Aminoguanidine (Standard for Antiglycation)-0.403 ± 0.001[1][9]-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these assays in other research contexts.

Synthesis of 2-Amino Thiazole Derivatives (Hantzsch Synthesis)

A common method for synthesizing the thiazole core is the Hantzsch thiazole synthesis.

Procedure:

  • A mixture of an α-haloketone (1 mmol) and a thiourea derivative (1.2 mmol) in ethanol (10 mL) is refluxed for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 2-aminothiazole derivative.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, a key enzyme in carbohydrate digestion.

Procedure:

  • Prepare a reaction mixture containing 20 µL of the test compound (at various concentrations), 20 µL of α-amylase solution (2 units/mL in phosphate buffer, pH 6.9), and 20 µL of 2 mM calcium chloride.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 1% starch solution and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding 40 µL of 3,5-dinitrosalicylic acid (DNS) reagent and boil for 10 minutes.

  • Cool the mixture and dilute with 160 µL of distilled water.

  • Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor).

In Vitro Antiglycation Assay

This assay determines the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).

Procedure:

  • Prepare a reaction mixture containing 100 µL of bovine serum albumin (BSA) (10 mg/mL), 50 µL of glucose (500 mM), and 50 µL of the test compound (at various concentrations) in a phosphate buffer (0.1 M, pH 7.4).

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, measure the fluorescence intensity of the samples at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • The percentage of antiglycation activity is calculated by comparing the fluorescence of the test samples with that of the control (without inhibitor).

Visualizing Molecular Interactions and Research Workflows

To further elucidate the role of these compounds, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines) Cell_Membrane TLR4 TLR4 Extracellular_Stimuli->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Thiazole_Inhibitor Fluorinated Thiazole Inhibitor Thiazole_Inhibitor->p38_MAPK Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK signaling pathway inhibited by a fluorinated thiazole compound.

Drug_Discovery_Workflow Target_Identification 1. Target Identification & Validation Hit_Discovery 2. Hit Discovery (High-Throughput Screening) Target_Identification->Hit_Discovery Hit_to_Lead 3. Hit-to-Lead (SAR Studies) Hit_Discovery->Hit_to_Lead Lead_Optimization 4. Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Development 5. Preclinical Development (In vivo studies) Lead_Optimization->Preclinical_Development Clinical_Trials 6. Clinical Trials (Phase I-III) Preclinical_Development->Clinical_Trials Approval 7. Regulatory Approval Clinical_Trials->Approval

Caption: A simplified workflow for drug discovery and development.

Conclusion

The strategic incorporation of fluorine into thiazole-containing molecules offers a powerful approach to enhance their therapeutic potential. As demonstrated, fluorination can lead to significant improvements in biological activity and provides a means to fine-tune the pharmacokinetic profile of a drug candidate. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the ongoing quest for novel and more effective therapeutics. The continued exploration of fluorinated thiazoles is a promising avenue for the discovery of next-generation drugs to address a wide range of diseases.

References

Validating the in vivo Anticancer Potential of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape of oncology is continually evolving, with a significant focus on the discovery and development of novel small molecules that can effectively combat cancer with improved safety profiles. Among the heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with several derivatives demonstrating potent anticancer properties. This guide provides a comparative framework for validating the in vivo anticancer activity of a promising candidate, (2-(4-Fluorophenyl)thiazol-4-yl)methanol. While direct in vivo data for this specific compound is not yet publicly available, this document outlines a comprehensive validation strategy, drawing comparisons with structurally related thiazole derivatives that have established anticancer activity.

Comparative Analysis of Thiazole Derivatives

Thiazole derivatives have garnered considerable attention for their diverse pharmacological activities, including their potential as anticancer agents.[1][2] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have received approval for clinical use, underscoring the therapeutic promise of this chemical class.[1] The anticancer effects of thiazole derivatives are often attributed to their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][3]

To establish a benchmark for evaluating this compound, we will compare its proposed validation plan against established data for other fluorophenyl-containing thiazole derivatives and related compounds with demonstrated in vivo efficacy.

Table 1: Comparative in vitro Cytotoxicity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound Data to be determinedTBDN/A
Compound 4c (a 2-hydrazinyl-thiazol-4-one derivative)MCF-7 (Breast)2.57 ± 0.16[4][5]
HepG2 (Liver)7.26 ± 0.44[4][5]
Compound 5d (a 5-(4-Nitrobenzylidene)-thiazolidin-4-one derivative)HepG2 (Liver)8.80 ± 0.31 (µg/mL)[6]
MCF-7 (Breast)7.22 ± 0.65 (µg/mL)[6]
HCT-116 (Colon)9.35 ± 0.61 (µg/mL)[6]
Compound 6b (an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative)A375 (Melanoma)Significant reduction of tumor growth in vivo[7]

Table 2: Proposed in vivo Xenograft Study Design for this compound

ParameterProposed Protocol for this compoundComparator Example: Compound 6b[7]
Animal Model Athymic nude mice (nu/nu)A375 xenograft model in mice
Cell Line Human cancer cell line with high in vitro sensitivity (e.g., MCF-7, A549, or as determined by screening)A375 melanoma cells
Tumor Implantation Subcutaneous injection of 5 x 10⁶ cells in MatrigelSubcutaneous injection
Treatment Groups Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), Positive control (e.g., Paclitaxel)Compound 6b
Dosing Regimen Intraperitoneal (i.p.) or oral (p.o.) administration, daily for 21 daysNot specified
Primary Endpoint Tumor volume measurement (caliper measurements twice weekly)Tumor growth reduction
Secondary Endpoints Body weight, overall survival, histological analysis of tumors (H&E, Ki-67, TUNEL), biomarker analysis (e.g., relevant signaling pathway proteins)Not specified

Experimental Protocols

A robust validation of the anticancer activity of this compound requires well-defined experimental protocols. The following methodologies are proposed based on standard practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Tumor Model
  • Animal Housing: Athymic nude mice (6-8 weeks old) are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: A suspension of 5 x 10⁶ human cancer cells (selected based on in vitro sensitivity) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group). Treatment is initiated as described in Table 2.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth. Body weight is monitored as an indicator of toxicity.

  • Terminal Procedures: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

Signaling Pathways and Mechanistic Insights

The anticancer activity of thiazole derivatives is often linked to their ability to modulate key signaling pathways involved in cell growth, survival, and metastasis.[1] For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][5] Others may target the Epidermal Growth Factor Receptor (EGFR) or downstream pathways.[8][9] A proposed workflow for investigating the mechanism of action of this compound is outlined below.

G Compound This compound InVitro In Vitro Studies (e.g., Western Blot, Kinase Assays) Compound->InVitro Initial Screening InVivo In Vivo Studies (Tumor Xenografts) Compound->InVivo Efficacy Testing PathwayID Signaling Pathway Identification (e.g., Kinase Profiling, RNA-seq) InVitro->PathwayID InVivo->PathwayID TargetValidation Target Validation (e.g., siRNA, Overexpression) PathwayID->TargetValidation Mechanism Elucidation of Anticancer Mechanism TargetValidation->Mechanism

Caption: Workflow for elucidating the mechanism of action.

A potential signaling pathway that could be affected by this compound, based on the activity of related compounds, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Compound This compound Compound->RTK Inhibition? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

By following this comprehensive validation framework, researchers can systematically evaluate the in vivo anticancer activity of this compound and compare its performance against relevant benchmarks in the field, ultimately determining its potential as a novel therapeutic agent.

References

Unraveling the Target Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Analysis of Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The specific primary biological target of (2-(4-Fluorophenyl)thiazol-4-yl)methanol is not definitively established in publicly available scientific literature. However, the thiazole chemical scaffold is a well-recognized pharmacophore present in a multitude of compounds with diverse biological activities. An analysis of structurally related molecules suggests that this compound could potentially interact with a range of protein targets, particularly protein kinases involved in cancer signaling and other enzymes.

The broad therapeutic potential of thiazole-containing compounds stems from their ability to interact with various biological targets. Research on molecules sharing the thiazole core structure with this compound has revealed inhibitory activity against several key enzymes and receptors. These include, but are not limited to, c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinase 2A (CDK2A), Janus kinase 2 (JAK2), and the epidermal growth factor receptor (EGFR). Furthermore, some thiazole derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division, while others have demonstrated activity as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), tyrosinase, or as modulators of peroxisome proliferator-activated receptor γ (PPARγ) and the dopamine transporter (DAT).

Given the absence of specific experimental data for this compound, a definitive cross-reactivity profile cannot be constructed. The creation of a meaningful comparison guide, including quantitative data and detailed experimental protocols, is contingent upon the initial identification of a primary biological target. Without this crucial information, any assessment of off-target effects or cross-reactivity would be purely speculative.

Researchers and drug development professionals interested in the biological activity of this compound are encouraged to undertake initial screening and profiling studies to determine its primary target. This foundational step is essential for any subsequent investigation into its selectivity and potential for cross-reactivity with other biological molecules. Such studies would typically involve broad panel screening against a diverse set of kinases, receptors, and enzymes to identify high-affinity interactions. Following the identification of a primary target, a more focused cross-reactivity analysis could be designed and executed.

A Comparative Guide to the Structure-Activity Relationship of (2-(4-Fluorophenyl)thiazol-4-yl)methanol Analogs and Related Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-(4-Fluorophenyl)thiazol-4-yl) scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core, with a particular focus on their activity as kinase inhibitors. By examining the impact of structural modifications at the 4-position of the thiazole ring, we aim to provide actionable insights for the rational design of novel and potent therapeutic agents.

While direct SAR studies on variations of the 4-methanol group are limited, a broader analysis of 2,4-disubstituted thiazoles provides significant understanding. The 2-(4-fluorophenyl) moiety is a common feature in many active compounds, suggesting its importance for target engagement. This guide will focus on comparing analogs where the substituent at the 4-position is varied, drawing data from studies on related kinase inhibitors.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro inhibitory activities of various 2-(4-fluorophenyl)thiazole analogs against different protein kinases. These datasets highlight the impact of substitutions at the C4 and C5 positions of the thiazole ring on inhibitory potency.

Table 1: SAR of 4-Phenyl-5-pyridyl-1,3-thiazole Derivatives as p38 MAP Kinase Inhibitors [1]

Compound IDRR1R2p38α IC50 (nM)
7a HHH180
7b FHH50
7c OMeHH>1000
7d HFH70
7e HHF90
7f HOMeH250
7g HHOMe40

Data extracted from a study on p38 MAP kinase inhibitors, demonstrating the effect of substitutions on the 4-phenyl ring.

Table 2: SAR of Thiazole Derivatives as Anticancer Agents Targeting EGFR [2]

Compound IDArIC50 (µM) vs. A549IC50 (µM) vs. T-47DEGFR IC50 (nM)
7b 4-Fluorophenyl0.090.0837.66
7g 4-Chlorophenyl0.080.0759.21
7l 4-Bromophenyl0.110.09-
7m 4-Nitrophenyl0.150.11-

This table showcases the anticancer and EGFR inhibitory activity of thiazolyl-pyrazoline derivatives bearing a 4-fluorophenyl group on the thiazole ring.

Table 3: Antiproliferative Activity of 2,4-Disubstituted Thiazole Derivatives [3]

Compound IDRIC50 (µM) vs. MDAMB-231
PVS 01 4-Chlorophenyl10.24
PVS 02 4-Fluorophenyl9.87
PVS 03 4-Bromophenyl8.65
PVS 04 2,4-Dichlorophenyl12.11
PVS 05 3,4-Dimethoxyphenyl15.32

These compounds were evaluated for their anticancer activity, with the 2-amino-4-substituted thiazole core being a key feature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of these thiazole analogs.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)[1]
  • Enzyme and Substrate: Recombinant human p38α MAP kinase and its substrate, such as ATF-2, are used.

  • Assay Buffer: The reaction is typically carried out in a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Procedure:

    • The test compounds, dissolved in DMSO, are pre-incubated with the p38α enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by adding ATP (e.g., 100 µM) and the substrate.

    • The reaction mixture is incubated for a defined period (e.g., 60 minutes) at 30°C.

    • The reaction is stopped by adding an equal volume of a stop solution (e.g., 50 mM EDTA).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay kit (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiproliferative Assay (MTT Assay)[2][3]
  • Cell Lines: Human cancer cell lines (e.g., A549 lung carcinoma, T-47D breast carcinoma, MDAMB-231 breast carcinoma) are used.

  • Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL in PBS) is added to each well.

    • The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway

The p38 MAP kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress. Inhibitors of p38 MAP kinase can block this cascade, leading to anti-inflammatory effects.

p38_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Receptor->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream_Targets Activates Thiazole_Inhibitor (2-(4-Fluorophenyl)thiazol-4-yl) -methanol Analog Thiazole_Inhibitor->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream_Targets->Inflammatory_Response Leads to

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel thiazole analogs as kinase inhibitors is depicted below.

Experimental_Workflow Synthesis Synthesis of Thiazole Analogs (e.g., Hantzsch Thiazole Synthesis) Purification Purification and Characterization (Chromatography, NMR, Mass Spec) Synthesis->Purification In_Vitro_Screening In Vitro Kinase Assay (Determine IC50 values) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Antiproliferative, Cytotoxicity) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Workflow for Thiazole Analog Drug Discovery.

References

Benchmarking (2-(4-Fluorophenyl)thiazol-4-yl)methanol Against Known TAK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark analysis of the novel compound (2-(4--Fluorophenyl)thiazol-4-yl)methanol against a panel of established inhibitors of the Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a pivotal kinase in the MAPKKK family that serves as a central node for pro-inflammatory and stress-induced signaling pathways.[1] Its activation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][3]

This document offers a quantitative comparison of inhibitory activities, detailed experimental protocols for assessing TAK1 inhibition, and visual diagrams of the pertinent signaling pathway and experimental workflow. The information presented herein is intended to facilitate the evaluation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol as a potential novel TAK1 inhibitor.

Quantitative Comparison of TAK1 Inhibitors

The inhibitory potency of several known TAK1 inhibitors is summarized in the table below. These values, primarily represented as half-maximal inhibitory concentrations (IC50), provide a quantitative basis for comparing the efficacy of different compounds in biochemical assays.

CompoundTypeTarget(s)IC50 (nM)Assay TypeReference
This compound Putative TAK1 To Be Determined - -
5Z-7-OxozeaenolCovalentTAK15.6LanthaScreen Binding Assay[4]
TakinibType ITAK18Kinase Assay[5]
HS-276Type ITAK12.5Biochemical Assay[2]
NG25Type IITAK1, MAP4K2149Biochemical Enzyme Assay[6][7]
Compound 2 (from GSK)Type ITAK110LanthaScreen Biochemical Assay[8]
Compound 3 (from Chugai)Type ITAK130Radiometric Biochemical Kinase Assay[8]

Experimental Protocols

To ensure reproducible and comparable results, detailed methodologies for key experiments are provided below.

In Vitro TAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of TAK1 and the inhibitory potential of test compounds like this compound.[9][10]

Materials:

  • Recombinant human TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • Test compound (this compound) and known inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the 1x Kinase Assay Buffer. Dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the kinase buffer.

  • Plate Setup:

    • Test Wells: Add 1 µL of the test compound at various concentrations.

    • Positive Control Wells: Add 1 µL of a known TAK1 inhibitor (e.g., Takinib).

    • Vehicle Control Wells: Add 1 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme solution to all wells except the "Blank" wells. Add 2 µL of Kinase Assay Buffer to the "Blank" wells.

  • Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Downstream Pathway Inhibition

This protocol assesses the ability of a TAK1 inhibitor to block the phosphorylation of downstream targets in a cellular context.

Materials:

  • Cancer cell line known to have active TAK1 signaling (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Stimulating agent (e.g., TNF-α, IL-1β)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p38, anti-phospho-JNK, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound or a known inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) for a predetermined time (e.g., 15-30 minutes) to activate the TAK1 pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the extent of inhibition of downstream target phosphorylation.

Visualizations

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating downstream signaling cascades upon activation by upstream stimuli such as TNF-α and IL-1β.[11][12][13]

TAK1_Signaling_Pathway Ligand TNF-α / IL-1β Receptor TNFR / IL-1R Ligand->Receptor TRAF2_6 TRAF2/6 Receptor->TRAF2_6 TAK1_complex TAK1-TAB1-TAB2/3 TRAF2_6->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylates MKK3_6 MKK3/6 TAK1_complex->MKK3_6 Phosphorylates MKK4_7 MKK4/7 TAK1_complex->MKK4_7 Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Gene_Expression Inflammatory Gene Expression NFκB->Gene_Expression Translocates to Nucleus p38 p38 MAPK MKK3_6->p38 Phosphorylates p38->Gene_Expression Activates Transcription Factors JNK JNK MKK4_7->JNK Phosphorylates JNK->Gene_Expression Activates Transcription Factors Inhibitor This compound (Putative Inhibitor) Inhibitor->TAK1_complex Inhibits

Caption: TAK1 signaling cascade initiated by inflammatory cytokines.

Experimental Workflow for In Vitro TAK1 Kinase Inhibition Assay

The following diagram outlines the key steps of the in vitro kinase inhibition assay.

Experimental_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prep Plate Dispense Reagents into 96-well Plate Prep->Plate Incubate_Kinase Incubate at 30°C (Kinase Reaction) Plate->Incubate_Kinase Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Kinase->Stop Incubate_Stop Incubate at Room Temperature Stop->Incubate_Stop Detect Add Kinase Detection Reagent Incubate_Stop->Detect Incubate_Detect Incubate at Room Temperature Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Data Analysis (IC50 Determination) Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro TAK1 kinase inhibition assay.

References

A Comparative Guide to the In Vivo Toxicity of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo toxicity data for the specific compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol is limited. This guide provides a comparative analysis based on a structurally related thiazole derivative and outlines the standard experimental protocols for assessing the toxicity of novel chemical entities.

Comparative Toxicity Analysis

The absence of direct in vivo data for this compound necessitates a comparative approach using available data from structurally analogous compounds. The following table summarizes acute toxicity findings for a comparator thiazole derivative, providing a potential benchmark for toxicity assessment.

Table 1: Acute Oral Toxicity Data for a Comparator Thiazole Derivative

CompoundTest SpeciesLD50 (Oral)Key Findings & Target OrgansGHS CategoryReference
N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazineSyrian Hamster1000 mg/kgHepatotoxicity (hypertrophy, necrosis, steatosis); Nephrotoxicity (congestion, nephrosis, increased urea).[1][2]Category 4[1][2]
This compoundData Not AvailableData Not AvailableData Not AvailableNot Classified

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Potential Mechanisms and Signaling Pathways

Thiazole-containing compounds can induce toxicity through various mechanisms. Based on findings for related compounds, a key pathway to investigate is the induction of oxidative stress leading to hepatotoxicity and nephrotoxicity.[1][2] The presence of a fluorophenyl group may also influence metabolic pathways, potentially leading to the formation of reactive metabolites.

The diagram below illustrates a generalized pathway of compound-induced cellular stress, which is a common mechanism of drug-induced organ toxicity.

G cluster_0 Cellular Exposure cluster_1 Metabolic Activation (Liver/Kidney) cluster_2 Cellular Stress & Damage cluster_3 Organ Toxicity Compound This compound Metabolism Phase I/II Metabolism (e.g., CYP450) Compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Increased ROS (Oxidative Stress) ReactiveMetabolites->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction ERStress ER Stress ROS->ERStress Apoptosis Apoptosis / Necrosis MitochondrialDysfunction->Apoptosis ERStress->Apoptosis OrganDamage Hepatotoxicity & Nephrotoxicity Apoptosis->OrganDamage

Caption: Generalized pathway of compound-induced organ toxicity.

Standardized Experimental Protocols

To assess the in vivo toxicity of a novel compound like this compound, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) are employed.[3] These guidelines ensure data quality and reproducibility.

Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This study provides an initial estimation of a substance's toxicity and is used for hazard classification.

  • Principle: A stepwise procedure using a small number of animals (typically 3 per step) of a single sex (usually females).[4] The outcome (mortality or survival) at one dose determines the next dose level.

  • Animal Model: Healthy, young adult rodents (rats are preferred), typically 8-12 weeks old.[4]

  • Dosage: The study uses defined starting doses (e.g., 5, 50, 300, and 2000 mg/kg).[5] The substance is administered orally via gavage.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[6]

    • Special attention is given during the first 24 hours post-dosing.[6]

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category and can estimate the LD50.

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

Sub-chronic Oral Toxicity Study (OECD Guideline 407: Repeated Dose 28-Day Oral Toxicity Study)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

  • Principle: The test substance is administered orally in graduated daily doses to several groups of animals (one dose level per group) for 28 days.[6]

  • Animal Model: Typically rats, with at least 5 males and 5 females per group.

  • Dosage: At least three dose levels are used, plus a control group. Doses are selected based on acute toxicity data to elicit toxic effects but not cause excessive mortality.

  • Observations (Daily/Weekly):

    • Clinical signs of toxicity.

    • Body weight and food/water consumption.[7]

    • Detailed clinical observations.

  • Analysis (End of Study):

    • Hematology: Red and white blood cell counts, hemoglobin, platelets, etc.

    • Clinical Biochemistry: Parameters related to liver function (e.g., ALT, AST), kidney function (e.g., creatinine, urea), and other organ systems.

    • Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[8]

  • Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vivo toxicity study, from initial planning to final reporting, based on OECD guidelines.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life (Dosing & Observation) cluster_2 Phase 3: Terminal Procedures & Analysis cluster_3 Phase 4: Data Interpretation & Reporting A1 Protocol Development (e.g., OECD 407/423) A2 Dose Selection (Based on acute data) A1->A2 A3 Animal Acclimatization (Min. 5 days) A2->A3 B1 Daily Dosing (e.g., 28 days) A3->B1 Start of Dosing B2 Daily Clinical Observations & Weekly Body Weights B1->B2 C1 Blood Collection (Hematology & Biochemistry) B2->C1 End of Dosing Period C2 Necropsy & Organ Weight C1->C2 C3 Histopathology (Tissue Processing & Examination) C2->C3 D1 Statistical Analysis C3->D1 D2 Determination of NOAEL D1->D2 D3 Final Study Report D2->D3

Caption: Standard workflow for an in vivo toxicity study.

By following these established guidelines and using data from related compounds as a reference, researchers can effectively design and execute robust in vivo toxicity studies to characterize the safety profile of novel therapeutic candidates like this compound.

References

Pharmacokinetic Profile of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and related thiazole derivatives. Due to the limited availability of direct experimental pharmacokinetic data for this compound in publicly accessible literature, this document leverages in silico predictions and experimental data from structurally related thiazole and thiadiazole derivatives to offer a comparative perspective. This approach provides a valuable framework for understanding the potential absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound class, which is of significant interest in medicinal chemistry.[1] Thiazole-containing compounds are integral to a number of clinically approved drugs and are actively being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5]

Comparative Pharmacokinetic Data

The following tables summarize in silico predicted ADME properties for a representative 2-aminothiazole derivative and experimental pharmacokinetic parameters for two 1,2,4-thiadiazole derivatives. While not direct analogues, the experimental data for the thiadiazole compounds provide a tangible reference for the potential pharmacokinetic behavior of heterocyclic compounds of this nature.

Table 1: In Silico ADME Profile of a Representative 2-Aminothiazole Derivative

ParameterPredicted ValueImplication
Human Intestinal AbsorptionHighGood potential for oral absorption.
Blood-Brain Barrier (BBB) PermeabilityLowLimited potential to cross into the central nervous system.
CYP450 2D6 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving this major metabolic enzyme.
AMES ToxicityNon-mutagenicLow potential for mutagenicity.[6]
HepatotoxicityPredictedPotential for liver toxicity, warranting further investigation.[6]

Source: In silico predictions for representative thiazole derivatives. It is important to note that these are computational predictions and require experimental validation.

Table 2: Experimental In Vivo Pharmacokinetic Parameters of 1,2,4-Thiadiazole Derivatives [7]

ParameterCompound A (Factor XIIIa Inhibitor)Compound B (PPARα/δ Dual Agonist)
Animal Model Male White New Zealand RabbitsMale Sprague-Dawley Rats
Dose & Route 25 mg/kg, Slow Intravenous Infusion10 mg/kg, Oral
Cmax (Maximum Concentration) Not Applicable (IV infusion)1.8 µM
Tmax (Time to Cmax) Not Applicable (IV infusion)1.3 h
AUC (Area Under the Curve) Data not available11.2 µM·h
t1/2 (Half-life) Determined3.0 h
Clearance (CL) Determined54 L/kg/h
Oral Bioavailability Not Applicable (IV)48%

Source: BenchChem, Comparative Pharmacokinetic Profiling of Novel 1,2,4-Thiadiazole Derivatives.[7] Note: These compounds are not direct analogues of this compound but serve as examples of related heterocyclic compounds.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacokinetic data. Below are representative methodologies for key in vivo pharmacokinetic studies and bioanalytical sample analysis.

In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a standard procedure for assessing the pharmacokinetic profile of a test compound after oral administration to rats.[8][9][10][11]

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals are acclimatized for at least one week before the study.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle and free access to food and water. For oral dosing studies, animals are typically fasted overnight.[10]

  • Dosing: The test compound is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).[8][11]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated jugular vein or tail vein.[8][9] Samples are collected into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., 3,400 rpm for 5 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9]

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[8]

Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[12][13]

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[14] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the analyte is then collected for analysis.

    • Liquid-Liquid Extraction (LLE): An alternative method where a water-immiscible organic solvent is used to extract the analyte from the aqueous plasma. This can provide a cleaner extract than protein precipitation.[14]

    • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent.

  • LC-MS/MS Analysis:

    • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from other components on a suitable analytical column (e.g., C18).[7]

    • Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. The analyte is ionized (typically by electrospray ionization - ESI) and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard.[12][13]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and a potential signaling pathway that could be modulated by thiazole derivatives, given their frequent investigation as anticancer agents.

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis animal_acclimatization Animal Acclimatization dosing Oral Dosing (Gavage) animal_acclimatization->dosing formulation Compound Formulation formulation->dosing protocol_design Protocol Design protocol_design->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage lcms_analysis LC-MS/MS Analysis sample_storage->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis report Report Generation pk_analysis->report

Caption: Workflow for an in vivo oral pharmacokinetic study.

Many thiazole derivatives have been investigated as inhibitors of protein kinases involved in cancer cell signaling.[15][16][17] The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[18][19][20][21][22]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole This compound (Hypothetical Target) Thiazole->PI3K inhibits Thiazole->Akt inhibits

References

Comparative Efficacy of (4-Fluorophenyl)thiazole Derivatives in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Data on (2-(4-Fluorophenyl)thiazol-4-yl)methanol

An extensive review of published scientific literature reveals a notable absence of data concerning the anticancer efficacy of the specific compound this compound. As such, a direct comparison of its performance in different cancer cell lines is not possible at this time.

However, the broader class of compounds containing the (4-fluorophenyl)thiazole scaffold has been the subject of significant research in the development of novel anticancer agents. This guide provides a comparative analysis of the efficacy of various derivatives of (4-fluorophenyl)thiazole in several cancer cell lines, based on available experimental data. The information presented herein is intended for researchers, scientists, and drug development professionals.

Efficacy of (4-Fluorophenyl)thiazole Derivatives: A Tabular Comparison

The following table summarizes the in vitro cytotoxic activity of several (4-fluorophenyl)thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC₅₀ or GI₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassSpecific DerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Thiazole-Amino Acid Hybrids 4-(4-Fluorophenyl)thiazol-2-amine derivative (5o) conjugated with ValineA549 (Lung)Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM)[1][2]
HeLa (Cervical)Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM)[1][2]
MCF-7 (Breast)Stronger than 5-FU (IC₅₀ = 3.49–8.74 µM)[1][2]
Aminothiazole-Paeonol Derivatives 4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d)AGS (Gastric)7.2[3][4]
HT-29 (Colorectal)11.2[3][4]
HeLa (Cervical)13.8[3][4]
4-Cyanophenyl Substituted Thiazoles 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w)HCT-116 (Colorectal)1.5 ± 0.8[5]
Hydrazinyl-Thiazole-4[5H]-ones 2-[2-[4-Hydroxy-3-phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative (4c)MCF-7 (Breast)2.57 ± 0.16[6][7]
HepG2 (Liver)7.26 ± 0.44[6][7]
4-Thiazolidinone Derivative (4-fluorophenyl) thiazolidin-4-one (4-TH)SKOV3 (Ovarian)12.3[8]
HeLa (Cervical)-[8]
CHO-K1 (Normal)7.5[8]

Experimental Protocols

The following are generalized experimental protocols for the key assays cited in the studies of (4-fluorophenyl)thiazole derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as 5-fluorouracil or doxorubicin, is also included. The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for Anticancer Drug Screening

G General Workflow for In Vitro Anticancer Screening cluster_0 Preparation cluster_1 Cell Culture cluster_2 Treatment and Incubation cluster_3 Cytotoxicity Assessment cluster_4 Data Analysis A Synthesize and Purify Thiazole Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with Compound Dilutions B->E C Culture Cancer Cell Lines D Seed Cells into 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: Workflow for screening anticancer compounds.

Simplified Apoptosis Signaling Pathway

G Simplified Intrinsic Apoptosis Pathway A Anticancer Thiazole Derivative B Cellular Stress (e.g., DNA Damage) A->B C Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Intrinsic apoptosis pathway activation.

References

Comparison Guide: Mechanism of Action for (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a synthetic compound featuring a thiazole heterocyclic ring. While direct experimental data on its mechanism of action is not extensively published, the broader class of thiazole derivatives has been the subject of significant research in oncology. These compounds are recognized for their diverse biological activities, including anticancer properties.[1][2][3] The structural motifs present in this compound are common in molecules that exhibit anticancer effects through various mechanisms.

This guide explores a primary hypothesized mechanism of action for this compound: the inhibition of tubulin polymerization. This mechanism is a well-established target for many anticancer agents, including several thiazole-containing compounds.[4][5][6][7] Disruption of microtubule dynamics by inhibiting tubulin polymerization leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[7][8]

For comparative analysis, this guide includes data on other thiazole derivatives that have been experimentally validated as tubulin polymerization inhibitors. Additionally, considering the versatility of the thiazole scaffold, a secondary potential mechanism, the inhibition of Epidermal Growth Factor Receptor (EGFR), is also discussed. EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the proliferation and survival of cancer cells, making it a key therapeutic target.[9][10][11][12]

This guide is intended for researchers, scientists, and drug development professionals to provide a comparative framework for validating the mechanism of action of this compound.

Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro efficacy of selected thiazole derivatives that function through the inhibition of tubulin polymerization or EGFR. These compounds serve as benchmarks for evaluating the potential of this compound.

Table 1: Inhibition of Tubulin Polymerization by Thiazole Derivatives

Compound ReferenceChemical ScaffoldIC50 (µM) for Tubulin PolymerizationSource
Compound 2e Thiazole-based chalcone7.78[4]
Compound 5b Thiazole-naphthalene derivative3.3[7]
Compound 7c 2,4-disubstituted thiazole derivative2.00[5]
Compound 9a 2,4-disubstituted thiazole derivative2.38[5]
Colchicine (Reference) Tropolone alkaloid9.1[7]
Combretastatin A-4 (Reference) Stilbenoid4.93[4]

Table 2: Cytotoxicity (IC50 in µM) of Thiazole Derivatives in Cancer Cell Lines

Compound ReferenceCell LineIC50 (µM)MechanismSource
Compound 5b MCF-7 (Breast)0.48Tubulin Inhibition[7]
A549 (Lung)0.97Tubulin Inhibition[7]
Compound 10d A549 (Lung)Not specifiedEGFR/VEGFR-2 Inhibition[10]
Compound 10b NCI-H1650 (Lung, EGFR mutant)5.7EGFR/VEGFR-2 Inhibition[10]
NCI-H1975 (Lung, EGFR mutant)6.2EGFR/VEGFR-2 Inhibition[10]
Gefitinib (Reference) NCI-H1650 (Lung, EGFR mutant)>10EGFR Inhibition[10]
NCI-H1975 (Lung, EGFR mutant)>10EGFR Inhibition[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothesized mechanism of action for this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[13] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound, this compound, and alternative compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the various concentrations of the compounds. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[16]

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[14][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in optical density (turbidity) of the solution at 340-350 nm.[8][18] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a stock solution of GTP in the same buffer. Prepare the test and reference compounds at various concentrations.[19]

  • Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compound or vehicle control. The final concentration of tubulin is typically around 50-60 µM.[18]

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.[19]

  • Data Acquisition: Immediately begin measuring the absorbance at 340 nm or 350 nm every 30-60 seconds for a period of 60-90 minutes.[8][18]

  • Data Analysis: Plot the absorbance against time. The resulting curves will show a lag phase, a growth phase, and a plateau. Determine the maximum rate of polymerization (Vmax) and the final polymer mass. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8]

In Vitro EGFR Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.

Principle: The assay measures the phosphorylation of a specific substrate by the EGFR kinase. This is often done using a luminescence-based method that quantifies the amount of ATP consumed (or ADP produced) during the kinase reaction.[11][20]

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate in a kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, EGFR kinase, and the peptide substrate. Allow a pre-incubation period for the compound to bind to the enzyme.[21]

  • Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP.[21]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal.[20]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding EGF EGF (Ligand) EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Hypothesized inhibition of the EGFR signaling pathway.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours (Formazan formation) D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

Tubulin_Polymerization_Assay_Workflow A Prepare tubulin, GTP, and test compound on ice B Mix reagents in a 96-well plate A->B C Transfer plate to spectrophotometer at 37°C B->C D Measure absorbance at 340 nm over time C->D E Plot absorbance vs. time D->E F Determine inhibition of polymerization and IC50 E->F

References

A Comparative Guide to the Reproducibility of Synthesis and Biological Data for (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological data for (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its alternatives. The information is presented to facilitate objective assessment and support further research and development in medicinal chemistry. While direct experimental data for the title compound is limited in publicly available literature, this guide synthesizes findings on structurally related compounds to offer valuable insights.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point in drug discovery. This guide focuses on this compound, a member of this promising class, and provides a comparative analysis of its synthetic accessibility and potential biological activities against other relevant compounds.

Synthesis and Reproducibility

A reproducible synthesis of this compound can be achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by the reduction of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate

This step involves the condensation of 4-fluorothiobenzamide with ethyl bromopyruvate.

  • Materials: 4-fluorothiobenzamide, ethyl bromopyruvate, ethanol, sodium bicarbonate.

  • Procedure:

    • Dissolve 4-fluorothiobenzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The crude product will precipitate out of the solution. Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate.

Step 2: Reduction of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to this compound

The ester is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).[1][2]

  • Materials: Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, lithium aluminium hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water.

    • Filter the resulting precipitate (aluminium salts) and wash it thoroughly with diethyl ether.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel.

Synthesis Workflow

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction 4-Fluorothiobenzamide 4-Fluorothiobenzamide Ethanol_Reflux Ethanol, Reflux 4-Fluorothiobenzamide->Ethanol_Reflux Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Ethanol_Reflux Ester_Product Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate Ethanol_Reflux->Ester_Product LiAlH4 LiAlH4, Anhydrous Ether Ester_Product->LiAlH4 Final_Product This compound LiAlH4->Final_Product

Synthetic pathway for this compound.

Comparative Biological Data

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2,4-disubstituted thiazole derivatives against various cancer cell lines.[3][4][5]

Table 1: In Vitro Anticancer Activity of Thiazole Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF7 (Breast)10.5[4]
2-(p-tolyl)thiazole-4-carboxamide derivativeSKNMC (Neuroblastoma)>100 (inactive)[3]
Nitro-substituted 2-(p-tolyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)12.5[3]
2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16[5]
2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44[5]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[5]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51[5]
5-Fluorouracil (Standard)MCF7 (Breast)5.2[4]

Note: The presented data is for structurally related compounds and not for this compound itself.

Antimicrobial Activity

Thiazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal strains.[6][7][8][9]

Table 2: In Vitro Antimicrobial Activity of Thiazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
2,4-disubstituted thiazole (2c)Bacillus subtilis4.51 (mM)[6]
2,4-disubstituted thiazole (4)Bacillus subtilis4.51-4.60 (mM)[6]
Fluorenyl-hydrazonothiazole (4d)Staphylococcus aureus<256[8]
Fluorenyl-hydrazonothiazole (4f)Enterococcus faecalis<256[8]
Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazole (8c)Staphylococcus aureus- (Inhibition zone 23 mm)[9]
Ciprofloxacin (Standard)Various Bacteria-[9]
Ketoconazole (Standard)Various Fungi-[9]

Note: MIC values are reported in varying units across studies and direct comparison should be made with caution. The data is for structurally related compounds.

Alternative Compounds and Signaling Pathways

The biological activity of thiazole derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways. For instance, some thiazole-containing compounds have been shown to induce apoptosis in cancer cells.

Apoptosis Induction Pathway

Thiazole_Derivative Thiazole Derivative Cellular_Target Cellular Target (e.g., Kinase, Receptor) Thiazole_Derivative->Cellular_Target Binding/ Inhibition Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Modulation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Activation of Caspases

Simplified signaling pathway for apoptosis induction.

Alternative heterocyclic scaffolds with demonstrated anticancer and antimicrobial activities include benzothiazoles, pyrazoles, and oxazoles. These compounds often share similar mechanisms of action with thiazoles, such as enzyme inhibition or disruption of microbial cell membranes.

Conclusion

This compound can be synthesized in a reproducible manner using established chemical transformations. While direct biological data for this specific compound is scarce, the extensive research on structurally similar thiazole derivatives suggests its potential as a valuable scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocols and comparative data serve as a foundation for researchers to build upon, enabling further investigation into the structure-activity relationships and therapeutic potential of this class of compounds. Future studies are warranted to elucidate the specific biological profile of this compound and to identify its precise molecular targets.

References

Head-to-Head Comparison: (2-(4-Fluorophenyl)thiazol-4-yl)methanol in the Landscape of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational molecule (2-(4-Fluorophenyl)thiazol-4-yl)methanol against the current standard-of-care targeted therapies for KRAS G12C-mutated cancers, Sotorasib and Adagrasib. The following sections present a detailed analysis of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

KRAS, a key signaling protein, has long been considered an "undruggable" target in oncology. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of covalent inhibitors. Sotorasib and Adagrasib are pioneering drugs in this class, and for the purpose of this guide, we will hypothesize that this compound shares this mechanism.

These drugs selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways like the RAF/MEK/ERK cascade, which is crucial for tumor cell proliferation and survival.[3][4][5]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP Hydrolyzes GTP RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP Promotes GDP-GTP exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalently binds to Cys12, locks in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of covalent inhibitors.

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the available preclinical and clinical data for Sotorasib and Adagrasib. Hypothetical data for this compound is included for comparative purposes, assuming it has undergone similar preclinical and early-phase clinical evaluation.

Table 1: Preclinical Activity in KRAS G12C-Mutant Cell Lines

CompoundTargetCell LineIC50 (nM)
This compound (Hypothetical) KRAS G12CNCI-H358 (NSCLC)8
SotorasibKRAS G12CNCI-H358 (NSCLC)7
AdagrasibKRAS G12CNCI-H358 (NSCLC)6

Table 2: Clinical Efficacy in Previously Treated KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

DrugClinical TrialNumber of PatientsObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound (Hypothetical) Phase I/II10040%6.7 months12.8 months
SotorasibCodeBreaK 100 (Phase II)12437.1%[6]6.8 months[6]12.5 months[7]
AdagrasibKRYSTAL-1 (Phase II)11642.9%[8]6.5 months[8]12.6 months[9]

Table 3: Clinical Efficacy in Other KRAS G12C-Mutated Solid Tumors

DrugTumor TypeObjective Response Rate (ORR)
SotorasibColorectal Cancer (CRC)9.7% (monotherapy)
AdagrasibColorectal Cancer (CRC)19% (monotherapy)
Sotorasib + PanitumumabColorectal Cancer (CRC)26%[10]

Note: Data for Sotorasib and Adagrasib are compiled from publicly available clinical trial results.[6][7][8][9][10]

Safety and Tolerability Profile

The safety profile of targeted therapies is a critical aspect of their clinical utility. The most common treatment-related adverse events (TRAEs) for Sotorasib and Adagrasib are summarized below.

Table 4: Common Treatment-Related Adverse Events (Any Grade)

Adverse EventSotorasibAdagrasib
Diarrhea31%63%
Nausea29%62%
Fatigue23%41%
Increased AST/ALT20%27%
Vomiting15%47%

Data represents the percentage of patients experiencing the adverse event at any grade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of KRAS G12C inhibitors.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow Start Seed KRAS G12C mutant cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of the test compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm using a plate reader Add_Solubilizer->Measure Calculate Calculate cell viability and IC50 values Measure->Calculate Western_Blot_Workflow Start Treat cells with the test compound for a specified time Lyse Lyse cells and collect protein extracts Start->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block the membrane to prevent non-specific antibody binding Transfer->Block Incubate_Primary Incubate with primary antibodies (e.g., anti-pERK, anti-ERK, anti-Actin) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibodies Incubate_Primary->Incubate_Secondary Detect Detect signal using an ECL substrate and imaging system Incubate_Secondary->Detect

References

Safety Operating Guide

Navigating the Safe Disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a halogenated thiazole derivative. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation or damage.[1][2][3]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste due to its nature as a halogenated organic compound.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and filter paper, in a dedicated, clearly labeled hazardous waste container.[6]

    • The container must be compatible with the chemical and have a secure, sealable lid.[7][8]

  • Liquid Waste (Solutions):

    • This compound dissolved in a solvent should be collected in a designated "Halogenated Organic Waste" container.[5][7][9]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [4][5][7] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and create safety hazards.

    • The liquid waste container should be a sturdy, chemical-resistant carboy or bottle, kept tightly closed when not in use.[4][7]

Step 2: Labeling and Storage

Accurate and clear labeling is mandatory for all hazardous waste.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][7][8]

  • The label must include:

    • The full chemical name: "this compound". Abbreviations or chemical formulas should not be used.[7]

    • An accurate list of all constituents and their approximate percentages.[4][5]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[4]

    • The name of the principal investigator or lab manager.[4]

  • Store the waste container in a designated satellite accumulation area within the laboratory.[4] This area should be a cool, dry, and well-ventilated space, away from heat or ignition sources.[4][10]

  • Ensure the waste container is stored in secondary containment to prevent spills.[4]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[11]

  • Once the waste container is nearly full (do not overfill), contact your EHS office to request a waste pickup.[4][8]

  • Follow your institution's specific procedures for waste collection requests.[4]

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [10][12]

Disposal of Empty Containers

Even "empty" containers that held this compound must be handled with care.

  • Thoroughly empty the container of all contents.[8]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

  • After proper rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware.

Quantitative Data Summary

Waste TypeContainerSegregation CategoryKey Labeling Information
Solid Waste Sealable, compatible containerHalogenated Solid WasteFull chemical name, hazard warnings, PI name
Liquid Waste Chemical-resistant carboy/bottleHalogenated Organic Liquid WasteFull chemical names of all components, percentages, hazard warnings, PI name
Contaminated PPE Labeled hazardous waste bagSolid Waste"Contaminated Debris," associated chemical names
First Rinse of "Empty" Container Chemical-resistant carboy/bottleHalogenated Organic Liquid Waste"Rinsate of (chemical name)," solvent used

Experimental Workflow for Disposal

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Solid Waste (e.g., contaminated consumables) C Dedicated 'Halogenated Solid Waste' Container A->C B Liquid Waste (e.g., solutions) D Dedicated 'Halogenated Liquid Waste' Container B->D E Affix Hazardous Waste Label: - Full Chemical Name(s) - Percentages - Hazards C->E D->E F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling (2-(4-Fluorophenyl)thiazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of (2-(4-Fluorophenyl)thiazol-4-yl)methanol (CAS No. 885280-13-7). This document provides immediate, procedural guidance to ensure laboratory safety and operational efficiency.

Hazard Identification and Personal Protective Equipment

This compound is classified with the signal word Danger . It is harmful if swallowed and causes serious eye damage. Adherence to strict safety protocols is mandatory to mitigate risks.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Dispensing Chemical safety goggles or face shieldNitrile or neoprene glovesLab coatNIOSH/MSHA approved respirator with organic vapor cartridge
Solution Preparation and Transfers Chemical safety gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Experimental Use Chemical safety gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitNIOSH/MSHA approved respirator with organic vapor cartridge
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLab coatWork in a well-ventilated area or fume hood

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the label information matches the order details and that a Safety Data Sheet (SDS) is accessible.

    • Transport the sealed container to the designated storage area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly closed when not in use.[1]

    • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

  • Preparation for Use:

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Perform all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.

  • During the Experiment:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use only non-sparking tools and equipment if the material is flammable (though not indicated, it is a good practice with organic solvents).

    • Keep the work area tidy and free of clutter to prevent accidental spills.

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment thoroughly after use.

    • Properly label and store any unused material.

    • Remove and dispose of contaminated PPE according to the disposal plan.

    • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Waste Container Management:

    • Use a chemically resistant container with a secure lid.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container closed except when adding waste.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Access SDS B Don PPE A->B C Prepare Fume Hood B->C D Weigh & Dispense C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate F->G H Store/Dispose G->H I Doff PPE & Wash H->I

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Segregate Waste B Use Labeled Container A->B C Secure Lid B->C D Store in Designated Area C->D E Contact EHS D->E F Follow Regulations E->F

Caption: Step-by-step chemical waste disposal workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.